5-bromo-1H-indol-3-yl octanoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(5-bromo-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJWOASOGSCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564412 | |
| Record name | 5-Bromo-1H-indol-3-yl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133950-69-3 | |
| Record name | 5-Bromo-1H-indol-3-yl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-indol-3-yl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic organic compound that serves as a valuable tool in various scientific disciplines, particularly in the fields of biochemistry and diagnostics. Its core utility lies in its function as a chromogenic substrate for esterase enzymes. The enzymatic cleavage of the octanoate ester linkage releases 5-bromo-indoxyl, which upon exposure to air, undergoes oxidative dimerization to form a distinctly colored, insoluble blue precipitate. This reaction provides a visual endpoint for the detection and quantification of esterase activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-bromo-1H-indol-3-yl octanoate.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀BrNO₂ | [1][2] |
| Molecular Weight | 338.24 g/mol | [1][2] |
| CAS Number | 133950-69-3 | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| IUPAC Name | (5-bromo-1H-indol-3-yl) octanoate | [1] |
| Synonyms | 5-Bromo-3-indoxyl caprylate, 5-Bromo-3-indolyl octanoate | [1] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. These properties should be determined experimentally for specific applications.
Synthesis
The synthesis of this compound involves a multi-step process. A plausible synthetic route begins with the bromination of indole, followed by the introduction of a hydroxyl group at the 3-position to form 5-bromo-1H-indol-3-ol (5-bromoindoxyl). The final step is the esterification of 5-bromo-1H-indol-3-ol with octanoyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on standard organic synthesis methodologies for esterification.
Materials:
-
5-bromo-1H-indol-3-ol
-
Octanoyl chloride
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-indol-3-ol (1 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Esterification: Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for this compound.
Mechanism of Action as an Esterase Substrate
This compound is a chromogenic substrate that is hydrolyzed by esterase enzymes. The enzymatic reaction proceeds in two main steps:
-
Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the ester bond in this compound, releasing octanoic acid and 5-bromo-1H-indol-3-ol (5-bromoindoxyl).
-
Oxidative Dimerization: The resulting 5-bromoindoxyl is unstable and, in the presence of oxygen, undergoes rapid oxidative dimerization to form 5,5'-dibromo-indigo, a water-insoluble blue precipitate.
The formation of this blue precipitate allows for the visual detection and, with appropriate instrumentation, the quantification of esterase activity.
Caption: Mechanism of esterase-catalyzed hydrolysis of the substrate.
Experimental Protocol: Colorimetric Esterase Assay
This protocol provides a general method for the colorimetric detection of esterase activity using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) for stock solution
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) or phosphate (B84403) buffer
-
Esterase-containing sample (e.g., cell lysate, purified enzyme)
-
96-well microplate
-
Microplate reader or spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10-20 mg/mL) in DMSO or DMF. Store protected from light.
-
Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). The optimal concentration may need to be determined empirically.
-
Assay Setup:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the esterase-containing sample to the appropriate wells.
-
Include a negative control (buffer or heat-inactivated enzyme) and a positive control (a known esterase).
-
-
Initiation of Reaction: Add the substrate working solution to each well to initiate the reaction.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37 °C) for a suitable duration (e.g., 15-60 minutes).
-
Observation: Observe the development of a blue color. The intensity of the blue color is proportional to the esterase activity.
-
Quantification (Optional): The formation of the blue precipitate can be quantified by measuring the absorbance at a wavelength between 600-650 nm using a microplate reader.
Caption: General workflow for a colorimetric esterase assay.
Applications
The primary application of this compound is in the detection of esterase activity. This has implications in several areas:
-
Microbiology: For the identification and differentiation of microorganisms based on their esterase production.
-
Enzymology: To screen for and characterize esterase enzymes.
-
Diagnostics: It has been mentioned in the context of diagnosing bacterial vaginosis, where specific bacterial esterases can be detected.[1]
-
Drug Discovery: As a tool in high-throughput screening for inhibitors of esterase enzymes.
-
Biochemistry: As a substrate for studying enzyme kinetics and mechanisms.[1]
Conclusion
This compound is a robust and effective chromogenic substrate for the detection of esterase activity. Its ability to produce a distinct and insoluble blue precipitate upon enzymatic cleavage makes it a valuable tool for a variety of qualitative and quantitative assays. This technical guide provides a foundation for researchers, scientists, and drug development professionals to understand and utilize the chemical properties and applications of this important compound. Further experimental validation of physical properties and optimization of assay conditions are recommended for specific research needs.
References
The Utility of 5-bromo-1H-indol-3-yl octanoate in Scientific Research and Drug Development: A Technical Overview
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of 5-bromo-1H-indol-3-yl octanoate (B1194180)
5-bromo-1H-indol-3-yl octanoate is a specialized chromogenic substrate primarily employed for the detection of C8 esterase activity.[1] Its unique property of yielding a distinct blue precipitate upon enzymatic cleavage makes it a valuable tool in various scientific disciplines, particularly in microbiology and histochemistry. This technical guide provides an in-depth analysis of its core applications, experimental protocols, and the broader context of 5-bromo-indole derivatives in therapeutic research.
Core Application: Detection of C8 Esterase Activity
The principal use of this compound is as an indicator of C8 esterase activity. The enzymatic hydrolysis of the octanoate ester bond by a C8 esterase releases 5-bromo-indoxyl. This intermediate subsequently undergoes oxidative dimerization in the presence of oxygen to form an insoluble, colored precipitate, 5,5'-dibromo-indigo, which is typically blue. This reaction provides a visually identifiable marker for the presence and location of esterase activity.
General Mechanism of Action
The enzymatic reaction can be summarized in a two-step process. First, the C8 esterase catalyzes the hydrolysis of the ester linkage in this compound. This initial step yields octanoic acid and the unstable intermediate, 5-bromo-indoxyl. The second step is a non-enzymatic oxidation and dimerization of 5-bromo-indoxyl to form the final colored product, 5,5'-dibromo-indigo.
Caption: Enzymatic cleavage and subsequent oxidation of this compound.
Experimental Protocols
While specific protocols may vary depending on the application, the following provides a general framework for the use of this compound in detecting esterase activity.
Qualitative Plate Assay for Microbial Esterase Activity
This method is suitable for screening microorganisms for C8 esterase production.
Materials:
-
Culture medium appropriate for the target microorganism
-
This compound
-
A suitable solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Sterile petri dishes
Procedure:
-
Prepare the culture medium and autoclave.
-
Cool the medium to approximately 45-50°C.
-
Prepare a stock solution of this compound in the chosen solvent.
-
Add the substrate solution to the molten agar (B569324) to a final concentration typically in the range of 20-100 µg/mL. Mix thoroughly.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microorganisms to be tested.
-
Incubate the plates under conditions optimal for the growth of the microorganisms.
-
Observe the plates for the development of a blue color in or around the colonies, indicating esterase activity.
Quantitative Spectrophotometric Assay
This protocol allows for the quantification of esterase activity in a liquid sample.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution
-
Esterase-containing sample (e.g., cell lysate, purified enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of the substrate in the assay buffer. It may be necessary to include a surfactant like Triton X-100 to improve solubility.
-
In a 96-well microplate, add a defined volume of the assay buffer and the esterase-containing sample.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific period.
-
Measure the absorbance of the blue precipitate at a wavelength of approximately 615 nm.
-
The rate of color formation is proportional to the esterase activity. A standard curve can be generated using known concentrations of a purified esterase.
Quantitative Data for Indoxyl-Based Substrates
| Parameter | Typical Value Range | Notes |
| Optimal pH | 5.0 - 8.5 | Highly dependent on the specific esterase being studied.[2] |
| Wavelength (λmax) | ~615 nm | For the final indigo (B80030) dye product. |
| Solubility | Low in aqueous solutions | Stock solutions are typically prepared in organic solvents like DMSO or DMF.[3] |
| Detection Limit | Moderate to High | Suitable for applications where high sensitivity is not the primary requirement. |
Broader Context: 5-Bromo-Indole Derivatives in Drug Development
The 5-bromo-indole scaffold is a recurring motif in medicinal chemistry, with various derivatives being investigated for therapeutic potential. While this compound itself is primarily a diagnostic tool, its structural relatives have shown promise in oncology and infectious diseases.
Anticancer Research
Several studies have focused on the synthesis and cytotoxic evaluation of novel 5-bromo-indole derivatives. For instance, certain 5-bromo-3-substituted-hydrazono-1H-2-indolinones have demonstrated significant cytotoxic effects against human tumor cell lines, including breast, non-small cell lung, and ovarian cancer cell lines.[4] Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been developed as novel anticancer agents, with some compounds showing potent activity against breast and lung cancer cell lines.[5] These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis via caspase activation.[5]
Antimicrobial Research
The 5-bromo-indole core has also been explored for its antimicrobial properties. For example, certain 3-substituted-1H-imidazol-5-yl-1H-indoles, which can be synthesized from 5-bromo-indole precursors, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] This highlights the potential of the 5-bromo-indole scaffold as a starting point for the development of new classes of antibiotics.
The following diagram illustrates the logical relationship between the core compound and its broader applications in drug discovery.
Caption: Relationship of the 5-bromo-indole scaffold to diagnostic and therapeutic applications.
Conclusion
This compound is a valuable chromogenic substrate for the detection of C8 esterase activity, with straightforward applications in microbiology and histochemistry. While its direct role is in diagnostics and research, the underlying 5-bromo-indole structure is a versatile scaffold that continues to be a subject of interest in the development of novel therapeutic agents for cancer and infectious diseases. Researchers and drug development professionals can leverage the properties of this and related compounds to advance both basic scientific understanding and the discovery of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-bromo-1H-indol-3-yl octanoate and its Enzyme Substrate Specificity
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic chromogenic substrate designed for the detection and characterization of enzymes with esterase activity, particularly those with a specificity for medium-chain fatty acid esters (C8). Its utility is rooted in the indigogenic method, where enzymatic hydrolysis of the octanoate ester bond releases 5-bromo-3-hydroxyindole (5-bromoindoxyl). This intermediate, in the presence of an oxidizing agent such as atmospheric oxygen, undergoes rapid dimerization to form 5,5'-dibromo-indigo, an intensely colored, water-insoluble blue precipitate. This guide provides a comprehensive overview of the principles governing its use, its specificity towards certain enzymes, detailed experimental protocols for its application in quantitative and qualitative assays, and the underlying biochemical pathways.
Introduction and Principle of Detection
Indolyl-based esters are a cornerstone in enzymatic assays, particularly for histochemical staining and microbiological identification.[1][2][3] 5-bromo-1H-indol-3-yl octanoate (CAS No. 133950-69-3) belongs to this class of molecules.[4][5] The core principle of its function is a two-step enzymatic and chemical reaction sequence:
-
Enzymatic Hydrolysis: An esterase or lipase (B570770) enzyme recognizes and cleaves the ester linkage between the 5-bromo-1H-indol-3-yl headgroup and the octanoate (C8) fatty acid tail. This reaction yields octanoic acid and the unstable intermediate, 5-bromoindoxyl.
-
Oxidative Dimerization: The liberated 5-bromoindoxyl is highly reactive and is rapidly oxidized. This process leads to the formation of a stable, insoluble blue dimer, 5,5'-dibromo-indigo, at the site of enzyme activity.[1][6]
The octanoate moiety confers a degree of specificity, making the substrate particularly useful for enzymes that preferentially hydrolyze 8-carbon fatty acid esters.[4][7] This specificity has been leveraged in microbiology for the investigation of Salmonella esterase activity.
Reaction Pathway
The enzymatic hydrolysis and subsequent color-forming reaction can be visualized as follows:
Enzyme Substrate Specificity
The specificity of this compound is primarily dictated by the C8 octanoate chain. It is a known substrate for a range of carboxylic ester hydrolases (EC 3.1.1). While it is broadly classified as a substrate for "esterases with C8 activity," its reactivity profile can vary significantly across different enzyme families and sources.[7][8][9]
Quantitative Enzyme Kinetics
Detailed kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial for comparing substrate specificity across different enzymes. While the primary literature from 1990 concerning the synthesis and use of this specific substrate for Salmonella esterase was identified, access to the full text containing this quantitative data was not possible through publicly available resources.
Therefore, the following table is presented as an illustrative example of the type of data required for a comprehensive specificity analysis. The values are representative for a generic esterase and a C8 substrate and should not be considered as experimentally verified data for this compound.
| Enzyme | Source Organism | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat/Kₘ (M⁻¹s⁻¹) |
| Carboxylesterase A | Bacillus subtilis | This compound | Data N/A | Data N/A | Data N/A |
| Lipase B | Candida antarctica | This compound | Data N/A | Data N/A | Data N/A |
| Example Esterase | Porcine Liver | Generic C8 Ester Substrate | 0.45 | 15.2 | 1.8 x 10⁴ |
| Example Lipase | Pseudomonas cepacia | Generic C8 Ester Substrate | 1.20 | 8.9 | 4.1 x 10³ |
Note: Data for this specific substrate is not publicly available. The example data is provided for illustrative purposes only.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in common enzyme assay formats. These are generalized procedures that should be optimized for the specific enzyme and experimental conditions.
Qualitative Plate Assay for Microbial Esterase Activity
This method is suitable for screening microbial colonies for the secretion of C8-specific esterases.
Materials:
-
Petri dishes with appropriate growth medium (e.g., LB Agar (B569324), Tryptic Soy Agar)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Bacterial cultures for screening
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 20 mg/mL. Sterilize by filtration through a 0.22 µm filter.
-
Prepare Assay Plates: Autoclave the desired growth medium and cool to 50-55°C in a water bath.
-
Add Substrate: Add the sterile substrate stock solution to the molten agar to a final concentration of 40-100 µg/mL. Mix gently but thoroughly to ensure even distribution, avoiding bubbles.
-
Pour Plates: Pour the agar mixture into sterile petri dishes and allow them to solidify completely.
-
Inoculate: Streak or spot the microbial cultures onto the surface of the assay plates.
-
Incubate: Incubate the plates under conditions optimal for microbial growth (e.g., 24-48 hours at 37°C).
-
Observe Results: Colonies producing and secreting C8 esterase will be surrounded by a distinct blue halo due to the precipitation of 5,5'-dibromo-indigo. The intensity and size of the halo can provide a semi-quantitative measure of enzyme activity.
Quantitative Spectrophotometric Assay for Purified Esterase
This kinetic assay measures the rate of formation of the blue indigo (B80030) dye to determine enzyme activity in a liquid sample.
Materials:
-
Purified enzyme solution
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5. The optimal pH should be determined for the specific enzyme.
-
Solvent: DMF or DMSO
-
Microplate reader or spectrophotometer capable of reading at ~615 nm.
-
96-well clear, flat-bottom microplates.
Procedure:
-
Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of the substrate in 100% DMF or DMSO. Store at -20°C, protected from light.
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the purified enzyme in cold Assay Buffer.
-
Set up Reaction:
-
In each well of the 96-well plate, add 180 µL of Assay Buffer.
-
Add 10 µL of the appropriate enzyme dilution to each well.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate Reaction: To start the reaction, add 10 µL of the 10 mM substrate stock solution to each well (for a final concentration of 0.5 mM). Mix immediately by gentle shaking.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at ~615 nm (the λₘₐₓ for the indigo product) every 30-60 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
Determine the linear portion of the reaction curve (Absorbance vs. Time).
-
Calculate the rate of reaction (V₀) from the slope of this linear range (ΔAbs/min).
-
To convert this rate into standard units (µmol/min), the molar extinction coefficient (ε) of the 5,5'-dibromo-indigo product under the specific assay conditions must be determined.
-
Visualization of Experimental Workflow
The logical flow for determining enzyme specificity using this substrate can be diagrammed as follows.
Applications and Considerations
-
Microbiology: Ideal for the differentiation of bacterial species based on C8 esterase activity, particularly in identifying pathogenic strains like Salmonella.
-
Histochemistry: Can be used for the localization of esterase activity in tissue sections. The insoluble nature of the final product provides sharp localization.[1]
-
Drug Discovery: Serves as a tool for screening compound libraries for inhibitors of specific esterase or lipase enzymes.
Considerations:
-
Solubility: The substrate is poorly soluble in aqueous solutions and requires an organic solvent like DMSO or DMF for stock solutions. The final concentration of the organic solvent in the assay should be kept low (typically ≤5%) to avoid enzyme denaturation.
-
Oxidizing Agent: The color formation step requires an oxidizing agent. While atmospheric oxygen is often sufficient, the reaction can be accelerated or enhanced by the addition of other agents like potassium ferricyanide (B76249) or nitroblue tetrazolium (NBT).[10]
-
Quantification: For accurate quantitative analysis, the molar extinction coefficient of the 5,5'-dibromo-indigo product must be empirically determined under the exact buffer and solvent conditions of the assay, as it can be influenced by pH and solvent polarity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. knowledge.rcvs.org.uk [knowledge.rcvs.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 7. Substrate Specificity of Naphthalene Dioxygenase: Effect of Specific Amino Acids at the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-3-indolyl a-D-mannopyranoside | EB06384 [biosynth.com]
- 9. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 10. Hydrolases & Lipases in GtoPdb v.2024.2 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
In-depth Technical Guide: Hydrolysis of 5-bromo-1H-indol-3-yl octanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic chromogenic substrate primarily utilized for the detection of esterase and lipase (B570770) activity. The molecule is composed of a 5-brominated indole (B1671886) ring linked to an octanoate (caprylate) chain via an ester bond. The utility of this compound lies in the enzymatic cleavage of this ester linkage, which initiates a cascade reaction resulting in a visually detectable colored precipitate. This guide provides a comprehensive overview of the hydrolysis of 5-bromo-1H-indol-3-yl octanoate, its products, and detailed experimental considerations.
The Hydrolysis Reaction
The hydrolysis of this compound is an enzyme-catalyzed reaction that breaks the ester bond. This process yields two primary products: 5-bromo-1H-indol-3-ol (also known as 5-bromo-3-indoxyl) and octanoic acid.
The initial hydrolysis product, 5-bromo-1H-indol-3-ol, is an unstable intermediate. In the presence of oxygen, it undergoes rapid oxidative dimerization. This second step is a spontaneous chemical reaction that does not require an enzyme. The dimerization of two molecules of 5-bromo-1H-indol-3-ol results in the formation of 5,5'-dibromoindigo, a water-insoluble blue precipitate. The intensity of the blue color is directly proportional to the amount of substrate hydrolyzed, allowing for the qualitative and semi-quantitative assessment of enzyme activity.
Reaction Pathway
Caption: Enzymatic hydrolysis of this compound.
Hydrolysis Products
5-bromo-1H-indol-3-ol (5-bromo-3-indoxyl)
This is the immediate product of the ester bond cleavage. It is a highly reactive and unstable molecule that serves as the precursor to the colored dimer. Due to its instability, it is typically not isolated and is generated in situ during the assay.
Octanoic Acid
Also known as caprylic acid, octanoic acid is a medium-chain saturated fatty acid. It is a colorless, oily liquid with a slightly unpleasant odor.[1][2] In biological systems and various industries, octanoic acid has several applications:
-
Antimicrobial Agent: It possesses antibacterial, antifungal, and anti-inflammatory properties.[3] It is used as a food contact surface sanitizer in commercial food handling and healthcare facilities.[1][4][5]
-
Industrial Applications: It is used in the manufacturing of esters for perfumery and dyes.[4][5] It also acts as a corrosion inhibitor in antifreeze and a solubilizer for mineral oils in metalworking fluids.[3]
-
Dietary Supplement: It is used in dietary supplements for weight management and has been studied for its potential benefits in ketogenic diets.[4][5]
Physicochemical Properties of Octanoic Acid
| Property | Value | References |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Colorless to light yellow oily liquid | [1][2] |
| Boiling Point | 237 °C | [1] |
| Melting Point | 16 °C | [1] |
| Solubility in Water | Very slightly soluble (0.068 g/100 g at 20 °C) | [1] |
| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, ether | [1] |
Experimental Protocols
Qualitative Plate Assay for Esterase/Lipase Activity
This method is suitable for screening microbial colonies for esterase or lipase activity.
Materials:
-
Nutrient agar (B569324) medium
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes
-
Microbial cultures
Procedure:
-
Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the agar to approximately 50-55°C.
-
Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF or DMSO.
-
Add the substrate stock solution to the molten agar to a final concentration typically in the range of 40-100 µg/mL. Mix gently to ensure even distribution.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial cultures to be screened.
-
Incubate the plates under conditions appropriate for the growth of the microorganisms.
-
Observe the plates for the development of a blue color around the colonies, which indicates esterase/lipase activity.
Quantitative Spectrophotometric Assay
This protocol allows for the quantitative measurement of enzyme activity in a liquid sample.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5, optimized for the enzyme of interest)
-
Triton X-100 or other non-ionic detergent
-
Enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Working Solution: Prepare a working substrate solution by diluting the stock solution in the assay buffer. The buffer should contain a non-ionic detergent (e.g., 0.1% Triton X-100) to aid in substrate solubility. The final concentration of the substrate will need to be optimized.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the enzyme solution to the buffer.
-
To initiate the reaction, add the substrate working solution.
-
The final volume should be consistent for all wells (e.g., 200 µL).
-
Include appropriate controls (e.g., no enzyme, no substrate).
-
-
Incubation: Incubate the reaction mixture at a constant, optimized temperature (e.g., 37°C) for a defined period. The reaction should be monitored to ensure it is within the linear range.
-
Measurement: Measure the absorbance of the blue product at a wavelength of approximately 615 nm at regular intervals.
-
Calculation: The rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.
Experimental Workflow
Caption: Generalized workflow for esterase/lipase activity assays.
Quantitative Data
Specific kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound are not widely reported in the scientific literature. Researchers are encouraged to determine these values empirically for their specific enzyme and assay conditions. The following table provides a template for recording such data.
| Parameter | Determined Value | Experimental Conditions (pH, Temp, Buffer) |
| Optimal pH | ||
| Optimal Temperature | ||
| Km | ||
| Vmax | ||
| Specific Activity |
Conclusion
This compound is a valuable tool for the detection of esterase and lipase activity. Its hydrolysis yields octanoic acid and an unstable indoxyl intermediate which rapidly dimerizes to form a distinct blue precipitate. While detailed quantitative data for this specific substrate is sparse, the provided protocols for similar chromogenic substrates offer a solid foundation for developing robust and reliable assays. The clear visual endpoint makes it particularly useful for qualitative screening, while its properties also lend it to quantitative spectrophotometric analysis.
References
Solubility Profile of 5-Bromo-1H-indol-3-yl octanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 5-bromo-1H-indol-3-yl octanoate (B1194180), a chromogenic substrate used in the detection of esterase activity. Due to a lack of extensive quantitative solubility data in publicly available literature, this document presents existing qualitative information and outlines a comprehensive experimental protocol for researchers to determine precise solubility in various organic solvents.
Physicochemical Properties
5-Bromo-1H-indol-3-yl octanoate is a solid compound utilized for its ability to produce a blue precipitate upon enzymatic cleavage by esterases.[1][2] A summary of its basic properties is provided below.
| Property | Value |
| CAS Number | 133950-69-3 |
| Molecular Formula | C₁₆H₂₀BrNO₂ |
| Appearance | Solid |
| Application | Chromogenic substrate for esterase |
Solubility Data
Qualitative Solubility
A Safety Data Sheet for 5-bromo-3-indolyl caprylate (an alternative name for the compound) states that it is:
Quantitative Solubility Table (Template)
For researchers requiring precise solubility measurements, the following table is provided as a template to be populated with experimentally determined data. The subsequent section details a standard protocol for obtaining these values.
| Solvent | Chemical Class | Polarity Index | Solubility (mg/mL at 25°C) | Observations |
| Acetone | Ketone | 5.1 | Soluble[3] | To be determined |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | To be determined | |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | To be determined | |
| Ethanol | Alcohol | 4.3 | To be determined | |
| Methanol | Alcohol | 5.1 | To be determined | |
| Dichloromethane (DCM) | Halogenated | 3.1 | To be determined | |
| Chloroform | Halogenated | 4.1 | To be determined | |
| Ethyl Acetate | Ester | 4.4 | To be determined | |
| Acetonitrile | Nitrile | 5.8 | To be determined | |
| Tetrahydrofuran (THF) | Ether | 4.0 | To be determined | |
| Toluene | Aromatic Hydrocarbon | 2.4 | To be determined | |
| Hexanes | Aliphatic Hydrocarbon | 0.1 | To be determined |
Experimental Protocol for Solubility Determination
The following is a standardized protocol for determining the solubility of a solid organic compound such as this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 1 mL). An excess is ensured when solid material remains undissolved.
-
Securely cap the vials to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 24-48 hours) in a constant temperature bath to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any particulate matter.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L.
-
Record any relevant observations, such as the color of the solution or any difficulties in dissolution.
-
Experimental Workflow and Signaling Pathways
Application in Esterase Activity Assays
This compound is a chromogenic substrate that is widely used to detect and quantify esterase activity. The underlying principle involves the enzymatic cleavage of the octanoate group, which leads to the formation of an unstable indoxyl intermediate. This intermediate then undergoes oxidation and dimerization to form a water-insoluble, blue indigo (B80030) dye. The intensity of the resulting color is proportional to the amount of esterase activity.
References
Stability of 5-bromo-1H-indol-3-yl octanoate in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate primarily employed for the detection of esterase activity.[1] Its molecular architecture features an indole (B1671886) core, substituted with a bromine atom at the fifth position and an octanoate ester at the third. The scientific value of this compound is rooted in its ability to form a colored precipitate upon the enzymatic cleavage of its ester linkage, which allows for a straightforward visual or spectrophotometric quantification of enzyme activity. A comprehensive understanding of this substrate's stability in various solution-based environments is paramount for designing and executing robust and reproducible enzymatic assays. This technical guide offers a detailed examination of the factors that govern the stability of 5-bromo-1H-indol-3-yl octanoate, complemented by experimental protocols for its stability evaluation.
Core Principles of Stability
The stability profile of this compound in a solution is chiefly dictated by the chemical hydrolysis of its ester bond and the potential degradation of the indole moiety. The primary factors influencing its stability include pH, temperature, the composition of the solvent, and exposure to light.
Ester Bond Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, or can proceed neutrally in aqueous environments. This non-enzymatic hydrolysis can be a significant source of background signal in enzymatic assays, potentially leading to inaccurate results.
Indole Core Degradation: Although the indole nucleus is an aromatic system, it can undergo degradation, especially under highly acidic conditions that may lead to protonation followed by dimerization or polymerization. The presence of an electron-withdrawing bromine atom at the 5-position is anticipated to reduce the electron density of the indole ring, thereby potentially diminishing its susceptibility to electrophilic attack when compared to an unsubstituted indole.
Factors Affecting Stability in Solution
-
pH: The rate of ester hydrolysis is profoundly influenced by the pH of the solution. Typically, the hydrolysis of esters is at its minimum in a slightly acidic to neutral pH range (approximately 4 to 6) and is significantly accelerated under acidic (pH < 3) and, more substantially, alkaline (pH > 8) conditions. For indolyl esters, in particular, basic conditions are known to facilitate rapid hydrolysis.[2][3]
-
Temperature: In line with general chemical kinetics, the rate of hydrolysis of this compound is positively correlated with temperature.[4] Consequently, it is advisable to store stock solutions at reduced temperatures, with -20°C being a common recommendation for analogous compounds, and to perform assays at a consistently controlled temperature.[5]
-
Solvent: Due to its limited aqueous solubility, this compound is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution.[6] The substrate generally exhibits high stability in these organic solvents. However, in the final aqueous assay buffer, the concentration of the organic solvent should be minimized (usually below 1-10%) to prevent any adverse effects on enzyme activity and the stability of the substrate.[4][6]
-
Light: Although not extensively documented for this specific molecule, many indole derivatives exhibit sensitivity to light. Photolytic degradation is a possibility, and as a standard precautionary measure, solutions should be shielded from light, particularly during extended storage periods.
Data Presentation: Predicted Stability of this compound
The table below provides a qualitative summary of the anticipated stability of this compound under a range of conditions, extrapolated from the established principles of ester and indole chemistry.
| Condition | Parameter | Expected Stability | Rationale |
| pH | Acidic (pH < 4) | Low to Moderate | Susceptible to acid-catalyzed ester hydrolysis and potential degradation of the indole ring. |
| Neutral (pH 6-7.5) | Moderate to High | Reduced rate of spontaneous hydrolysis; optimal for many enzymatic assays.[7] | |
| Alkaline (pH > 8) | Low | Prone to significant base-catalyzed hydrolysis of the ester.[2][3] | |
| Temperature | -20°C (in organic solvent) | High | Recommended for the long-term storage of stock solutions.[5] |
| 2-8°C | Moderate to High | Appropriate for the short-term storage of aqueous solutions.[4] | |
| Room Temperature (~25°C) | Moderate | Increased rate of spontaneous hydrolysis in comparison to refrigerated storage.[4] | |
| Elevated (>37°C) | Low | Markedly increased rate of degradation. | |
| Solvent | DMSO, Ethanol (Anhydrous) | High | Suitable for the preparation of stable, concentrated stock solutions.[6] |
| Aqueous Buffer | Low to Moderate | Susceptible to hydrolysis; stability is contingent on pH and temperature. | |
| Light | Exposed to UV/Visible Light | Potentially Low | Indole derivatives can be photosensitive; protection from light is advised. |
| Protected from Light | High | Mitigates the risk of photolytic degradation. |
Experimental Protocols
Presented below are detailed methodologies for the systematic assessment of the stability of this compound in solution.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method facilitates the precise quantification of the parent compound and the detection of its degradation products.
-
Stock Solution Preparation: A concentrated stock solution of this compound (e.g., 10 mg/mL) should be prepared in a suitable organic solvent like HPLC-grade DMSO or acetonitrile (B52724).
-
Test Solution Preparation:
-
pH Stability: The stock solution should be diluted into a series of aqueous buffers with a range of pH values (e.g., pH 3, 5, 7, 9, 11) to a final concentration appropriate for HPLC analysis (e.g., 100 µg/mL).
-
Temperature Stability: A buffer at a selected pH (e.g., pH 7.5) should be used to prepare test solutions that are then incubated at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Photostability: A test solution should be exposed to a controlled light source, such as a UV lamp or a photostability chamber, with a parallel control sample kept in darkness.
-
-
Sample Collection: Aliquots should be withdrawn from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
The collected aliquots should be promptly analyzed using a validated, stability-indicating HPLC method.
-
A standard HPLC configuration would involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water, often with a modifier such as 0.1% trifluoroacetic acid.
-
Detection is typically carried out with a UV detector at a wavelength where both the parent compound and potential degradation products exhibit significant absorbance (e.g., around 230 nm or 280 nm for indole derivatives).
-
-
Data Analysis:
-
The percentage of the remaining this compound at each time point should be calculated relative to the initial concentration at time zero.
-
A plot of the percentage remaining against time will reveal the degradation kinetics.
-
Any significant degradation products should be identified and quantified.
-
Protocol 2: Spectrophotometric Assay for Monitoring Hydrolysis
This method is effective for evaluating the rate of spontaneous (non-enzymatic) hydrolysis by tracking the formation of the colored product.
-
Solution Preparation:
-
A stock solution of this compound should be prepared in DMSO.
-
A series of buffers with different pH values should be prepared.
-
-
Assay Procedure:
-
In a cuvette or a 96-well plate, the buffer of the desired pH is added.
-
The reaction is initiated by the addition of a small volume of the substrate stock solution.
-
The change in absorbance at the wavelength corresponding to the colored product (typically between 600-650 nm for indigo (B80030) dyes derived from indolyl substrates) is monitored immediately.
-
Absorbance readings are taken at regular intervals over a set period.
-
-
Data Analysis:
-
A plot of absorbance versus time is generated. The initial slope of this curve is directly proportional to the initial rate of hydrolysis.
-
The rates of hydrolysis at different pH values and temperatures can then be compared.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Enzymatic hydrolysis of this compound.
Conclusion
Although specific quantitative stability data for this compound are not widely available in published literature, a solid understanding of the stability of related indolyl esters and the fundamental principles of ester chemistry enables the formulation of robust experimental designs. The foremost stability issues are the pH- and temperature-dependent hydrolysis of the ester bond. Meticulous control of these parameters, in conjunction with protection from light, is crucial for the dependable application of this chromogenic substrate in esterase assays. The protocols and principles detailed in this guide furnish a framework for researchers to evaluate the stability of this compound within their unique experimental contexts and to ensure the acquisition of precise and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Trimethyl lock: a stable chromogenic substrate for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to Novel Applications of 5-Bromo-1H-Indol-3-yl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-indol-3-yl octanoate (B1194180), a chromogenic substrate for esterase C8 activity, has traditionally been utilized for the detection and semi-quantitative analysis of esterolytic enzymes.[1][2] This technical guide explores the established applications of this compound and ventures into novel, prospective uses in contemporary research and drug development. By leveraging its inherent biochemical properties, we delineate potential applications in high-throughput screening, microbiological diagnostics, and cellular imaging. This document provides detailed hypothetical experimental protocols and visual workflows to facilitate the exploration of these innovative applications.
Core Properties of 5-Bromo-1H-Indol-3-yl Octanoate
A comprehensive understanding of the physicochemical properties of this compound is fundamental to exploring its applications. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 133950-69-3 | [3] |
| Molecular Formula | C₁₆H₂₀BrNO₂ | [3] |
| Molecular Weight | 342.24 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | [4] |
| Chromogenic Product | Blue precipitate | [1][2] |
Established Application: Chromogenic Detection of Esterase Activity
The primary and well-documented application of this compound is as a chromogenic substrate for the detection of C8 esterase activity.[1] The enzymatic cleavage of the octanoate ester bond by an esterase releases 5-bromo-indoxyl. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble blue indigo (B80030) dye.[1][2]
Mechanism of Action
The enzymatic reaction and subsequent color formation can be described in a two-step process:
-
Enzymatic Hydrolysis: An esterase catalyzes the hydrolysis of the ester bond in this compound, yielding octanoic acid and 5-bromo-indoxyl.
-
Oxidative Dimerization: The unstable 5-bromo-indoxyl intermediate is rapidly oxidized by atmospheric oxygen, leading to the formation of a stable, insoluble blue precipitate (5,5'-dibromo-indigo).
Experimental Protocol: Detection of Esterase in Bacterial Colonies
This protocol outlines a method for identifying esterase-producing bacterial colonies on an agar (B569324) plate.
Materials:
-
Bacterial culture plates
-
This compound stock solution (10 mg/mL in DMSO)
-
Agar overlay solution (0.7% agar in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)
-
Incubator
Procedure:
-
Prepare the agar overlay solution and autoclave. Allow it to cool to 45-50°C.
-
Add the this compound stock solution to the molten agar overlay to a final concentration of 50 µg/mL. Mix gently to ensure even distribution.
-
Pour a thin layer of the substrate-containing agar overlay onto the surface of the bacterial culture plates.
-
Incubate the plates at the optimal growth temperature for the bacteria.
-
Observe the plates for the development of blue color in and around the bacterial colonies. The intensity of the blue color is indicative of the level of esterase activity.
Novel Applications: A Forward Look
While the use of this compound as a chromogenic substrate is well-established, its potential extends to more sophisticated applications. The following sections propose novel uses for this compound in modern research.
High-Throughput Screening (HTS) for Esterase Inhibitors
The search for novel therapeutic agents often involves the screening of large compound libraries for enzyme inhibitors. This compound can be adapted for use in a high-throughput screening assay to identify potential esterase inhibitors.
Hypothetical Experimental Workflow:
Hypothetical Data Presentation:
The results of an HTS campaign can be summarized in a table to identify potential lead compounds.
| Compound ID | Concentration (µM) | % Inhibition (Hypothetical) |
| Compound A | 10 | 92.5 |
| Compound B | 10 | 15.2 |
| Compound C | 10 | 88.9 |
| Compound D | 10 | 5.6 |
| Control (DMSO) | N/A | 0 |
Microbiological Diagnostics: Rapid Identification of Pathogens
The enzymatic profiles of microorganisms can be used for their rapid identification. This compound could be incorporated into selective media for the presumptive identification of pathogenic bacteria that exhibit C8 esterase activity.
Logical Framework for Pathogen Identification:
Cellular Imaging: Visualizing Esterase Activity in Situ
While the insoluble nature of the final product presents challenges for solution-based quantitative assays, it is advantageous for in situ applications. This compound could potentially be used as a probe to visualize esterase activity within fixed cells or tissue sections.
Experimental Protocol: In Situ Staining of Esterase Activity
Materials:
-
Fixed cells or tissue sections on microscope slides
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution: this compound (50 µg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.5)
-
Microscope
Procedure:
-
Wash the fixed samples with PBS.
-
Permeabilize the cells/tissues with permeabilization buffer for 10 minutes at room temperature.
-
Wash the samples with PBS.
-
Incubate the samples with the staining solution in a humidified chamber at 37°C until a blue precipitate is observed at sites of esterase activity.
-
Wash the samples with PBS to remove excess substrate.
-
Mount the slides with an aqueous mounting medium.
-
Visualize the localization of esterase activity using light microscopy.
Future Directions and Conclusion
This compound is a versatile molecule with potential applications beyond its current use as a simple chromogenic substrate. The proposed novel applications in high-throughput screening, diagnostics, and cellular imaging represent exciting avenues for future research. Further development and validation of these methodologies could lead to significant advancements in drug discovery, clinical microbiology, and our fundamental understanding of enzyme function in biological systems. The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, suggests that derivatives of this compound could also be explored for direct therapeutic activities.[5][6] The continued exploration of this compound and its analogs is a promising endeavor for the scientific community.
References
An In-Depth Technical Guide to Utilizing 5-bromo-1H-indol-3-yl octanoate for the Detection and Characterization of Novel Esterases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 5-bromo-1H-indol-3-yl octanoate (B1194180) as a chromogenic substrate for the discovery and characterization of novel esterases. Esterases are a broad class of hydrolase enzymes critical in various biological processes and industrial applications, including drug metabolism and biocatalysis. The identification of novel esterases with desired specificities is a significant endeavor in biotechnology and pharmaceutical development. 5-bromo-1H-indol-3-yl octanoate serves as a valuable tool in this pursuit, enabling both qualitative and quantitative assessment of esterase activity.
Principle of Detection
This compound is an indolyl ester that functions as a chromogenic substrate for esterases with a preference for C8 acyl chains.[1][2][3] The detection method is based on a two-step reaction pathway. Initially, an esterase catalyzes the hydrolysis of the ester bond in the this compound molecule. This enzymatic cleavage releases octanoic acid and an unstable 5-bromo-indoxyl intermediate. Subsequently, in the presence of oxygen, the 5-bromo-indoxyl molecules undergo rapid oxidative dimerization. This dimerization results in the formation of 5,5'-dibromo-indigo, a water-insoluble, blue precipitate.[2][4] The intensity of the blue color is directly proportional to the amount of esterase activity, allowing for visual or spectrophotometric quantification.
Data Presentation: Characterization of Novel Esterases
The characterization of a novel esterase involves determining its key kinetic parameters and optimal reaction conditions. While specific data for newly discovered esterases with this compound will vary, the following table presents a representative summary of the types of quantitative data that should be obtained. The values are hypothetical and serve to illustrate the data structure for comparative analysis of different novel esterases (EstA, EstB, EstC).
| Parameter | Novel Esterase A (EstA) | Novel Esterase B (EstB) | Novel Esterase C (EstC) |
| Substrate | This compound | This compound | This compound |
| Michaelis Constant (Km) | 1.2 mM | 2.5 mM | 0.8 mM |
| Maximum Velocity (Vmax) | 80 µmol/min/mg | 120 µmol/min/mg | 65 µmol/min/mg |
| Specific Activity | 55 U/mg | 95 U/mg | 40 U/mg |
| Optimal pH | 7.5 | 8.0 | 7.0 |
| Optimal Temperature | 37°C | 45°C | 30°C |
| Enzyme Source | Metagenomic Library (Soil) | Marine Sediment Isolate | Compost Metagenome |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are key experimental protocols for utilizing this compound.
Protocol 1: Qualitative Agar (B569324) Plate Screening for Novel Esterases
This protocol is designed for the initial screening of microbial colonies or metagenomic libraries for esterase activity.
Materials:
-
Luria-Bertani (LB) agar or other suitable growth medium
-
This compound
-
N,N-dimethylformamide (DMF)
-
Sterile petri dishes
-
Microbial cultures or metagenomic library clones
Procedure:
-
Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the autoclaved medium to approximately 50-55°C.
-
Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF.
-
Aseptically add the substrate stock solution to the molten agar to a final concentration of 50-100 µg/mL. Mix gently but thoroughly to ensure even distribution.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial cultures or library clones to be screened.
-
Incubate the plates under conditions appropriate for microbial growth.
-
Observe the plates for the development of a blue color in or around the colonies. The appearance of the blue precipitate indicates the presence of esterase activity.
Protocol 2: Quantitative Spectrophotometric Assay of Esterase Activity
This protocol allows for the quantification of esterase activity in solution, such as with purified enzymes or cell lysates. A key challenge is the insolubility of the indigo (B80030) product. This protocol incorporates a method for solubilizing the indigo for accurate measurement.[5][6]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (20 mg/mL in DMF)
-
Enzyme solution (purified or cell lysate)
-
96-well microplate or microcentrifuge tubes
-
Reducing Solution (e.g., alkaline sodium dithionite)
-
Spectrophotometer
Procedure:
-
Enzymatic Reaction:
-
In a microplate well or microcentrifuge tube, add 180 µL of Assay Buffer.
-
Add 10 µL of the enzyme solution.
-
To initiate the reaction, add 10 µL of the this compound stock solution (final concentration will be approximately 1 mg/mL).
-
Incubate the reaction at the desired temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Indigo Solubilization and Quantification:
-
Stop the enzymatic reaction by adding a reducing agent that will also solubilize the indigo precipitate. For example, add an equal volume of an alkaline sodium dithionite (B78146) solution to reduce the blue indigo to its soluble, yellow-colored leucoindigo (B3055547) form.[5][6]
-
Measure the absorbance of the resulting yellow solution at a wavelength appropriate for leucoindigo (around 420 nm).
-
Alternatively, the insoluble indigo can be extracted with an organic solvent like DMSO or DMF, and the absorbance of the blue solution measured at approximately 615 nm.[7]
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of 5,5'-dibromo-indigo. One unit of esterase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Protocol 3: High-Throughput Screening (HTS) of Esterase Libraries
This protocol adapts the quantitative assay for a high-throughput format, suitable for screening large numbers of enzyme variants or potential inhibitors.[8][9]
Materials:
-
All materials from Protocol 2
-
96- or 384-well microplates
-
Automated liquid handling robotics (recommended)
-
Microplate reader
Procedure:
-
Prepare master mixes of the Assay Buffer and the substrate solution.
-
In a 96- or 384-well plate, dispense the enzyme library variants (one per well).
-
Use an automated liquid handler to add the Assay Buffer to all wells.
-
Initiate the reaction by dispensing the substrate solution into all wells.
-
Incubate the plate at a constant temperature for a predetermined time.
-
Stop the reaction and solubilize the product as described in Protocol 2.
-
Read the absorbance of the entire plate using a microplate reader at the appropriate wavelength.
-
Identify "hits" (wells with high absorbance) for further characterization.
Visualizations
Enzymatic Reaction and Product Formation
Caption: Enzymatic hydrolysis of the substrate and subsequent product formation.
Experimental Workflow for Novel Esterase Discovery
Caption: Workflow for discovering and characterizing novel esterases.
Logical Flow for High-Throughput Screening Data Interpretation
Caption: Decision-making process for analyzing HTS results.
Conclusion
This compound is a robust and effective chromogenic substrate for the detection of esterase activity. Its application in agar plate assays facilitates high-throughput screening of extensive microbial or metagenomic libraries, enabling the rapid identification of novel esterase-producing organisms or genes. Furthermore, with appropriate protocols to address the insolubility of the resulting indigo dye, the substrate can be employed in quantitative spectrophotometric assays to determine the kinetic properties and optimal conditions for purified novel esterases. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to integrate this valuable tool into their enzyme discovery and characterization pipelines.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening Assays for Lipolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Cleavage of 5-bromo-1H-indol-3-yl octanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic chromogenic substrate meticulously designed for the detection of esterase activity, particularly enzymes with a preference for C8 acyl chains. The enzymatic cleavage of this substrate is a cornerstone of various detection assays in microbiology, histochemistry, and diagnostics. This technical guide provides an in-depth exploration of the enzymatic cleavage mechanism, a detailed experimental protocol for its use, and a summary of relevant enzymatic data. The core of this process lies in the hydrolytic cleavage of the ester bond by an esterase, which initiates a cascade of reactions culminating in the formation of a distinctly colored, insoluble precipitate.
Introduction
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. Their activity is fundamental in various biological processes, including lipid metabolism and signal transduction. The ability to detect and quantify esterase activity is crucial for numerous research and diagnostic applications. Chromogenic substrates, such as 5-bromo-1H-indol-3-yl octanoate, have emerged as invaluable tools for this purpose, offering a visual and often quantifiable measure of enzymatic activity. This substrate is particularly useful for identifying enzymes with C8 activity.[1] The cleavage of the octanoate moiety from the indolyl group triggers a chemical transformation that results in the formation of a colored product, providing a clear indication of esterase presence and activity.
The Enzymatic Cleavage Mechanism
The enzymatic cleavage of this compound is a two-step process involving an initial enzymatic hydrolysis followed by a spontaneous oxidative dimerization. This mechanism is analogous to that of other indolyl-based chromogenic substrates.[2]
Step 1: Enzymatic Hydrolysis
The process is initiated by an esterase enzyme that recognizes and binds to the ester linkage in the this compound molecule. The enzyme's active site, typically containing a catalytic triad (B1167595) of serine, histidine, and a carboxylic acid (aspartate or glutamate), facilitates the hydrolytic cleavage of the ester bond. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate leads to the release of octanoic acid and the formation of 5-bromo-1H-indol-3-yl (5-bromoindoxyl), an unstable intermediate.
Step 2: Oxidative Dimerization
The liberated 5-bromoindoxyl is highly reactive and, in the presence of oxygen, undergoes rapid spontaneous oxidation. This oxidation process leads to the dimerization of two 5-bromoindoxyl molecules, forming 5,5'-dibromo-indigo. This final product is a water-insoluble, intensely colored blue precipitate.[1] The formation of this precipitate provides a distinct visual signal at the site of enzymatic activity. The intensity of the blue color is directly proportional to the amount of 5,5'-dibromo-indigo formed, which in turn correlates with the level of esterase activity.
Quantitative Data
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source |
| p-Nitrophenyl octanoate | Porcine Liver Esterase | 0.15 | 25.3 | Fictional Data for Illustration |
| 4-Methylumbelliferyl octanoate | Candida rugosa Lipase | 0.08 | 150.7 | Fictional Data for Illustration |
| α-Naphthyl octanoate | Human Carboxylesterase 1 | 0.05 | 12.1 | Fictional Data for Illustration |
Note: The data presented in this table is for illustrative purposes to demonstrate the range of kinetic values that might be observed. Researchers should determine the specific kinetic parameters for their enzyme and experimental conditions.
Experimental Protocol: A Generalized Esterase Assay
This protocol provides a general framework for detecting and quantifying esterase activity using this compound. Optimization of buffer composition, pH, temperature, and substrate concentration may be necessary for specific enzymes and applications.
4.1. Materials
-
This compound (Substrate)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) for substrate stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate, microbial culture)
-
Microplate reader or spectrophotometer (for quantitative analysis)
-
96-well microplates (clear, flat-bottom for colorimetric readings)
4.2. Procedure
-
Substrate Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in DMSO or DMF. Store protected from light at -20°C.
-
Working Substrate Solution Preparation: Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid enzyme inhibition.
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the enzyme sample to the wells.
-
Include appropriate controls:
-
Blank: Assay buffer and working substrate solution (no enzyme).
-
Negative Control: A sample known to have no esterase activity.
-
Positive Control: A purified esterase with known activity.
-
-
-
Reaction Initiation: Add the working substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 25°C, 37°C) for a specific period (e.g., 15-60 minutes). The incubation time will depend on the enzyme's activity.
-
Detection:
-
Qualitative: Observe the formation of a blue precipitate in the wells.
-
Quantitative: Measure the absorbance of the blue product at a wavelength between 600-650 nm using a microplate reader. The insoluble nature of the product can make accurate quantification challenging. Solubilization of the indigo (B80030) dye may be required for more precise measurements.
-
Conclusion
This compound serves as a robust and reliable chromogenic substrate for the detection of C8 esterase activity. Its cleavage mechanism, which results in the formation of a distinct blue precipitate, provides a clear visual endpoint for both qualitative and semi-quantitative assays. While specific kinetic data for this substrate is not widely documented, the principles of its enzymatic hydrolysis and subsequent color formation are well-understood and analogous to other indolyl-based substrates. The provided experimental protocol offers a solid foundation for researchers to develop and optimize esterase assays tailored to their specific needs, thereby facilitating advancements in enzyme characterization, drug discovery, and diagnostic applications.
References
Photostability of 5-bromo-1H-indol-3-yl octanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photostability of 5-bromo-1H-indol-3-yl octanoate (B1194180). In the absence of direct experimental data on this specific molecule, this document synthesizes information from established photostability testing guidelines, the photochemistry of related indole (B1671886) derivatives, bromoarenes, and esters to build a predictive framework for its behavior under photolytic stress. Detailed experimental protocols for assessing photostability in accordance with regulatory expectations are provided, alongside potential photodegradation pathways. This guide is intended to support researchers in designing and executing robust photostability studies for this compound and similar molecules.
Introduction
5-bromo-1H-indol-3-yl octanoate is a chromogenic substrate utilized in esterase assays, yielding a colored product upon enzymatic cleavage.[1] As with any photosensitive molecule, particularly those used in assays or as active pharmaceutical ingredients, understanding its photostability is critical. Exposure to light can lead to degradation, potentially affecting its performance, generating impurities, and impacting the accuracy of experimental results or the safety and efficacy of a drug product. This guide outlines the theoretical basis for the photostability of this compound and provides practical guidance for its experimental evaluation.
Physicochemical and Photochemical Properties
The photostability of a molecule is intrinsically linked to its ability to absorb light and the subsequent photochemical processes that may occur.
UV-Visible Absorption Characteristics
The indole chromophore is the primary site of light absorption in this compound. The UV-Vis absorption spectrum of the parent indole molecule exhibits two main absorption bands, the 1La and 1Lb transitions. Substitution on the indole ring can significantly influence these absorption bands.
The presence of a bromine atom at the 5-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. Studies on substituted indoles have shown that halogen substituents can modulate the electronic properties of the indole ring.[2] The octanoate ester at the 3-position is not expected to significantly alter the primary absorption bands of the indole chromophore, as it is not in direct conjugation with the aromatic system.
Table 1: Anticipated UV-Visible Absorption Data for this compound
| Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |
| 5-bromo-1H-indole | ~270-295 nm | Moderate to High | The bromine substituent likely causes a red shift compared to indole. |
| Indole-3-yl octanoate moiety | Not expected to significantly alter the indole absorption bands. | - | The ester group is not a primary chromophore in this context. |
Note: The above data is estimated based on the photophysical properties of related indole compounds. Experimental verification is required for this compound.
Potential Photodegradation Pathways
Upon absorption of UV or visible light, this compound may undergo several degradation pathways. The most probable routes involve the cleavage of the carbon-bromine bond and the ester bond, as well as potential reactions involving the indole ring itself.
-
Homolytic Cleavage of the C-Br Bond: Bromoaromatic compounds are known to undergo homolytic cleavage of the carbon-bromine bond upon UV irradiation, leading to the formation of an aryl radical and a bromine radical. This is often a primary pathway for the photodegradation of such compounds. The resulting indolyl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.
-
Photocleavage of the Ester Bond: Ester functionalities can also be susceptible to photochemical cleavage. This can occur through several mechanisms, including Norrish Type I and Type II reactions, or through photo-induced hydrolysis. Cleavage of the ester bond would result in the formation of 5-bromo-1H-indol-3-ol and octanoic acid or its derivatives.
-
Reactions of the Indole Ring: The indole nucleus itself is photochemically active and can undergo various reactions, including photooxidation and photodimerization. The presence of substituents will influence the reactivity of the ring.
The following diagram illustrates the potential primary photodegradation pathways for this compound.
Caption: Proposed primary photodegradation pathways for this compound.
Experimental Protocols for Photostability Testing
A systematic approach to photostability testing is essential to ensure the reliability of the data and to meet regulatory requirements. The following protocols are based on the ICH Q1B guideline for photostability testing of new drug substances and products.[3]
Forced Degradation Studies
The purpose of forced degradation studies is to evaluate the overall photosensitivity of the material, to aid in the development of a stability-indicating analytical method, and to elucidate potential degradation pathways.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture that ensures solubility and is transparent in the relevant UV-Vis region). A typical concentration is 1 mg/mL.
-
Prepare a solid sample by spreading a thin layer of the compound in a chemically inert, transparent container.
-
-
Light Exposure:
-
Expose the samples to a light source capable of emitting both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
The light exposure should be significantly more intense than that used in confirmatory studies to induce degradation.
-
Simultaneously, protect a set of control samples from light to differentiate between photolytic and thermal degradation.
-
-
Analysis:
-
At various time points, withdraw aliquots of the solution or portions of the solid sample.
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for the appearance of degradation products and the decrease in the parent compound.
-
Mass spectrometry (LC-MS) should be used to identify the structures of the major degradation products.
-
Confirmatory Photostability Studies
Confirmatory studies are performed to provide information for handling, packaging, and labeling.
Methodology:
-
Sample Preparation:
-
Prepare samples of the drug substance (solid and/or in solution) as for the forced degradation studies.
-
If applicable, prepare samples of the drug product in its immediate packaging and exposed.
-
-
Light Exposure:
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample, protected from light, should be stored under the same conditions.
-
-
Analysis:
-
After the exposure period, analyze the samples and the dark control using the validated stability-indicating HPLC method.
-
Assess for any changes in physical properties (e.g., appearance, color) and chemical properties (e.g., assay, degradation products).
-
The following diagram outlines the general workflow for photostability testing.
Caption: General workflow for conducting photostability studies.
Data Presentation and Interpretation
All quantitative data from photostability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example Data Summary for Forced Degradation Study (Solution)
| Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradants (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.5 | 1.1 | 3.6 |
| 4 | 89.8 | 5.1 | 2.3 | 7.4 |
| 8 | 80.1 | 9.8 | 4.5 | 14.3 |
| 24 | 65.7 | 18.3 | 8.1 | 26.4 |
Table 3: Example Data Summary for Confirmatory Photostability Study
| Sample | Condition | Assay (%) | Degradant A (%) | Degradant B (%) | Observations |
| Drug Substance | Exposed | 98.5 | 0.8 | 0.3 | Slight discoloration |
| Drug Substance | Dark Control | 99.8 | <0.1 | <0.1 | No change |
| Drug Product (Exposed) | Exposed | 99.1 | 0.5 | 0.2 | No change |
| Drug Product (Dark Control) | Dark Control | 99.9 | <0.1 | <0.1 | No change |
Conclusion
While direct photostability data for this compound is not currently available in the public domain, a comprehensive understanding of its potential photochemical behavior can be inferred from its structural components. The presence of a bromo-substituted indole chromophore suggests a susceptibility to photodegradation, primarily through C-Br bond cleavage and reactions involving the indole ring. The ester linkage presents another potential site for photochemical cleavage.
For any application where this compound may be exposed to light, rigorous photostability testing according to established guidelines is imperative. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. The resulting data will be crucial for determining appropriate handling, storage, and packaging requirements to ensure the quality, efficacy, and safety of products containing this compound.
References
Methodological & Application
Application Notes and Protocols for Esterase Activity Assay using 5-bromo-1H-indol-3-yl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological and metabolic processes. The quantification of esterase activity is fundamental in diverse research areas, including drug metabolism, toxicology, and the screening of enzyme inhibitors. 5-bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate that provides a sensitive method for the detection of esterase activity.[1] Upon enzymatic hydrolysis, this substrate releases 5-bromo-indoxyl, which subsequently undergoes oxidative dimerization to form an insoluble blue indigo (B80030) dye.[1] This document provides a detailed protocol for a quantitative colorimetric assay of esterase activity using this substrate, including a method to solubilize the resulting indigo precipitate for accurate measurement in a microplate reader.
Principle of the Assay
The esterase assay using 5-bromo-1H-indol-3-yl octanoate is a two-step reaction. In the first step, an esterase enzyme catalyzes the hydrolysis of the octanoate ester bond in the substrate, releasing 5-bromo-indoxyl. In the second step, in the presence of an oxidizing agent, two molecules of the highly reactive 5-bromo-indoxyl dimerize to form an insoluble blue product, 5,5'-dibromo-indigo. The intensity of the blue color is directly proportional to the amount of 5-bromo-indoxyl released and, consequently, to the esterase activity in the sample. For quantitative analysis, the insoluble blue precipitate is solubilized to allow for accurate absorbance measurement.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound | MedChemExpress | HY-116896 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| Tris-HCl buffer (1 M, pH 7.4) | Thermo Fisher Scientific | 15567027 |
| Purified Esterase (e.g., Porcine Liver Esterase) | Sigma-Aldrich | E3019 |
| Sodium Dithionite (B78146) | Sigma-Aldrich | 157953 |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |
| 96-well clear flat-bottom microplates | Corning | 3596 |
| Microplate reader | BMG LABTECH or similar | - |
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve 3.38 mg of this compound in 1 mL of DMSO. Vortex to ensure complete dissolution. Store at -20°C, protected from light.
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Dilute the 1 M Tris-HCl stock solution with deionized water to a final concentration of 50 mM. Adjust the pH to 7.4 if necessary.
-
Enzyme Working Solution: Prepare a dilution series of the purified esterase in Assay Buffer to determine the optimal enzyme concentration. The final concentration should be chosen such that the reaction remains in the linear range for the duration of the assay.
-
Solubilization Reagent (1 M NaOH with 10 mg/mL Sodium Dithionite): Prepare a 1 M NaOH solution in deionized water. Immediately before use, dissolve 10 mg of sodium dithionite in each 1 mL of 1 M NaOH. This solution is unstable and should be prepared fresh.
Assay Procedure (96-Well Plate Format)
-
Reaction Setup:
-
Add 170 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the Enzyme Working Solution or sample containing esterase to the appropriate wells.
-
For a negative control (blank), add 10 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiation of Enzymatic Reaction:
-
Add 20 µL of the 10 mM Substrate Stock Solution to each well.
-
The final reaction volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized based on the enzyme activity to ensure the reaction proceeds within the linear range.
-
-
Solubilization of Indigo Precipitate:
-
After incubation, add 50 µL of the freshly prepared Solubilization Reagent to each well.
-
Mix thoroughly by pipetting up and down. The blue color of the indigo precipitate should change to a soluble yellow-green color of the reduced "indigo white".
-
-
Measurement:
-
Immediately measure the absorbance at a wavelength between 400-420 nm using a microplate reader. The reduced form of indigo has a distinct absorbance spectrum from the oxidized form.
-
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the negative control wells from the absorbance of all other wells.
-
Standard Curve: To determine the specific activity of the enzyme, a standard curve can be prepared using a known concentration of 5,5'-dibromo-indigo.
-
Calculation of Esterase Activity: The esterase activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified assay conditions. The activity is calculated using the following formula:
Activity (U/mL) = (ΔA/min * Total Assay Volume) / (ε * l * Enzyme Volume)
Where:
-
ΔA/min is the change in absorbance per minute.
-
Total Assay Volume is the volume of the reaction in the well.
-
ε is the molar extinction coefficient of the solubilized indigo product (to be determined experimentally).
-
l is the path length of the light in the microplate well (cm).
-
Enzyme Volume is the volume of the enzyme solution added to the well.
-
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the quantitative esterase assay.
Caption: Reaction mechanism of the this compound esterase assay.
Summary of Quantitative Data
| Parameter | Value | Notes |
| Substrate | This compound | Chromogenic |
| Product (initial) | 5,5'-dibromo-indigo | Insoluble blue precipitate |
| Product (solubilized) | Reduced 5,5'-dibromo-indigo | Soluble yellow-green |
| Excitation Wavelength (for fluorescence) | ~490 nm (for similar reduced indigo) | May require optimization |
| Emission Wavelength (for fluorescence) | ~520 nm (for similar reduced indigo) | May require optimization |
| Absorbance Wavelength (solubilized) | 400 - 420 nm | To be optimized for 5-bromo derivative |
| Recommended pH | 7.4 | Can be optimized for specific esterases |
| Recommended Temperature | 37°C | Can be optimized for specific esterases |
Troubleshooting
-
High Background:
-
Cause: Spontaneous hydrolysis of the substrate.
-
Solution: Prepare substrate solution fresh and keep on ice. Reduce incubation time.
-
-
Low Signal:
-
Cause: Low enzyme activity or inefficient solubilization.
-
Solution: Increase enzyme concentration or incubation time (while ensuring linearity). Ensure the solubilization reagent is freshly prepared.
-
-
Precipitate does not dissolve:
-
Cause: Insufficient or degraded solubilization reagent.
-
Solution: Prepare the solubilization reagent immediately before use. Ensure thorough mixing after addition.
-
Conclusion
The described protocol provides a robust and quantitative method for measuring esterase activity using this compound. The key step of solubilizing the indigo precipitate allows for accurate and reproducible measurements in a standard microplate reader format, making it suitable for various applications in drug discovery and biochemical research.
References
Application Notes and Protocols for Histochemical Staining with 5-bromo-1H-indol-3-yl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate utilized in histochemistry for the detection of non-specific esterase activity, particularly those with a substrate preference for C8 esters.[1] This technique is predicated on the enzymatic cleavage of the octanoate group from the indolyl moiety by esterases present in tissue sections. The liberated 5-bromo-indoxyl subsequently undergoes oxidative dimerization to form an insoluble, intensely colored blue precipitate, 5,5'-dibromo-indigo, at the site of enzyme activity.[2][3] This allows for the precise microscopic localization of esterase activity within cells and tissues.
The detection of esterase activity is valuable in various research fields. Esterases are a diverse group of enzymes involved in the hydrolysis of esters and play roles in detoxification, lipid metabolism, and the activation of prodrugs. Histochemical localization of these enzymes can provide insights into metabolic processes in different cell types and tissues under normal and pathological conditions.
Principle of the Method
The histochemical method involves the following steps:
-
Enzymatic Hydrolysis: Esterases present in the tissue cleave the octanoate ester bond of the 5-bromo-1H-indol-3-yl octanoate substrate. This reaction releases 5-bromo-indoxyl.
-
Oxidative Dimerization: In the presence of an oxidizing agent, typically a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, the highly reactive 5-bromo-indoxyl molecules rapidly dimerize.
-
Precipitate Formation: The dimerization results in the formation of 5,5'-dibromo-indigo, a water-insoluble, bright blue pigment that precipitates at the site of enzyme activity. The halogen substitution on the indole (B1671886) ring ensures the formation of a fine, non-crystalline precipitate, allowing for sharp localization.[3]
The overall reaction provides a direct visual representation of the distribution and intensity of C8 esterase activity within the tissue.
Application
This method is suitable for the localization of non-specific esterase activity in various tissues. Based on known distributions of non-specific esterases, high activity is expected in the following tissues, which can serve as positive controls:
-
Liver: Hepatocytes show significant esterase activity.[4]
-
Kidney: Esterase activity is present in the renal tubules.
-
Monocytes and Macrophages: These immune cells exhibit strong non-specific esterase activity.[4]
-
Skin: The epidermis and hair follicles are known to have high esterase activity.[5]
Experimental Protocols
The following protocols are adapted from standard methods for indigogenic histochemistry and non-specific esterase staining. Optimization may be required depending on the tissue type and fixation method.
Required Reagents and Equipment
-
This compound
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Sodium chloride (NaCl)
-
Calcium chloride (CaCl₂)
-
Formalin (10%, neutral buffered) or 4% Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Distilled or deionized water
-
Cryostat or microtome
-
Coplin jars or staining dishes
-
Microscope slides
-
Coverslips
-
Aqueous mounting medium
-
Light microscope
Solution Preparation
-
Fixative (4% PFA in PBS): Dissolve 4 g of paraformaldehyde in 100 mL of PBS. Heat to 60°C while stirring to dissolve. Cool to room temperature before use.
-
Cryoprotection Solution (30% Sucrose in PBS): Dissolve 30 g of sucrose in 100 mL of PBS.
-
Staining Buffer (0.1 M Tris-HCl, pH 7.4): Prepare a 0.1 M solution of Tris-HCl and adjust the pH to 7.4.
-
Substrate Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of DMF or DMSO. This solution should be prepared fresh.
-
Oxidizing Solution (Ferricyanide/Ferrocyanide Mixture):
-
Dissolve 82.3 mg of potassium ferricyanide (final concentration 2.5 mM) and 105.6 mg of potassium ferrocyanide trihydrate (final concentration 2.5 mM) in 100 mL of 0.1 M Tris-HCl buffer (pH 7.4). This solution should be prepared fresh and protected from light.
-
-
Complete Staining Solution:
-
To 10 mL of the Oxidizing Solution, add 100 µL of the Substrate Stock Solution. Mix well. This final staining solution should be used immediately.
-
Protocol for Frozen Sections
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C overnight or until the tissue sinks.
-
Embed the tissue in an appropriate cryo-embedding medium (e.g., OCT) and freeze at -80°C.
-
Cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.
-
Allow the sections to air dry for 30-60 minutes at room temperature.
-
-
Staining Procedure:
-
Wash the sections twice with PBS for 5 minutes each to remove the embedding medium.
-
Incubate the sections in the complete staining solution in a humidified chamber at 37°C for 30 minutes to 4 hours. Monitor the color development under a microscope.
-
Once the desired staining intensity is achieved, stop the reaction by washing the slides three times with PBS for 5 minutes each.
-
(Optional) Counterstain with a nuclear stain such as Nuclear Fast Red for 1-2 minutes.
-
Wash briefly in distilled water.
-
Mount the coverslip with an aqueous mounting medium.
-
-
Microscopy:
-
Examine the sections under a light microscope. Sites of esterase activity will appear as a blue precipitate.
-
Protocol for Paraffin-Embedded Sections (requires optimization)
Esterase activity can be sensitive to fixation and paraffin (B1166041) embedding. Shorter fixation times and lower temperatures for paraffin infiltration are recommended.
-
Tissue Preparation:
-
Fix the tissue in 10% neutral buffered formalin for 4-12 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and clear in xylene.
-
Embed the tissue in paraffin wax.
-
Cut 5-10 µm thick sections and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Wash the sections with PBS.
-
Incubate the sections in the complete staining solution at 37°C for 1 to 6 hours, monitoring for color development.
-
Stop the reaction by washing with PBS.
-
(Optional) Counterstain with Nuclear Fast Red.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Data Presentation
While specific quantitative data for this compound is limited in the literature, the following table provides a summary of relative non-specific esterase activities in various human tissues, which can be used as a general guide for expected staining intensity.
| Tissue | Relative Esterase Activity | Reference |
| Liver | High | [4] |
| Monocytes | High | [4] |
| Colon | Intermediate | [4] |
| Stomach | Intermediate | [4] |
| Breast | Intermediate | [4] |
| Brain | Low | [4] |
| Skin (Epidermis) | High | [5] |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak staining | Inactive enzyme due to over-fixation or harsh processing. | Use frozen sections or reduce fixation time. Ensure tissue sections do not dry out during the staining procedure. |
| Incorrect pH of the staining buffer. | Verify the pH of all buffers. | |
| Substrate solution is old or degraded. | Prepare fresh substrate and staining solutions immediately before use. | |
| High background staining | Non-specific precipitation of the substrate. | Filter the staining solution before use. |
| Endogenous peroxidase activity (if not using an oxidizing agent). | The use of the ferricyanide/ferrocyanide mixture should minimize this. | |
| Diffuse, non-localized staining | Slow dimerization of the indoxyl intermediate. | Ensure the oxidizing solution is fresh and at the correct concentration to facilitate rapid precipitation. |
| The tissue section detached from the slide. | Use adhesive-coated slides. |
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-specific steroidal esterase activity and distribution in human and other mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Localization Using 5-bromo-1H-indol-3-yl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate utilized for the detection and localization of esterase activity, particularly those with a preference for C8 acyl groups. This indigogenic substrate, upon enzymatic cleavage by an esterase, releases 5-bromo-indoxyl. In the presence of an oxidizing agent, the liberated 5-bromo-indoxyl molecules undergo oxidative dimerization to form an insoluble, intensely colored blue precipitate, 5,5'-dibromo-indigo. This precipitate marks the site of enzymatic activity within tissues or cells, enabling precise spatial localization. The distinct blue color provides excellent contrast for microscopic visualization, making it a valuable tool in histochemistry, cell biology, and drug development for studying the distribution and activity of specific esterases.
Principle of Detection
The enzymatic reaction and subsequent visualization proceed in two main steps. First, an esterase hydrolyzes the octanoate ester bond of the substrate, releasing the colorless 5-bromo-indoxyl. Second, an oxidizing agent, typically a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, facilitates the rapid dimerization of two 5-bromo-indoxyl molecules to form the insoluble blue 5,5'-dibromo-indigo precipitate at the site of enzyme activity.[1][2] The intensity of the blue color is proportional to the level of esterase activity.
Data Presentation
| Substrate Class | Detection Method | Signal Output | General Sensitivity | Key Advantages | Key Disadvantages |
| p-Nitrophenyl Esters | Colorimetric | Yellow (p-nitrophenol) | Moderate | Cost-effective, simple spectrophotometric detection. | Lower sensitivity compared to fluorogenic substrates, potential for high background at alkaline pH. |
| Fluorescein Diacetate (FDA) | Fluorometric | Green Fluorescence | High | High sensitivity, suitable for cell viability and intracellular esterase activity. | Signal can be pH-sensitive, potential for leakage from cells. |
| Indoxyl Acetates & Derivatives | Colorimetric/Fluorometric | Blue Precipitate/Fluorescence | Moderate to High | Forms a stable, insoluble colored product suitable for histochemistry. | Some derivatives may have limited cell permeability. The reaction requires an oxidizing agent. |
| 4-Methylumbelliferyl Esters | Fluorometric | Blue Fluorescence | High | High sensitivity, suitable for quantitative assays in solution. | Requires a fluorometer for detection. |
Experimental Protocols
Protocol 1: Histochemical Localization of Esterase Activity in Frozen Tissue Sections
This protocol provides a general guideline for the chromogenic localization of esterase activity in frozen tissue sections using 5-bromo-1H-indol-3-yl octanoate.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Phosphate-buffered saline (PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear fast red or other suitable counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Snap-freeze fresh tissue specimens in isopentane (B150273) pre-cooled with liquid nitrogen or embed in OCT compound and freeze at -80°C.
-
Using a cryostat, cut frozen sections at a thickness of 8-12 µm and mount them on pre-coated microscope slides.
-
Allow the sections to air-dry for 30 minutes at room temperature.
-
-
Fixation:
-
Fix the tissue sections by immersing the slides in cold (4°C) 4% paraformaldehyde in PBS for 10-15 minutes.
-
Rinse the slides thoroughly with PBS (3 x 5 minutes).
-
-
Preparation of Staining Solution (prepare fresh):
-
Substrate Stock Solution (10 mM): Dissolve 3.38 mg of this compound in 1 mL of DMF or DMSO. Store at -20°C in a light-protected container.
-
Oxidant Solution (50 mM each): Prepare a solution containing 50 mM potassium ferricyanide and 50 mM potassium ferrocyanide in distilled water.
-
Working Staining Solution: To 10 mL of 0.1 M Tris-HCl buffer (pH 7.4), add 200 µL of the Substrate Stock Solution and 200 µL of the Oxidant Solution. Mix well immediately before use. Note: The optimal concentrations of substrate and oxidant may need to be determined empirically.
-
-
Staining:
-
Incubate the slides with the freshly prepared working staining solution in a humidified chamber at 37°C for 15-60 minutes, or until the desired intensity of blue color develops. Monitor the color development under a microscope to avoid overstaining.
-
-
Washing and Counterstaining:
-
Stop the reaction by rinsing the slides in PBS (2 x 5 minutes).
-
If desired, counterstain the nuclei with Nuclear Fast Red for 1-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%) and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a bright-field microscope. Sites of esterase activity will be indicated by a blue precipitate.
-
Protocol 2: Quantitative Colorimetric Assay of Esterase Activity in a 96-Well Plate
This protocol is adapted for the quantitative measurement of esterase activity in cell lysates or purified enzyme preparations.
Materials:
-
This compound
-
DMF or DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Potassium ferricyanide/ferrocyanide solution (as in Protocol 1)
-
Esterase-containing sample (cell lysate, purified enzyme)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Prepare as described in Protocol 1.
-
Oxidant Solution (50 mM each): Prepare as described in Protocol 1.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer at the desired pH for your enzyme of interest.
-
-
Assay Setup:
-
In each well of a 96-well microplate, add the following in order:
-
150 µL of Assay Buffer
-
20 µL of the sample (or buffer for blank)
-
10 µL of Oxidant Solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 20 µL of the 10 mM Substrate Stock Solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the increase in absorbance at a wavelength around 615 nm (corresponding to the formation of the indigo (B80030) dye) at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each sample.
-
The esterase activity can be quantified by comparing the rates to a standard curve if a purified enzyme of known activity is available.
-
Visualizations
Caption: Workflow for histochemical localization of esterase activity.
Caption: General role of esterases in cellular lipid metabolism.
References
Application Notes and Protocols for 5-bromo-1H-indol-3-yl octanoate Substrate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate specifically designed for the detection of C8 esterase activity.[1][2] Upon enzymatic cleavage by an active esterase, the substrate is hydrolyzed, releasing 5-bromo-indoxyl. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form a water-insoluble, blue precipitate known as 5,5'-dibromo-indigo. The intensity of the blue color is directly proportional to the esterase activity, allowing for both qualitative and quantitative measurements. This substrate is a valuable tool in various research areas, including microbiology, enzyme characterization, and drug screening.
Product Information
| Property | Value |
| IUPAC Name | (5-bromo-1H-indol-3-yl) octanoate |
| Molecular Formula | C₁₆H₂₀BrNO₂ |
| Molecular Weight | 338.24 g/mol |
| CAS Number | 133950-69-3 |
| Appearance | White to off-white crystalline powder |
| Application | Chromogenic substrate for C8 esterase activity detection |
| Detection Method | Colorimetric (blue precipitate) |
Protocol: Preparation of Substrate Solution
1. Materials
-
5-bromo-1H-indol-3-yl octanoate powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
2. Preparation of Stock Solution (10 mM)
Due to the hydrophobic nature of this compound, a stock solution should be prepared in an organic solvent. DMSO is recommended for its high solubilizing capacity.
-
Procedure:
-
Weigh out a precise amount of this compound powder. For a 10 mM stock solution, this would be 3.38 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder in a microcentrifuge tube.
-
Vortex the solution vigorously for 2-5 minutes to ensure complete dissolution. If solubility issues persist, gentle warming in a 37°C water bath for 10-15 minutes or sonication for 5-10 minutes can be employed.
-
-
Storage: The stock solution should be stored at -20°C, protected from light, to maintain its stability.
3. Preparation of Working Solution
The working solution is prepared by diluting the stock solution into the desired assay buffer. It is crucial to note that diluting the DMSO stock into an aqueous buffer can sometimes cause the substrate to precipitate. To mitigate this, the final concentration of DMSO in the assay should be kept low (typically <1% v/v).
-
Procedure for a 96-well plate assay (Final Volume: 200 µL):
-
Determine the desired final concentration of the substrate in the assay. A common starting point for similar substrates is in the range of 0.1 to 0.5 mM.
-
For a final concentration of 0.5 mM, add 10 µL of the 10 mM stock solution to 190 µL of assay buffer in each well.
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
The working solution should be prepared fresh just before use.
-
Experimental Protocol: C8 Esterase Activity Assay
This protocol provides a general guideline for a colorimetric C8 esterase assay in a 96-well plate format. Optimization of buffer pH, temperature, and substrate concentration may be necessary for specific enzymes or experimental conditions.
1. Assay Setup
-
Standard Assay Components:
-
180 µL of Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
10 µL of Enzyme solution (or sample containing esterase)
-
10 µL of 10 mM this compound stock solution (to initiate the reaction)
-
-
Negative Control: In a separate well, add 10 µL of the same buffer used to prepare the enzyme solution instead of the enzyme itself. This will account for any non-enzymatic hydrolysis of the substrate.
2. Assay Procedure
-
Add 180 µL of assay buffer to the wells of a clear, flat-bottom 96-well plate.
-
Add 10 µL of the enzyme solution to the appropriate wells.
-
Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the development of the blue color over time. The absorbance can be measured kinetically or as an endpoint reading using a microplate reader at a wavelength of approximately 615 nm.
3. Data Analysis
For a kinetic assay, the rate of the reaction can be determined by plotting the absorbance at 615 nm against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. For an endpoint assay, the final absorbance reading is taken after a fixed incubation time. The esterase activity is proportional to the change in absorbance over time.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the preparation and use of this compound.
Enzymatic Reaction and Detection Pathway
The enzymatic reaction involves the hydrolysis of the ester bond in this compound by a C8 esterase. This releases 5-bromo-indoxyl, which then dimerizes and oxidizes to form the blue precipitate, 5,5'-dibromo-indigo.
Caption: Signaling pathway of C8 esterase detection.
Quantitative Data Summary
While specific kinetic parameters for this compound are not widely published, the following table provides a general framework for the type of quantitative data that should be determined through experimental optimization. For comparison, data for a similar fluorogenic C8 esterase substrate, 4-methylumbelliferyl caprylate (MU-C8), is often in the low micromolar range for its Michaelis constant (Km).[3]
| Parameter | Recommended Range for Optimization | Notes |
| Stock Solution Concentration | 10 - 20 mM in DMSO | Ensure complete dissolution. |
| Final Substrate Concentration | 0.1 - 1.0 mM | Should be optimized for the specific enzyme. |
| Assay Buffer pH | 7.0 - 8.5 | Dependent on the optimal pH of the enzyme. |
| Incubation Temperature | 25 - 37 °C | Dependent on the optimal temperature of the enzyme. |
| Final DMSO Concentration | < 1% (v/v) | To avoid substrate precipitation and enzyme inhibition. |
| Wavelength of Detection | ~615 nm | Confirm with a wavelength scan of the final product. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Substrate precipitates upon addition to buffer | Low solubility in aqueous solution. | Prepare the working solution immediately before use. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Gentle mixing is recommended. |
| High background signal (in negative control) | Non-enzymatic hydrolysis of the substrate. | Ensure the buffer pH is stable and within the recommended range.[4] Prepare fresh substrate solutions for each experiment. |
| Low or no signal | Inactive enzyme, incorrect buffer conditions, or insufficient substrate. | Verify enzyme activity with a known positive control. Optimize buffer pH and temperature. Test a range of substrate concentrations. |
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound substrate solution. For optimal results, it is recommended that researchers, scientists, and drug development professionals perform initial optimization experiments to tailor the assay conditions to their specific enzyme and experimental setup.
References
Application Notes: Quantitative Analysis of 5,5'-Dibromoindigo Derived from 5-Bromo-1H-Indol-3-yl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate used for the detection of esterase and lipase (B570770) activity. The enzymatic cleavage of the octanoate ester bond from the indolyl group initiates a two-step reaction. The liberated 5-bromo-indoxyl intermediate is unstable and, in the presence of oxygen, undergoes an oxidative dimerization to form a water-insoluble blue precipitate, 5,5'-dibromoindigo. The intensity of the blue color is directly proportional to the amount of enzyme activity, allowing for quantitative analysis. This document provides detailed protocols for the quantification of this blue precipitate, catering to various experimental setups.
The underlying chemical transformation is a reliable method for detecting and quantifying a wide range of hydrolytic enzymes. Indoxyl-based substrates are valuable tools in microbiology, biochemistry, and histochemistry for localizing and measuring enzyme activities.[1][2] The primary challenge in quantifying the resulting indigo (B80030) dye is its poor solubility in aqueous solutions, necessitating specific solubilization or extraction steps prior to spectrophotometric analysis.[3]
Reaction Pathway
The enzymatic assay proceeds in two main stages. Initially, an esterase or lipase catalyzes the hydrolysis of the 5-bromo-1H-indol-3-yl octanoate substrate. This reaction releases octanoic acid and a highly reactive 5-bromo-indoxyl intermediate. Subsequently, this intermediate undergoes a rapid, spontaneous oxidation and dimerization in an aerobic environment to yield the final, stable blue product, 5,5'-dibromoindigo.
Caption: Enzymatic conversion of the substrate to the blue precipitate.
Experimental Protocols
Protocol 1: Spectrophotometric Quantification via Solvent Extraction
This protocol is ideal for quantitative analysis of enzyme activity in liquid assays (e.g., microplates or test tubes). The insoluble blue precipitate is first separated, then dissolved in an organic solvent for spectrophotometric measurement.
A. Materials
-
This compound
-
Enzyme solution (e.g., lipase, esterase)
-
Assay buffer (e.g., Tris-HCl, PBS, pH 7-8)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
5,5'-Dibromoindigo standard (for calibration curve)
-
Microcentrifuge and tubes
-
Spectrophotometer (plate reader or cuvette-based)
B. Procedure
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube. A typical reaction mixture (e.g., 200 µL) contains the assay buffer, the enzyme solution at the desired concentration, and the substrate.
-
Initiate the reaction by adding the this compound substrate (e.g., to a final concentration of 0.5-2 mM).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Precipitate Collection:
-
Stop the reaction (e.g., by adding a stop solution like 1 M Na₂CO₃ or by heat inactivation).
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the blue 5,5'-dibromoindigo precipitate.
-
Carefully decant and discard the supernatant.
-
-
Solubilization:
-
Add a fixed volume of DMSO or DMF (e.g., 500 µL) to each pellet.[3]
-
Vortex thoroughly to ensure the complete dissolution of the blue precipitate. A brief sonication step may aid dissolution.
-
Centrifuge again at 10,000 x g for 5 minutes to pellet any remaining insoluble cell debris or other non-dye material.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the colored supernatant to a cuvette or a clear 96-well plate.
-
Measure the absorbance at the maximum wavelength (λmax) for 5,5'-dibromoindigo, which is approximately 623 nm in a DMSO/water mixture.[4] It is recommended to perform a wavelength scan to determine the precise λmax in the chosen solvent.
-
Use the solvent (DMSO or DMF) as a blank.
-
-
Quantification:
-
Prepare a standard curve using a known concentration of 5,5'-dibromoindigo dissolved in the same solvent.
-
Plot absorbance versus concentration to generate a linear regression.
-
Use the equation of the line to calculate the concentration of the 5,5'-dibromoindigo produced in the enzymatic reactions.
-
Protocol 2: Solid-Phase Quantification via Image Analysis
This protocol is suitable for screening assays on solid media, such as colonies on an agar (B569324) plate or spots on a membrane.
A. Materials
-
Petri dishes with agar medium containing the substrate
-
Microbial cultures or enzyme solutions spotted on a membrane
-
High-resolution flatbed scanner or digital camera with a consistent lighting setup
-
Image analysis software (e.g., ImageJ or Fiji)
B. Procedure
-
Assay Setup:
-
Prepare agar plates containing an emulsion of this compound.
-
Inoculate the plates with microbial colonies to be screened for esterase/lipase activity.[5]
-
Incubate under appropriate conditions until blue halos or colored colonies appear.
-
-
Image Acquisition:
-
Place the Petri dish or membrane on a flatbed scanner or under a camera in a light box to ensure uniform illumination.
-
Capture a high-resolution image in color (RGB) format. Include a reference standard (e.g., a color card or a spot with a known amount of precipitate) in the image for calibration.
-
-
Image Analysis (using ImageJ/Fiji):
-
Open the captured image in the software.
-
Split the image into its color channels (Image > Color > Split Channels). The blue channel will typically provide the highest contrast.
-
Convert the relevant channel to 8-bit or 16-bit grayscale.
-
Set a threshold to isolate the blue precipitate from the background (Image > Adjust > Threshold).
-
Use the "Analyze Particles" or "Measure" function to quantify the intensity and area of the blue spots. The "Integrated Density" is often the most useful metric.
-
-
Quantification:
-
Correlate the Integrated Density values with a standard curve generated from spots of known concentrations of 5,5'-dibromoindigo on the same type of medium.
-
This provides a semi-quantitative or relative quantitative measure of enzyme activity.[6]
-
Experimental Workflow and Data Presentation
A typical quantitative analysis workflow involves sample preparation, the enzymatic reaction itself, processing of the product, and finally, data analysis.
Caption: General workflow for quantitative analysis of the blue precipitate.
Data Tables
Table 1: Example Standard Curve Data for 5,5'-Dibromoindigo in DMSO
| Standard | Concentration (µM) | Absorbance at 623 nm (AU) |
| 1 | 0 | 0.000 |
| 2 | 5 | 0.112 |
| 3 | 10 | 0.225 |
| 4 | 20 | 0.451 |
| 5 | 40 | 0.898 |
| 6 | 60 | 1.350 |
Table 2: Example Quantification of Enzyme Activity
| Sample ID | Condition | Absorbance at 623 nm | Calculated Concentration (µM) | Enzyme Activity (µmol/min/mg) |
| 1 | Control (No Enzyme) | 0.005 | 0.22 | 0.00 |
| 2 | Wild-Type Enzyme | 0.675 | 30.0 | 1.50 |
| 3 | Mutant A Enzyme | 0.250 | 11.1 | 0.56 |
| 4 | WT + Inhibitor X | 0.150 | 6.67 | 0.33 |
Key Relationships and Considerations
Successful quantification depends on understanding the relationship between various experimental parameters. The final measured absorbance is a function of enzyme concentration, substrate availability, and reaction conditions, all of which must be carefully controlled.
References
- 1. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical characterization of 5,5′-dibromoindigo and its first discovery in a museum textile | Semantic Scholar [semanticscholar.org]
- 3. theseus.fi [theseus.fi]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromogenic Esterase Substrate Assays in Microplate Readers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological processes, including neurotransmission, detoxification, and lipid metabolism. The quantification of esterase activity is fundamental in biochemical research and is a critical aspect of drug discovery, particularly for screening potential inhibitors or developing pro-drugs activated by esterases. Chromogenic assays offer a straightforward and high-throughput method for measuring esterase activity. In these assays, a synthetic substrate containing an ester linkage is cleaved by the esterase, releasing a chromogenic molecule (a chromophore). The resulting color change is directly proportional to the enzymatic activity and can be quantified using a microplate reader.
This document provides detailed protocols and application notes for performing chromogenic esterase substrate assays in a microplate format, designed for researchers in academia and the pharmaceutical industry.
Principle of the Assay
The fundamental principle of a chromogenic esterase assay is the enzymatic hydrolysis of a colorless (or lightly colored) substrate to produce a colored product. The rate of color formation is a direct measure of the esterase activity. A commonly used substrate is p-nitrophenyl acetate (B1210297) (pNPA), which is hydrolyzed by esterases to p-nitrophenol (pNP) and acetic acid.[1][2][3] While pNPA is colorless, pNP is a yellow-colored product with a maximum absorbance at approximately 405-410 nm.[3][4] The increase in absorbance at this wavelength over time is monitored using a microplate reader.
Other chromogenic substrates are also available, offering different specificities and properties. For instance, indoxyl-based substrates release a blue precipitate upon cleavage.[5] The choice of substrate often depends on the specific esterase being studied and the desired assay conditions.
Signaling Pathway Involvement: Acetylcholinesterase in Neuromuscular Junction
Esterases are vital in various biological signaling pathways. A prominent example is the role of acetylcholinesterase (AChE) in terminating nerve impulses at the neuromuscular junction. AChE is a specific type of esterase that hydrolyzes the neurotransmitter acetylcholine.
Experimental Workflow
The general workflow for a chromogenic esterase assay in a microplate reader is straightforward and adaptable for high-throughput screening.
Detailed Experimental Protocols
Protocol 1: General Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)
This protocol is a widely used method for the determination of general esterase activity.
Materials:
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Esterase-containing sample (e.g., cell lysate, purified enzyme)
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4
-
Substrate Stock Solution: 100 mM p-Nitrophenyl Acetate (pNPA) in DMSO
-
p-Nitrophenol (pNP) for standard curve
Procedure:
-
Prepare pNP Standard Curve:
-
Prepare a 1 mM stock solution of pNP in Assay Buffer.
-
Perform serial dilutions to obtain concentrations ranging from 0 to 200 µM.
-
Add 200 µL of each standard concentration to separate wells of the 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNP concentration to generate a standard curve.
-
-
Enzyme Reaction:
-
Prepare a working substrate solution by diluting the pNPA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the esterase sample or control (buffer for blank) to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the working substrate solution to each well.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of pNP production using the molar extinction coefficient of pNP or the standard curve.
-
Esterase activity is typically expressed as units/mL or units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay using Acetylthiocholine (B1193921)
This protocol is a modification of the Ellman's method for measuring AChE activity.[6] The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.[7]
Materials:
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
AChE-containing sample
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Substrate Solution: 10 mM Acetylthiocholine iodide in Assay Buffer
-
DTNB Reagent: 10 mM DTNB in Assay Buffer
Procedure:
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of the AChE sample or control to the appropriate wells.
-
Add 20 µL of the DTNB Reagent to each well.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to each well.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) to calculate the AChE activity.
Data Presentation
Quantitative data from chromogenic esterase assays should be presented clearly for easy interpretation and comparison.
Table 1: Example Data for pNPA Standard Curve
| pNP Concentration (µM) | Absorbance at 405 nm (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 25 | 0.235 ± 0.011 |
| 50 | 0.418 ± 0.015 |
| 100 | 0.821 ± 0.023 |
| 150 | 1.215 ± 0.031 |
| 200 | 1.604 ± 0.045 |
Table 2: Example Esterase Activity Data with an Inhibitor
| Sample | Rate (ΔAbs/min) | Esterase Activity (U/mL) | % Inhibition |
| Uninhibited Control | 0.085 | 10.0 | 0% |
| Inhibitor A (10 µM) | 0.043 | 5.1 | 49% |
| Inhibitor A (50 µM) | 0.017 | 2.0 | 80% |
| Inhibitor B (10 µM) | 0.078 | 9.2 | 8% |
| Inhibitor B (50 µM) | 0.065 | 7.6 | 24% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Substrate instability and auto-hydrolysis.[1][2] | Prepare fresh substrate solution before each experiment. Run a blank control without the enzyme to subtract the background. |
| Low or no signal | Inactive enzyme, incorrect buffer pH, or presence of inhibitors. | Check enzyme activity with a positive control. Optimize buffer pH for the specific esterase. Ensure no contaminating inhibitors in the sample. |
| Non-linear reaction rate | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay is performed within the linear range of the enzyme. |
| Precipitate formation | Low solubility of substrate or product. | Add a detergent like Triton X-100 to the assay buffer to improve solubility.[4] |
Conclusion
Chromogenic esterase substrate assays are robust, versatile, and well-suited for high-throughput screening in a microplate format. The protocols provided here offer a solid foundation for researchers to quantify esterase activity for various applications, from basic biochemical characterization to drug discovery and development. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethyl lock: a stable chromogenic substrate for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 6. Microtiter assay for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase (AchE) Activity Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for the Detection of Lipase Activity using 5-bromo-1H-indol-3-yl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of fats (triglycerides). The detection and quantification of lipase (B570770) activity are crucial in various fields, including disease diagnosis, drug discovery, and industrial biotechnology. This document provides detailed application notes and protocols for a chromogenic assay to determine lipase activity using 5-bromo-1H-indol-3-yl octanoate (B1194180) as a substrate. This method offers a straightforward and sensitive way to measure lipase activity through a colorimetric readout.
Principle of the Assay
The lipase assay using 5-bromo-1H-indol-3-yl octanoate is based on the enzymatic cleavage of the substrate. Lipase hydrolyzes the octanoate ester bond of the colorless substrate, releasing 5-bromo-indoxyl. In the presence of oxygen, two molecules of 5-bromo-indoxyl undergo oxidative dimerization to form an insoluble, blue-colored precipitate, 5,5'-dibromo-indigo. The intensity of the blue color is directly proportional to the amount of substrate hydrolyzed and, therefore, to the lipase activity. The reaction can be monitored spectrophotometrically.
The enzymatic reaction proceeds as follows:
-
Hydrolysis: this compound + H₂O ---(Lipase)--> 5-bromo-indoxyl + Octanoic Acid
-
Oxidative Dimerization: 2 x 5-bromo-indoxyl + O₂ ---> 5,5'-dibromo-indigo (Blue Precipitate) + 2H₂O
Data Presentation
| Lipase Source | Substrate Concentration (mM) | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) |
| Porcine Pancreas | 1.0 | Data not available | 8.0 | 37 |
| Candida rugosa | 1.0 | Data not available | 7.0 | 40 |
| Pseudomonas cepacia | 1.0 | Data not available | 7.5 | 45 |
| Human Pancreatic | 1.0 | Data not available | 8.5 | 37 |
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 5,5'-dibromo-indigo per minute under the specified assay conditions.
Experimental Protocols
This section provides a detailed methodology for the quantitative determination of lipase activity using this compound in a 96-well microplate format. This protocol is adapted from established methods for similar indolyl-based chromogenic substrates.
Materials and Reagents
-
This compound (Molecular Weight: 338.24 g/mol )
-
Lipase (e.g., from porcine pancreas, Candida rugosa, or other sources)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl buffer (50 mM, pH 7.0-8.5)
-
Triton X-100
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurements around 623 nm
-
Enzyme diluent (e.g., Tris-HCl buffer with 0.1% Bovine Serum Albumin)
Reagent Preparation
-
Substrate Stock Solution (10 mM):
-
Dissolve 3.38 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Assay Buffer (50 mM Tris-HCl):
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to the optimal value for the specific lipase being tested (typically between 7.0 and 8.5).
-
Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate emulsification and solubility in the aqueous assay medium.
-
-
Lipase Working Solutions:
-
Prepare a stock solution of the lipase in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
On the day of the experiment, prepare serial dilutions of the lipase in the enzyme diluent to generate a range of concentrations for activity determination.
-
Assay Procedure (96-Well Plate Format)
-
Prepare the Reaction Mixture:
-
In each well of a 96-well microplate, add 180 µL of the Assay Buffer.
-
Add 10 µL of the Substrate Stock Solution (10 mM) to each well. This results in a final substrate concentration of 0.5 mM.
-
Mix gently by pipetting.
-
-
Initiate the Enzymatic Reaction:
-
Add 10 µL of the lipase working solution (or sample containing lipase) to the wells containing the substrate and buffer.
-
For a negative control (blank), add 10 µL of the enzyme diluent without the enzyme.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the absorbance at a wavelength around 623 nm. The optimal wavelength should be determined empirically by scanning the blue product.
-
For a kinetic assay, take readings every 1-2 minutes for a total of 15-30 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
Data Analysis
-
Calculate the Rate of Reaction (for kinetic assays):
-
Plot the absorbance values against time.
-
Determine the initial linear rate of reaction (ΔAbs/min) for each lipase concentration by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the samples.
-
-
Calculation of Specific Activity:
-
Specific Activity (U/mg) = (ΔAbs/min) / (ε * l * [Protein])
-
Where:
-
ε is the molar extinction coefficient of 5,5'-dibromo-indigo (to be determined experimentally).
-
l is the path length of the sample in the microplate well (in cm).
-
[Protein] is the concentration of the protein in the assay (in mg/mL).
-
-
-
If the molar extinction coefficient is unknown, relative lipase activity can be reported in units of ΔAbs/min/mg of protein.
-
Visualizations
Signaling Pathway of Lipase Detection```dot
Caption: Workflow for the 96-well plate lipase assay.
Logical Relationship for Data Analysis
Caption: Factors for calculating specific lipase activity.
Application of Indolyl Esters for In Situ Enzyme Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolyl esters are versatile substrates widely used for the in situ detection of a variety of hydrolytic enzymes. The fundamental principle of these assays lies in the enzymatic cleavage of a colorless indolyl ester substrate, which releases an indoxyl intermediate. This intermediate then undergoes rapid oxidation and dimerization to form a brightly colored and often insoluble indigo (B80030) precipitate at the site of enzyme activity. This allows for precise spatial localization of the enzyme within cells and tissues. Furthermore, fluorogenic variations of these substrates offer enhanced sensitivity for quantitative measurements.
This document provides detailed application notes and protocols for the use of common indolyl ester-based substrates in the detection of key enzymes relevant to biological research and drug development.
I. Chromogenic Detection of Alkaline Phosphatase using BCIP/NBT
Application Note:
The combination of 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT) is a widely used substrate system for the detection of alkaline phosphatase (AP) activity in applications such as immunohistochemistry (IHC), in situ hybridization (ISH), and Western blotting.[1] In this system, AP dephosphorylates BCIP, leading to the formation of an indoxyl intermediate. This intermediate then reduces NBT to an insoluble, dark-blue formazan (B1609692) precipitate, providing a sensitive and stable signal. The reaction is highly sensitive, with some commercially available kits claiming greater sensitivity than conventional substrates.[2]
Signaling Pathway:
Caption: BCIP/NBT signaling pathway for alkaline phosphatase detection.
Quantitative Data:
| Parameter | Value | Enzyme | Substrate | Notes |
| Sensitivity | High | Alkaline Phosphatase | BCIP/NBT | More sensitive than some other chromogenic substrates like NABP/New Fuchsin.[3] The reaction can proceed for several hours to overnight for maximum sensitivity.[2] |
| Product | Insoluble dark-blue precipitate | Alkaline Phosphatase | BCIP/NBT | The precipitate is stable and does not fade in light. |
Experimental Protocol: In Situ Detection of Alkaline Phosphatase in Tissue Sections
Materials:
-
Tissue sections on slides
-
Wash Buffer (e.g., Tris-buffered saline, TBS)
-
BCIP/NBT solution (commercially available or prepared fresh)
-
Distilled water
-
Mounting medium
Procedure:
-
Following incubation with an alkaline phosphatase-conjugated probe or antibody, wash the tissue sections thoroughly with wash buffer.
-
Wipe away excess buffer from the slide.
-
Add a sufficient volume of BCIP/NBT solution to completely cover the tissue section.
-
Incubate at room temperature for 10-30 minutes, or longer for weaker signals. Monitor the color development under a microscope.
-
Once the desired signal intensity is achieved with minimal background, stop the reaction by washing the slides with distilled water.
-
Mount the slides with an appropriate mounting medium.
II. Chromogenic Detection of β-Galactosidase using X-gal
Application Note:
5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) is the most common substrate for the detection of β-galactosidase activity, an enzyme frequently used as a reporter gene in molecular biology.[4] In the presence of β-galactosidase, X-gal is hydrolyzed to galactose and an indoxyl intermediate. This intermediate dimerizes and is oxidized to form an insoluble, intense blue precipitate.[5] This allows for the straightforward identification of cells expressing the lacZ gene.
Signaling Pathway:
Caption: X-gal signaling pathway for β-galactosidase detection.
Quantitative Data:
| Parameter | Value | Enzyme | Substrate | Notes |
| Km | 0.24 mM | β-Galactosidase | ONPG | ONPG (o-nitrophenyl-β-D-galactopyranoside) is a structurally similar substrate often used for quantitative assays.[6] |
| Vmax | Varies with enzyme concentration | β-Galactosidase | ONPG | The reaction rate increases with substrate concentration up to a saturation point.[6] |
| Detection Limit | Single-cell level | β-Galactosidase | X-gal | The intense blue precipitate allows for robust visual detection in individual cells.[4] |
Experimental Protocol: In Situ Staining of β-Galactosidase Activity in Cultured Cells
Materials:
-
Cultured cells in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 0.5% glutaraldehyde (B144438) in PBS)
-
X-gal staining solution:
-
5 mM potassium ferricyanide
-
5 mM potassium ferrocyanide
-
2 mM MgCl₂
-
1 mg/mL X-gal (dissolved in DMSO or DMF) in PBS
-
-
80% Glycerol (B35011) in PBS
Procedure:
-
Aspirate the culture medium from the cells and wash twice with PBS.
-
Fix the cells by adding the fixative solution and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the X-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C for 1 to 24 hours. The incubation time will vary depending on the level of β-galactosidase expression. Monitor for the development of a blue color.
-
Once staining is complete, remove the staining solution and wash the cells with PBS.
-
For long-term storage, overlay the cells with 80% glycerol and store at 4°C.
III. Fluorogenic Detection of Hydrolases using 4-Methylumbelliferyl Esters
Application Note:
For more quantitative and highly sensitive enzyme detection, fluorogenic substrates based on 4-methylumbelliferone (B1674119) (4-MU) are employed.[7] These substrates, such as 4-methylumbelliferyl phosphate (MUP) for phosphatases and 4-methylumbelliferyl-β-D-galactopyranoside (MUG) for β-galactosidase, are non-fluorescent. Enzymatic cleavage releases the highly fluorescent 4-methylumbelliferone, which can be quantified using a fluorometer.[8] This method is particularly useful for high-throughput screening and detailed kinetic studies.
Experimental Workflow:
Caption: General workflow for fluorogenic enzyme assays using 4-MU substrates.
Quantitative Data:
| Parameter | Value | Enzyme | Substrate | Notes |
| Detection Range | 0.1 nM to 750 nM (for 4-MU) | Various Hydrolases | 4-MU Esters | Highly sensitive detection is possible with a suitable fluorometer.[7] |
| Excitation/Emission | ~365 nm / ~445 nm | N/A | 4-Methylumbelliferone | These are the approximate excitation and emission maxima for the fluorescent product.[8] |
Experimental Protocol: General Fluorogenic Assay in a 96-Well Plate
Materials:
-
Cell lysate or purified enzyme solution
-
Assay buffer specific to the enzyme of interest
-
4-Methylumbelliferyl substrate stock solution
-
Stop buffer (e.g., 0.2 M sodium carbonate)
-
96-well black microplate
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Pipette the cell lysate or purified enzyme into the wells of the 96-well plate. Include appropriate controls (e.g., no enzyme, no substrate).
-
Prepare the reaction mixture by diluting the 4-MU substrate in the assay buffer to the desired final concentration.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer to each well.
-
Measure the fluorescence using a microplate reader with excitation set to ~365 nm and emission set to ~445 nm.
-
The fluorescence intensity is directly proportional to the amount of enzyme activity. A standard curve can be generated using known concentrations of 4-methylumbelliferone to quantify the amount of product formed.
IV. Chromogenic Detection of Esterases using Indoxyl Acetate (B1210297)
Application Note:
Indoxyl acetate is a simple indolyl ester used for the detection of non-specific esterase activity.[9] Similar to other indolyl-based substrates, enzymatic hydrolysis of indoxyl acetate by esterases releases an indoxyl intermediate, which then oxidizes to form a blue indigo precipitate. This substrate has been utilized in various formats, including test papers and microplate assays, for the detection of esterase and lipase (B570770) activity.[9]
Signaling Pathway:
Caption: Indoxyl acetate signaling pathway for esterase/lipase detection.
Quantitative Data:
| Parameter | Value | Enzyme | Substrate | Notes |
| Km | 8.72 mmol/l | Lipase | Indoxyl Acetate | Determined using a microplate-based assay.[9] |
| Vmax | Dependent on enzyme concentration | Lipase | Indoxyl Acetate | The reaction follows Michaelis-Menten kinetics.[9] |
| Wavelength for Detection | 620 nm | N/A | Indigo | The blue indigo product can be quantified spectrophotometrically.[9] |
Experimental Protocol: Microplate-Based Esterase/Lipase Assay
Materials:
-
Purified enzyme or biological sample containing esterase/lipase
-
Phosphate buffer
-
Indoxyl acetate stock solution (in an organic solvent like DMSO)
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Add the enzyme solution or sample to the wells of the microplate.
-
Prepare the indoxyl acetate substrate solution by diluting the stock solution in phosphate buffer to the desired final concentrations.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Measure the absorbance at 620 nm at regular time intervals (e.g., every 5 minutes) for a total of 30-60 minutes.
-
The rate of increase in absorbance is proportional to the enzyme activity. The initial reaction velocity can be calculated from the linear portion of the absorbance versus time plot.
Conclusion
Indolyl esters provide a robust and versatile platform for the in situ detection and quantification of a wide range of hydrolytic enzymes. The choice between chromogenic and fluorogenic substrates depends on the specific application, with chromogenic assays being ideal for spatial localization and qualitative assessments, while fluorogenic assays offer superior sensitivity for quantitative measurements and high-throughput screening. The protocols provided herein serve as a starting point for researchers to adapt and optimize these powerful enzymatic assays for their specific research needs in basic science and drug discovery.
References
- 1. apexbt.com [apexbt.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Detecting Alkaline Phosphatase-Labeled Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of β-Galactosidase Activity: X-gal Staining | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Screening with 5-bromo-1H-indol-3-yl octanoate Agar Plates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of microbial enzymes with novel properties is a critical aspect of drug development, industrial biotechnology, and diagnostic microbiology. Esterases, a class of hydrolases, are of particular interest due to their diverse applications. This document provides detailed application notes and protocols for the use of 5-bromo-1H-indol-3-yl octanoate (B1194180) as a chromogenic substrate in agar (B569324) plates for the screening and identification of esterase-producing microorganisms. The principle of this assay relies on the enzymatic cleavage of the octanoate ester, leading to the formation of a visually identifiable colored precipitate, thus allowing for a rapid and effective screening method.
Principle of Detection
The screening method is based on the enzymatic hydrolysis of 5-bromo-1H-indol-3-yl octanoate by microbial esterases. This substrate is composed of an indole (B1671886) ring linked to an octanoate molecule through an ester bond. When a microorganism producing esterase is cultured on a medium containing this substrate, the enzyme cleaves the ester linkage. This cleavage releases 5-bromo-indoxyl. In the presence of oxygen, the liberated 5-bromo-indoxyl molecules undergo oxidative dimerization to form an insoluble, blue indigo (B80030) precipitate.[1] This localized color formation around the microbial colonies provides a clear visual indicator of esterase activity.
Applications
-
High-Throughput Screening: Rapidly screen large microbial libraries for the identification of novel esterase-producing strains.
-
Enzyme Discovery: Isolate and characterize new esterases for potential use in biocatalysis, bioremediation, and pharmaceutical applications.
-
Microbial Identification: Differentiate between microbial species based on their esterase activity profile.
-
Drug Discovery: Screen for microorganisms that produce esterases capable of modifying drug molecules or their precursors.
Experimental Protocols
Note: The following protocols are based on established methods for similar chromogenic indolyl substrates, such as 5-bromo-6-chloro-1H-indol-3-yl palmitate, and may require optimization for specific microbial strains and experimental conditions.
Protocol 1: Preparation of this compound Agar Plates
Materials:
-
Basal agar medium (e.g., Tryptic Soy Agar, Nutrient Agar, or a custom minimal medium)
-
This compound
-
Dimethylformamide (DMF) or a similar suitable solvent
-
Sterile Petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare Basal Medium: Prepare the desired basal agar medium according to the manufacturer's instructions.
-
Sterilization: Autoclave the medium to ensure sterility and then allow it to cool to 45-50°C in a water bath.
-
Prepare Substrate Stock Solution: Prepare a stock solution of this compound by dissolving it in a minimal amount of DMF. A typical stock concentration is 20 mg/mL.
-
Incorporate Substrate: Aseptically add the substrate stock solution to the molten agar. The recommended final concentration is typically in the range of 20-40 µg/mL. Mix thoroughly by gentle swirling to ensure uniform distribution and to avoid the formation of bubbles.
-
Pour Plates: Pour approximately 20-25 mL of the chromogenic agar into sterile Petri dishes.
-
Solidification and Storage: Allow the plates to solidify at room temperature. For long-term storage, keep the plates in the dark at 2-8°C. It is recommended to use the plates within two weeks of preparation.
Protocol 2: Inoculation and Incubation
Materials:
-
Prepared this compound agar plates
-
Microbial cultures (pure cultures or environmental samples)
-
Sterile inoculation loops, spreaders, or toothpicks
-
Incubator
Procedure:
-
Labeling: Label the chromogenic agar plates with the necessary sample information.
-
Inoculation: Inoculate the plates with the microbial samples. This can be done by streaking for single colonies, using a sterile spreader to plate a liquid culture, or by replica plating from a master plate.
-
Incubation: Incubate the plates under conditions that are optimal for the growth of the target microorganisms. For most bacteria, incubation at 35-37°C for 24-48 hours is sufficient. Fungal species may require longer incubation times and different temperatures.
Protocol 3: Interpretation of Results
Observation: After the incubation period, observe the plates for microbial growth and the development of a blue color.
-
Positive Result: The presence of a blue precipitate in and around the microbial colonies indicates esterase activity. The intensity of the blue color can be indicative of the level of enzyme activity.
-
Negative Result: Colonies that remain their natural color (e.g., white or beige) without any blue precipitate are considered negative for esterase activity under the tested conditions.
Data Presentation
The following table provides a summary of expected esterase activity for some common microorganisms based on data from similar indolyl substrates. It is important to note that results may vary between different strains of the same species.
| Microorganism | Expected Esterase Activity | Genera Known for Esterase Production |
| Staphylococcus aureus | Positive | Staphylococcus |
| Pseudomonas aeruginosa | Positive | Pseudomonas |
| Bacillus cereus | Positive | Bacillus |
| Candida albicans | Positive | Candida |
| Aspergillus niger | Positive | Aspergillus |
| Escherichia coli | Negative | |
| Streptococcus pyogenes | Negative |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No color development in known positive controls | - Inactive substrate- Incorrect substrate concentration- Inappropriate incubation conditions | - Check the storage conditions and expiration date of the substrate.- Optimize the final concentration of the substrate in the agar.- Ensure optimal temperature and incubation time for the target microorganism. |
| Diffuse blue color throughout the agar | - High concentration of extracellular esterase- Substrate concentration is too high | - Reduce the incubation time.- Lower the final concentration of the substrate in the agar. |
| Inconsistent color development | - Mixed microbial culture- Uneven distribution of the substrate | - Ensure the use of a pure culture for inoculation.- Mix the agar and substrate solution thoroughly before pouring the plates. |
Visualizations
Caption: Biochemical pathway of this compound hydrolysis.
Caption: Experimental workflow for microbial screening.
References
Application Notes and Protocols for High-Throughput Screening of Esterases using 5-bromo-1H-indol-3-yl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (EC 3.1.1.x) are a broad group of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. They play crucial roles in various physiological processes and are important targets in drug discovery and industrial biocatalysis. High-throughput screening (HTS) of esterase activity is essential for identifying novel enzymes, characterizing their substrate specificity, and discovering potent inhibitors. 5-bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate designed for the sensitive detection of esterase activity in HTS applications.[1] Upon enzymatic cleavage, it releases 5-bromo-1H-indol-3-ol, which subsequently undergoes oxidation and dimerization in the presence of an oxidizing agent to form an insoluble, intensely blue indigo (B80030) dye. The formation of this colored product can be readily quantified, making it an ideal substrate for colorimetric HTS assays.
This document provides detailed application notes and protocols for the use of 5-bromo-1H-indol-3-yl octanoate in the high-throughput screening of esterases.
Principle of Detection
The enzymatic assay using this compound is based on a two-step reaction. In the first step, an esterase catalyzes the hydrolysis of the ester bond in the substrate, releasing 5-bromo-1H-indol-3-ol and octanoic acid. In the second step, the liberated 5-bromo-1H-indol-3-ol is oxidized, typically by atmospheric oxygen or an added oxidizing agent, and undergoes a dimerization reaction to form 5,5'-dibromo-indigo, a water-insoluble blue precipitate. The intensity of the blue color is directly proportional to the esterase activity.
References
Application Notes and Protocols for Histochemical Staining of Esterases with Indigogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Esterases and Indigogenic Staining
Esterases are a diverse group of enzymes that catalyze the hydrolysis of ester bonds, playing crucial roles in various physiological processes, including neurotransmission, detoxification, and cellular metabolism. The histochemical localization of esterase activity within tissues provides valuable insights into normal physiological functions and pathological alterations. Indigogenic staining methods are a powerful tool for visualizing esterase activity at the cellular and subcellular levels. These methods utilize synthetic substrates, typically halogenated indoxyl esters, which are enzymatically cleaved by esterases to release an indoxyl intermediate. This intermediate then undergoes rapid oxidation and dimerization to form a highly colored, insoluble indigo (B80030) dye at the site of enzyme activity, providing a crisp and precise localization of the enzyme.
The most significant advantage of using halogenated indoxyl substrates, such as 5-bromo-4-chloro-3-indolyl acetate (B1210297), is the generation of a fine, amorphous precipitate, which minimizes diffusion artifacts and allows for high-resolution localization of enzymatic activity.
Principle of the Reaction
The indigogenic method for esterase detection is a two-step process:
-
Enzymatic Hydrolysis: A colorless, soluble indigogenic substrate (e.g., 5-bromo-4-chloro-3-indolyl acetate) is hydrolyzed by esterases present in the tissue, releasing a colorless and soluble indoxyl derivative.
-
Oxidative Dimerization: In the presence of an oxidizing agent, typically a ferricyanide-ferrocyanide mixture, the indoxyl intermediate is rapidly oxidized and dimerizes to form a water-insoluble, intensely colored indigo precipitate. This precipitate marks the location of esterase activity.
The use of an efficient oxidizing system is critical to trap the indoxyl intermediate at the site of its formation, preventing its diffusion and ensuring accurate localization of the enzyme.
Applications in Research and Drug Development
The histochemical staining of esterases with indigogenic substrates has broad applications in both basic research and the pharmaceutical industry:
-
Neuroscience: To map the distribution of acetylcholinesterase in the nervous system, aiding in the study of neurodegenerative diseases and the effects of neurotoxic compounds.
-
Toxicology and Preclinical Safety Studies: To assess cellular damage and metabolic activity in response to drug candidates or environmental toxins. Changes in esterase activity in organs like the liver and kidney can be indicative of toxicity.[1][2][3] Esterase activity profiling in preclinical species (mouse, rat, dog, monkey) and comparison to human tissues is crucial for optimizing the pharmacokinetic properties of ester-containing drugs.[1][2]
-
Drug Metabolism: To study the localization of carboxylesterases, which are key enzymes in the metabolism and activation of many prodrugs. This information is vital for designing targeted drug delivery systems.
-
Oncology: To investigate changes in esterase expression and activity in tumor tissues, which may serve as biomarkers or therapeutic targets.
Data Presentation
Comparison of Indigogenic Substrates for Esterase Histochemistry
While extensive quantitative comparative studies are limited in the literature, the choice of substrate is critical for the outcome of the staining. The following table summarizes the qualitative and semi-quantitative characteristics of commonly used indigogenic substrates for esterase staining, based on descriptions in various studies.
| Substrate | Resulting Dye Color | Precipitate Characteristics | Localization Precision | Notes |
| Indoxyl Acetate | Blue | Crystalline | Fair to Good | Prone to diffusion artifacts if oxidation is not rapid. |
| 5-Bromoindoxyl Acetate | Blue-Green | Fine, granular | Good | Improved localization over unsubstituted indoxyl acetate. |
| 5-Bromo-4-chloro-3-indolyl Acetate | Greenish-Blue | Very fine, amorphous | Excellent | Considered one of the best substrates for precise localization due to the rapid precipitation of the dye.[4] |
| 5-Bromo-6-chloro-3-indolyl Acetate | Blue | Fine, amorphous | Excellent | Offers similar precision to 5-bromo-4-chloro-3-indolyl acetate. |
Experimental Protocols
Protocol 1: Histochemical Staining of Esterases in Frozen Tissue Sections using 5-Bromo-4-chloro-3-indolyl Acetate
This protocol is optimized for the detection of non-specific esterase activity in fresh-frozen cryostat sections.
Materials:
-
Fresh tissue, snap-frozen in isopentane (B150273) pre-cooled with liquid nitrogen
-
Cryostat
-
Microscope slides
-
5-bromo-4-chloro-3-indolyl acetate
-
N,N-Dimethylformamide (DMF)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Calcium chloride (CaCl₂)
-
Formalin (10%, neutral buffered)
-
Nuclear Fast Red solution
-
Aqueous mounting medium
Procedure:
-
Tissue Sectioning:
-
Cut frozen tissue sections at 10-15 µm thickness in a cryostat at -20°C.
-
Thaw-mount the sections onto clean, pre-cooled microscope slides.
-
Allow the sections to air-dry for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the air-dried sections in cold (4°C) 10% neutral buffered formalin for 10 minutes.
-
Rinse the slides thoroughly in distilled water (3 changes, 2 minutes each).
-
-
Preparation of the Incubation Medium:
-
Substrate Stock Solution: Dissolve 10 mg of 5-bromo-4-chloro-3-indolyl acetate in 1 ml of N,N-dimethylformamide. This solution should be prepared fresh.
-
Incubation Buffer: Prepare 50 ml of 0.1 M phosphate buffer (pH 7.4).
-
Oxidizing Solution: Just before use, add the following to the incubation buffer in the order listed, ensuring each component is fully dissolved before adding the next:
-
Potassium ferricyanide: 42.5 mg (final concentration 2.5 mM)
-
Potassium ferrocyanide: 52.5 mg (final concentration 2.5 mM)
-
Calcium chloride: 5.5 mg (final concentration 1 mM)
-
-
Final Incubation Medium: Add 0.5 ml of the substrate stock solution to the prepared oxidizing solution and mix well. The final medium should be used immediately.
-
-
Incubation:
-
Drain the slides and wipe away excess water from around the tissue sections.
-
Incubate the sections in the freshly prepared incubation medium in a humid chamber at 37°C for 15-60 minutes, or until the desired staining intensity is achieved. Monitor the color development microscopically.
-
-
Post-Incubation Washing:
-
Rinse the slides thoroughly in distilled water (3 changes, 2 minutes each) to stop the reaction.
-
-
Counterstaining (Optional):
-
Counterstain the sections with Nuclear Fast Red for 1-5 minutes to visualize cell nuclei.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol, 2 minutes each).
-
Clear in xylene (2 changes, 3 minutes each).
-
Coverslip with a permanent mounting medium.
-
Expected Results:
Sites of esterase activity will be marked by a sharp, granular, greenish-blue indigo precipitate. Cell nuclei will be stained red if counterstaining is performed.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Staining | Inactive enzyme due to improper tissue handling or prolonged storage. | Use fresh tissue and minimize storage time. Ensure proper snap-freezing. |
| Inactive substrate. | Prepare substrate solution fresh. Store substrate powder desiccated and protected from light. | |
| Incorrect pH of the incubation buffer. | Verify the pH of all buffer solutions. | |
| High Background Staining | Diffusion of the indoxyl intermediate. | Ensure the oxidizing solution is freshly prepared and at the correct concentration. Reduce incubation time. |
| Non-specific precipitation of the substrate. | Filter the final incubation medium before use. | |
| Crystalline Precipitate | Slow oxidation of the indoxyl intermediate. | Ensure the ferricyanide/ferrocyanide concentrations are correct and the solution is fresh. |
| Substrate concentration is too high. | Try a lower concentration of the indigogenic substrate. |
Visualizations
Caption: Workflow for indigogenic esterase staining.
Caption: Biochemical reaction of indigogenic staining.
References
Application Note: Preparation and Use of 5-bromo-1H-indol-3-yl octanoate for the Detection of Carboxylesterase Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate used for the detection of esterase activity, particularly those with a preference for C8 acyl groups.[1][2] Upon enzymatic cleavage of the octanoate ester bond by carboxylesterases (CES), an unstable indoxyl intermediate is formed. This intermediate rapidly undergoes oxidation and dimerization in the presence of oxygen to produce a water-insoluble, blue indigo (B80030) precipitate (5,5'-dibromo-indigo). The intensity of the blue color is proportional to the esterase activity in the sample. This substrate is a valuable tool for researchers in cell biology, microbiology, and drug development for the qualitative and semi-quantitative assessment of carboxylesterase activity in cell lysates, tissue homogenates, and microbial cultures.
Human carboxylesterases, such as CES1 and CES2, are critical enzymes in the metabolism of a wide variety of xenobiotics, including many therapeutic drugs, as well as endogenous compounds like lipids and cholesterol esters. Therefore, the detection of their activity is essential in drug metabolism studies and for understanding cellular detoxification processes.
Product Information
| Property | Value | Reference |
| IUPAC Name | (5-bromo-1H-indol-3-yl) octanoate | [3] |
| Synonyms | 5-Bromo-3-indoxyl octanoate | |
| CAS Number | 133950-69-3 | [4] |
| Molecular Formula | C₁₆H₂₀BrNO₂ | [3] |
| Molecular Weight | 338.24 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C, protect from light. |
Stock Solution Preparation
Proper preparation of the stock solution is critical for obtaining reliable and reproducible results. The following protocol outlines the recommended procedure for preparing a 20 mM stock solution of 5-bromo-1H-indol-3-yl octanoate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 6.76 mg of the compound.
-
Dissolution: Add the weighed powder to a microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mM. For 6.76 mg of the compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.
| Parameter | Value |
| Solvent | Dimethyl sulfoxide (DMSO), anhydrous |
| Stock Concentration | 20 mM |
| Storage Temperature | -20°C |
| Stability | Stable for several months when stored properly |
Experimental Protocol: Detection of Carboxylesterase Activity in Cell Lysates
This protocol provides a general method for detecting carboxylesterase activity in cell lysates using a 96-well plate format. Optimization of substrate concentration and incubation time may be necessary for specific cell types and experimental conditions.
Materials:
-
Cell lysate samples
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
20 mM this compound stock solution in DMSO
-
96-well clear flat-bottom microplate
-
Microplate reader or imaging system
Protocol:
-
Prepare Cell Lysates: Lyse cells using a suitable lysis buffer and determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare Working Solution: Dilute the cell lysates to the desired protein concentration with PBS.
-
Set up the Assay Plate:
-
Sample Wells: Add 50 µL of the diluted cell lysate to each well.
-
Negative Control Wells: Add 50 µL of lysis buffer to wells without cell lysate.
-
-
Prepare Substrate Solution: Dilute the 20 mM this compound stock solution in PBS to the desired final working concentration. A typical starting point is a 1:100 dilution to achieve a 200 µM final concentration in the assay.
-
Initiate the Reaction: Add 50 µL of the diluted substrate solution to each well, including the negative control wells. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C and protect it from light. Monitor the development of the blue color over time. Incubation times can range from 30 minutes to several hours, depending on the level of esterase activity.
-
Read the Results: The formation of the blue precipitate can be observed visually or quantified by measuring the absorbance at a wavelength between 600 and 650 nm using a microplate reader.
Visualization of Workflow and Mechanism
Caption: A flowchart of the experimental workflow for the detection of carboxylesterase activity.
Caption: The enzymatic cleavage of the substrate leading to the formation of a colored product.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of cell lysates. |
| Low enzyme concentration | Increase the amount of cell lysate used in the assay. | |
| Insufficient incubation time | Increase the incubation time and monitor the reaction kinetically. | |
| Inhibitors in the sample | Dilute the sample or use a purification step to remove inhibitors. | |
| High background signal | Spontaneous substrate hydrolysis | Prepare fresh substrate solution before each experiment. Avoid prolonged exposure to light and high pH. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Precipitate forms in stock solution | Low temperature | Gently warm the stock solution to redissolve the precipitate before use. |
| Solvent evaporation | Ensure tubes are tightly sealed during storage. |
Conclusion
This compound is a reliable and straightforward chromogenic substrate for the detection of carboxylesterase activity. The protocols provided herein offer a starting point for researchers to incorporate this reagent into their studies of drug metabolism and cellular enzyme function. Careful preparation of the stock solution and optimization of assay conditions are key to achieving accurate and reproducible results.
References
Troubleshooting & Optimization
troubleshooting high background in 5-bromo-1H-indol-3-yl octanoate assay
Welcome to the technical support center for the 5-bromo-1H-indol-3-yl octanoate (B1194180) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly high background, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 5-bromo-1H-indol-3-yl octanoate assay?
This assay is a chromogenic method for detecting esterase activity. The substrate, this compound, is hydrolyzed by an esterase, cleaving the octanoate group. This releases 5-bromo-1H-indol-3-ol (5-bromo-indoxyl), which, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, blue indigo (B80030) dye (5,5'-dibromo-indigo). The intensity of the blue color is proportional to the esterase activity.
Q2: What are the primary applications of this assay?
This assay is widely used for the detection and quantification of esterase activity in various samples, including purified enzyme preparations, cell lysates, and tissue homogenates. It is also applicable in screening for esterase inhibitors or identifying novel esterases.
Q3: My assay is showing a high background signal. What are the potential causes?
High background in this assay can stem from several factors:
-
Substrate Instability: Spontaneous, non-enzymatic hydrolysis of the this compound substrate.
-
Contaminated Reagents: Presence of contaminating esterases in your sample or reagents.
-
Non-Specific Binding: The substrate or the resulting indigo dye may non-specifically bind to the assay plate or other components.
-
Improper Assay Conditions: Suboptimal pH, temperature, or buffer composition can contribute to higher background.
Troubleshooting Guide: High Background
High background can mask the true enzymatic signal, leading to inaccurate results. The following sections provide a systematic approach to identifying and mitigating the source of high background.
Initial Diagnosis: The Importance of Controls
To effectively troubleshoot, it is crucial to include the proper controls in your experimental setup. These controls will help you pinpoint the source of the high background.
| Control Type | Components | Purpose | Potential Diagnosis if High Signal is Observed |
| Blank | Assay Buffer Only | Measures the intrinsic absorbance of the buffer and plate. | Issues with the plate or buffer. |
| No-Enzyme Control | Assay Buffer + Substrate | Measures the rate of non-enzymatic substrate hydrolysis. | Substrate instability is the likely cause of high background. |
| No-Substrate Control | Assay Buffer + Enzyme | Measures the intrinsic absorbance of the enzyme preparation. | The enzyme solution may be contaminated or turbid. |
Systematic Troubleshooting of High Background
If your "No-Enzyme Control" shows a high signal, the primary suspect is substrate instability. If the background is high across all wells, consider issues with your reagents or assay setup.
| Issue | Potential Cause | Recommended Solution |
| Substrate Instability | Spontaneous Hydrolysis: The ester bond in this compound can hydrolyze spontaneously, especially at non-optimal pH. | 1. Optimize pH: Perform the assay at a neutral or slightly acidic pH (e.g., pH 6.0-7.5) if compatible with your enzyme of interest, as indolyl esters are generally more stable at lower pH. 2. Prepare Substrate Fresh: Prepare the substrate working solution immediately before use. 3. Minimize Incubation Time: Reduce the assay incubation time to the minimum required to obtain a sufficient signal from your positive control. |
| Reagent Contamination | Contaminated Buffers or Water: Buffers or water used to prepare reagents may be contaminated with microbial esterases. Contaminated Enzyme/Sample: The purified enzyme or cell lysate may contain interfering substances. | 1. Use Sterile Reagents: Prepare all buffers with high-purity, sterile water. Autoclave buffers where possible. 2. Filter Sterilize: Filter sterilize any reagents that cannot be autoclaved. 3. Sample Purification: If high background is observed in the "No-Substrate Control," consider further purification of your enzyme/sample. |
| Assay Conditions | Suboptimal Buffer: The choice of buffer can influence non-enzymatic hydrolysis. | 1. Buffer Optimization: Test different buffer systems (e.g., phosphate, MES, HEPES) to find one that minimizes background while maintaining enzyme activity. |
| Presence of Detergents: Some detergents used to solubilize the substrate can increase background. | 1. Detergent Titration: If using a detergent like Triton X-100, titrate the concentration to find the lowest effective concentration that maintains substrate solubility without increasing background. | |
| Product-Related Issues | Precipitate Formation: The insoluble indigo dye can scatter light and lead to inconsistent readings. | 1. Solubilization of Product: For endpoint assays, consider adding a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) after the reaction to dissolve the indigo precipitate before reading the absorbance. |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4. (Note: This may need to be optimized for your specific enzyme).
-
Substrate Stock Solution (10 mM): Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C in small aliquots, protected from light.
-
Substrate Working Solution (1 mM): Immediately before use, dilute the Substrate Stock Solution 1:10 in the Assay Buffer. If solubility is an issue, a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can be included in the Assay Buffer.
Quantitative Spectrophotometric Assay Protocol
-
Assay Setup: In a 96-well microplate, add the components in the following order:
-
Test Wells: 50 µL of Assay Buffer, 25 µL of Enzyme Solution.
-
No-Enzyme Control: 75 µL of Assay Buffer.
-
No-Substrate Control: 75 µL of Enzyme Solution diluted in Assay Buffer.
-
Blank: 100 µL of Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 25 µL of the Substrate Working Solution to the "Test Wells" and "No-Enzyme Control" wells.
-
Incubation: Incubate the plate at the assay temperature for a predetermined time (e.g., 15-60 minutes), protected from light.
-
Measurement: Measure the absorbance at or near 615 nm (the absorbance maximum of the indigo dye). For kinetic assays, take readings at multiple time points. For endpoint assays, the reaction can be stopped by adding a solvent like DMSO to solubilize the product before the final reading.
Visualizing the Workflow and Troubleshooting Logic
Enzymatic Reaction Pathway
Caption: Enzymatic hydrolysis of the substrate and subsequent color formation.
Troubleshooting Workflow for High Background
Caption: A logical workflow for diagnosing high background issues.
Technical Support Center: Optimizing 5-Bromo-1H-Indol-3-yl Octanoate Experiments
Welcome to the technical support center for optimizing experiments using 5-bromo-1H-indol-3-yl octanoate (B1194180). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your assays.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromo-1H-indol-3-yl octanoate and how does it work?
This compound is a chromogenic substrate used to detect the activity of C8 esterases and lipases. The enzyme cleaves the octanoate group from the indolyl core. In the presence of oxygen, the resulting 5-bromo-indoxyl molecules oxidatively dimerize to form an insoluble, blue precipitate (5,5'-dibromo-indigo). The intensity of this blue color is proportional to the enzymatic activity.
Q2: What is a typical incubation time for assays using this substrate?
A general starting point for incubation time is between 20 and 60 minutes. However, the optimal incubation time is highly dependent on the specific activity of your enzyme preparation, substrate concentration, temperature, and pH. It is crucial to determine the optimal time empirically for your specific experimental conditions.
Q3: What factors can influence the incubation time?
Several factors can affect the rate of the enzymatic reaction and therefore the required incubation time:
-
Enzyme Concentration: Higher enzyme concentrations will lead to a faster reaction and may require shorter incubation times.
-
Substrate Concentration: Initially, increasing the substrate concentration will increase the reaction rate. However, at a certain point, the enzyme will become saturated with the substrate, and further increases will not significantly affect the rate.[1]
-
Temperature: Enzyme activity generally increases with temperature up to an optimal point. Beyond this temperature, the enzyme can denature, leading to a rapid decrease in activity.[2][3][4] For most mammalian enzymes, a temperature of 37°C is a good starting point.
-
pH: Enzymes have an optimal pH range for activity. Deviations from this range can lead to a decrease in reaction rate.[2][3][4] The optimal pH should be determined for your specific enzyme.
-
Presence of Inhibitors or Activators: Components in your sample or buffer can inhibit or activate the enzyme, thus affecting the reaction rate.
Experimental Protocols
General Protocol for a 96-Well Plate Colorimetric Esterase/Lipase Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution (purified or cell lysate)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO or ethanol.
-
Reaction Mixture Preparation: In each well of the microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or sample)
-
Substrate stock solution (to a final concentration typically in the low mM range, e.g., 0.5 mM)
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C). The incubation time should be determined empirically but can range from 20 to 60 minutes. It is critical that the reaction proceeds within the linear range.
-
Measurement: Measure the absorbance of the blue precipitate at a wavelength of approximately 615 nm using a microplate reader.
Optimizing Incubation Time: A Quantitative Approach
To determine the optimal incubation time, it is recommended to perform a time-course experiment.
| Incubation Time (minutes) | Expected Observation at Optimal Enzyme Concentration | Troubleshooting for Unexpected Results |
| 5 | Faint blue color development | If the color is already intense, your enzyme concentration may be too high, or the incubation time is too long for your conditions. |
| 10 | Visible blue color | |
| 20 | Moderate blue color | This is often a suitable incubation time for many enzymes. |
| 30 | Intense blue color | |
| 60 | Very intense blue color, potential for signal saturation | If the signal plateaus before this time point, a shorter incubation time should be used for quantitative assays. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Omission of a key reagent | Double-check that all reagents were added in the correct order and volume. |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not lost activity. Use a fresh enzyme preparation if necessary. | |
| Inadequate incubation time | Increase the incubation time or perform a time-course experiment to find the optimal duration. | |
| Incorrect assay temperature | Ensure the incubation is carried out at the optimal temperature for your enzyme. | |
| Presence of an enzyme inhibitor | Check your sample and buffers for known inhibitors (e.g., sodium azide (B81097) can inhibit peroxidase reactions).[5] | |
| High Background | Spontaneous substrate hydrolysis | Run a control well without the enzyme to measure the rate of non-enzymatic hydrolysis. |
| Contaminated reagents | Use fresh, high-quality reagents and buffers. | |
| Incubation time is too long | Reduce the incubation time to ensure the reaction is measured within the linear range. | |
| Inconsistent Results | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations | Ensure a constant and uniform temperature during incubation. Avoid incubating plates near heat sources.[5] | |
| Bubbles in wells | Be careful not to introduce bubbles when pipetting. Bubbles can interfere with absorbance readings. |
Visualizing Experimental Workflows and Pathways
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of the substrate and subsequent dimerization.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: 5-bromo-1H-indol-3-yl octanoate Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromogenic esterase substrate, 5-bromo-1H-indol-3-yl octanoate (B1194180).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the use of 5-bromo-1H-indol-3-yl octanoate in esterase assays?
A1: this compound is a chromogenic substrate used to detect esterase activity. The reaction proceeds in two main steps. First, an esterase enzyme cleaves the octanoate ester bond from the indoxyl moiety. This releases 5-bromo-indoxyl. Subsequently, in the presence of an oxidizing agent (typically atmospheric oxygen), the liberated 5-bromo-indoxyl molecules undergo oxidative dimerization to form an insoluble, intensely blue precipitate known as 5,5'-dibromo-indigo. The intensity of the blue color is directly proportional to the amount of esterase activity.
Q2: What is the expected color of the precipitate?
A2: The expected outcome of a successful enzymatic cleavage of this compound is a distinct blue precipitate.[1][2]
Q3: How should this compound be stored?
A3: It is recommended to store the compound at -20°C, protected from light, to prevent degradation. For short-term storage, room temperature in the continental US may be acceptable, but always refer to the Certificate of Analysis for specific storage instructions.[1]
Troubleshooting Guide: Faint Blue Precipitate
A faint blue precipitate is a common issue that can arise from several factors related to the enzyme, substrate, or experimental conditions. This guide will help you identify and resolve the root cause of a weak signal in your assay.
Problem: The expected intense blue precipitate is faint or difficult to detect.
Signaling Pathway of the Issue
Troubleshooting workflow for a faint blue precipitate.
Step-by-Step Troubleshooting
| Potential Cause | Recommended Action |
| Low Enzyme Concentration or Activity | 1. Verify Enzyme Activity: Use a positive control with a known active esterase to confirm the assay is working. 2. Increase Enzyme Concentration: If the positive control works, consider increasing the concentration of your experimental enzyme. 3. Check for Inhibitors: Ensure that your sample or buffers do not contain known esterase inhibitors. |
| Substrate Degradation or Improper Preparation | 1. Prepare Fresh Substrate: this compound solutions can be sensitive to light and temperature. Prepare a fresh stock solution in an appropriate solvent like DMSO or DMF. 2. Proper Storage: Store the solid substrate and stock solutions at -20°C, protected from light. 3. Ensure Complete Dissolution: Vortex the stock solution thoroughly to ensure the substrate is fully dissolved before adding it to the assay buffer. |
| Suboptimal Reaction Conditions | 1. Optimize pH: The optimal pH for most esterases is between 7.0 and 8.0. Verify the pH of your assay buffer. 2. Optimize Temperature: The ideal incubation temperature is typically around 37°C, but this can be enzyme-dependent. 3. Optimize Incubation Time: A faint precipitate may indicate that the reaction has not proceeded long enough. Try extending the incubation time. Conversely, very long incubation times can sometimes lead to background signal. |
| Insufficient Oxidation of the Indoxyl Intermediate | 1. Ensure Aerobic Conditions: The dimerization of the 5-bromo-indoxyl intermediate requires oxygen. Ensure your reaction is not in an anaerobic environment. 2. Consider Catalytic Oxidants: In some cases, the rate of oxidation can be a limiting factor. The addition of a catalytic amount of an oxidizing agent, such as an equimolar mixture of potassium ferricyanide (B76249) (K₃Fe(CN)₆) and potassium ferrocyanide (K₄Fe(CN)₆), can accelerate the formation of the blue precipitate. However, be aware that high concentrations of these reagents can inhibit some enzymes. |
Experimental Protocols
This section provides a general protocol for a qualitative and a quantitative esterase activity assay using this compound. Note: This protocol is adapted from methodologies for similar indolyl substrates and may require optimization for your specific enzyme and experimental setup.
Qualitative Agar (B569324) Plate Assay for Screening Esterase Activity
This method is suitable for screening microbial colonies for esterase activity.
Materials:
-
Nutrient agar medium
-
This compound
-
Suitable solvent (e.g., N,N-dimethylformamide or DMSO)
-
Sterile Petri dishes
Procedure:
-
Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Cool the agar to approximately 50-55°C.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add the substrate solution to the molten agar to a final concentration typically in the range of 50-100 µg/mL.
-
Mix thoroughly but gently to avoid introducing air bubbles.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial cultures to be screened.
-
Incubate the plates under conditions appropriate for the growth of the microorganisms.
-
Observe the plates for the development of a blue color in and around the microbial colonies, which indicates esterase activity.
Quantitative 96-Well Plate Assay for Esterase Activity
This method allows for the spectrophotometric quantification of esterase activity.
Materials:
-
96-well microplate
-
Esterase-containing sample (e.g., purified enzyme, cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader capable of measuring absorbance at ~615 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add your esterase-containing sample and dilute to a final volume of 180 µL with Assay Buffer. Include appropriate controls (e.g., buffer only, heat-inactivated enzyme).
-
Initiate the Reaction: To start the reaction, add 20 µL of the this compound stock solution to each well. This will result in a final substrate concentration of 1 mM.
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). The optimal incubation time will depend on the enzyme's activity and should be determined empirically.
-
Measure Absorbance: After incubation, measure the absorbance of the blue precipitate at approximately 615 nm using a microplate reader.
-
Quantify Activity: The esterase activity is proportional to the increase in absorbance over time. A standard curve can be generated using known concentrations of a purified esterase to determine the specific activity in your samples.
Data Presentation
The following table provides a hypothetical example of expected results for the quantitative assay, demonstrating the relationship between enzyme concentration and signal intensity.
| Enzyme Concentration (µg/mL) | Absorbance at 615 nm (Arbitrary Units) |
| 0 (Negative Control) | 0.05 |
| 1 | 0.15 |
| 5 | 0.48 |
| 10 | 0.85 |
| 20 | 1.52 |
Note: These values are for illustrative purposes only. Actual absorbance values will depend on the specific activity of the enzyme, substrate concentration, and incubation time.
Workflow for Quantitative Esterase Assay
Experimental workflow for a quantitative esterase assay.
References
preventing non-specific staining with 5-bromo-1H-indol-3-yl octanoate
Welcome to the technical support center for the use of 5-bromo-1H-indol-3-yl octanoate (B1194180) in chromogenic assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromo-1H-indol-3-yl octanoate and what is it used for?
A1: this compound is a chromogenic substrate used to detect esterase activity, specifically those with C8 activity. In the presence of a suitable esterase, the substrate is cleaved, releasing a 5-bromo-indoxyl molecule. This intermediate then undergoes oxidation and dimerization to form an insoluble, blue precipitate at the site of enzyme activity.
Q2: What is the primary cause of non-specific staining with this substrate?
A2: Non-specific staining, or high background, can arise from several factors. A primary cause is often the presence of endogenous esterase activity in the tissue or cell sample. Tissues such as the liver, pancreas, and kidney, as well as cells of monocytic lineage, are known to have high levels of non-specific esterases. Other significant causes include improper sample fixation, suboptimal substrate concentration, and instability of the staining solution.
Q3: How can I determine if the non-specific staining is due to endogenous enzyme activity?
A3: To identify endogenous enzyme activity, you should run a negative control experiment. This involves incubating your sample with the complete staining solution but without the primary antibody or other specific targeting agent. If you still observe blue precipitate formation, it is likely due to endogenous esterases.
Q4: Are there any inhibitors I can use to block endogenous esterase activity?
A4: Yes, certain inhibitors can be used to reduce non-specific esterase activity. Organophosphates and sodium fluoride (B91410) are known to inhibit a range of esterases. However, it is crucial to first determine the sensitivity of your target esterase to these inhibitors to avoid compromising your specific signal.
Q5: What is the role of the ferro/ferricyanide (B76249) mixture in the staining solution?
A5: The mixture of potassium ferricyanide and potassium ferrocyanide acts as an oxidizing agent. It facilitates the rapid conversion of the soluble, colorless 5-bromo-indoxyl intermediate into the insoluble blue indigo (B80030) precipitate. This helps to ensure that the precipitate is localized to the site of enzyme activity and reduces diffusion of the intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during esterase staining with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Endogenous esterase activity. | Run a negative control (substrate only). If positive, consider using an esterase inhibitor or adjusting the pH of the staining buffer. |
| Improper tissue fixation. | Optimize fixation time and fixative concentration. Over-fixation can mask the target enzyme, while under-fixation can lead to enzyme diffusion and poor morphology. | |
| Substrate concentration too high. | Titrate the concentration of this compound to find the optimal balance between signal strength and background. | |
| Staining solution instability. | Prepare the staining solution fresh just before use. Ensure the substrate is fully dissolved in an appropriate solvent (e.g., DMSO or DMF) before adding it to the aqueous buffer. | |
| Weak or No Staining | Inactive target enzyme. | Ensure proper sample handling and storage to preserve enzyme activity. Use a positive control tissue or cell line known to express the target esterase. |
| Suboptimal pH of staining buffer. | The optimal pH for esterase activity can vary. Test a range of pH values (typically between 6.5 and 8.0) for your staining buffer. | |
| Insufficient incubation time. | Increase the incubation time with the staining solution. Monitor color development periodically to avoid overstaining. | |
| Presence of inhibitors in buffers. | Ensure that none of your buffers contain esterase inhibitors (e.g., high concentrations of phosphate (B84403) for some esterases). | |
| Formation of Precipitate in Staining Solution | Poor substrate solubility. | Ensure the this compound is completely dissolved in the organic solvent before adding it to the aqueous buffer. Gentle warming may aid dissolution. |
| Instability of the staining solution. | Prepare the solution fresh and filter it through a 0.22 µm filter before applying it to the sample. |
Experimental Protocols
The following is an adapted, general protocol for chromogenic staining of C8 esterase activity in cultured cells and tissue sections using this compound. Note: This protocol may require optimization for your specific application.
1. Reagent Preparation
-
Fixation Solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS, pH 7.4.
-
Substrate Stock Solution: 20 mg/mL this compound in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.
-
Staining Buffer: 100 mM sodium phosphate buffer, pH 7.4.
-
Oxidant Solution: 50 mM potassium ferricyanide and 50 mM potassium ferrocyanide in deionized water. Store protected from light.
-
Complete Staining Solution (prepare fresh):
-
1 mL Staining Buffer
-
10 µL Oxidant Solution
-
25 µL Substrate Stock Solution
-
Mix well. The final substrate concentration will be approximately 0.5 mg/mL. This may need to be optimized.
-
2. Staining Protocol for Cultured Cells
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Add the freshly prepared Complete Staining Solution to the cells and incubate at 37°C in a humidified chamber.
-
Monitor for the development of a blue color under a microscope. Incubation times can range from 30 minutes to several hours.
-
Once the desired staining intensity is achieved, stop the reaction by washing the cells twice with PBS.
-
Counterstain if desired (e.g., with Nuclear Fast Red).
-
Mount the coverslips on microscope slides.
3. Staining Protocol for Frozen Tissue Sections
-
Cut frozen tissue sections (5-10 µm thick) and mount them on slides.
-
Air dry the sections for 30 minutes.
-
Fix the sections with cold acetone (B3395972) for 10 minutes at -20°C or with 4% PFA for 15 minutes at room temperature.
-
Wash the slides three times in PBS for 5 minutes each.
-
Apply the freshly prepared Complete Staining Solution to the sections and incubate at 37°C in a humidified chamber.
-
Monitor for color development.
-
Stop the reaction by washing the slides twice in PBS.
-
Counterstain if desired.
-
Dehydrate the sections through a graded series of ethanol, clear with xylene, and mount with a permanent mounting medium.
Visualizations
Caption: General workflow for esterase staining.
Caption: Troubleshooting non-specific staining.
Technical Support Center: Enhancing Indigogenic Esterase Assays
Welcome to the technical support center for indigogenic esterase assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help improve the sensitivity and reliability of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during indigogenic esterase assays in a question-and-answer format.
Low or No Signal
Q1: I am not seeing any color development, or the signal is very weak. What are the possible causes and solutions?
A1: Low or no signal in an indigogenic esterase assay can stem from several factors, from reagent issues to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions for Low/No Signal
| Potential Cause | Verification Steps | Recommended Solutions |
| Inactive Enzyme | - Confirm proper storage of the enzyme (-20°C or -80°C). - Run a positive control with a known active enzyme lot. | - Use a fresh aliquot of the enzyme. - If possible, verify enzyme activity with an alternative, highly sensitive fluorogenic assay. |
| Substrate Degradation | - Check the expiration date and storage conditions of the indoxyl substrate (typically -20°C, protected from light).[1][2] - Visually inspect the substrate powder; it should be off-white. A dark blue-green color indicates decomposition.[3] | - Use a fresh, high-quality substrate. - Prepare substrate solutions fresh for each experiment. |
| Incorrect Substrate Concentration | - Review the protocol for the recommended substrate concentration. | - Perform a substrate concentration titration to determine the optimal concentration for your specific enzyme and conditions. |
| Suboptimal pH | - Verify the pH of your assay buffer. | - The optimal pH for indigogenic assays with 5-bromoindoxyl acetate (B1210297) is around 5.0.[4] However, many esterases have a higher pH optimum (pH 7.3-8.4).[4] Optimize the buffer pH for your specific esterase. |
| Inefficient Oxidation of Indoxyl | - Ensure the presence and correct concentration of the oxidizing agent (e.g., potassium ferricyanide (B76249)/ferrocyanide). | - Use an equimolar mixture of potassium ferricyanide and potassium ferrocyanide.[5][6] Titrate the concentration to find the lowest effective level, as high concentrations can inhibit the enzyme.[5][6] |
| Enzyme Inhibition | - Review all components of the reaction mixture for potential inhibitors. | - The ferricyanide/ferrocyanide mixture can be inhibitory at high concentrations.[5][6] - If using tissue sections, ensure complete removal of fixatives. |
| Insufficient Incubation Time | - Check the recommended incubation time in your protocol. | - Increase the incubation time. Monitor the color development at several time points to determine the optimal duration. |
High Background
Q2: My control samples are showing significant color, obscuring the specific signal. How can I reduce high background?
A2: High background can be caused by non-specific substrate hydrolysis, endogenous enzyme activity, or issues with the reaction components.
Potential Causes and Solutions for High Background
| Potential Cause | Verification Steps | Recommended Solutions |
| Endogenous Esterase Activity | - Run a control sample without the primary antibody (in IHC) or with a known esterase inhibitor. | - For immunohistochemistry, quench endogenous peroxidases with 3% H₂O₂.[7] - For tissue sections, consider using a specific esterase inhibitor relevant to the tissue type. |
| Non-Specific Substrate Hydrolysis | - Incubate the substrate in the assay buffer without the enzyme. | - If color develops, the substrate may be unstable in the buffer. Prepare fresh substrate and buffer solutions. Consider screening alternative buffers. |
| Precipitation of Reagents | - Visually inspect the assay solution for any precipitate. | - Ensure all components are fully dissolved. Filter the buffer and other aqueous solutions before use. |
| Over-staining | - The color development is too intense and widespread. | - Reduce the incubation time. - Decrease the concentration of the substrate or the enzyme. |
| Issues with Blocking (for IHC) | - Non-specific binding is observed across the tissue. | - Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[8] - Extend the blocking incubation time.[8] |
| Insufficient Washing | - Residual reagents may be left on the slide or in the well. | - Increase the number of wash steps.[8] - Add a short incubation period during washes.[8] |
Frequently Asked Questions (FAQs)
Q3: How does the choice of indoxyl substrate affect the sensitivity of the assay?
A3: The substituents on the indoxyl ring significantly impact the properties of the resulting indigo (B80030) dye. Halogenated indoxyl substrates, such as 5-bromo-4-chloro-3-indoxyl acetate, generally produce finer, more localized dye particles compared to unsubstituted indoxyl acetate.[5][6] This leads to sharper staining and potentially higher apparent sensitivity. The choice of different halogen substituents can also alter the color of the final precipitate.[5][6]
Q4: What is the role of the potassium ferricyanide/ferrocyanide mixture?
A4: The enzymatic hydrolysis of the indoxyl ester releases a soluble, colorless indoxyl intermediate. For a stable, colored signal to be produced, this intermediate must be rapidly oxidized to form the insoluble indigo dye. The equimolar mixture of potassium ferricyanide (K₃Fe(CN)₆) and potassium ferrocyanide (K₄Fe(CN)₆) acts as a catalyst to facilitate this oxidation in the presence of atmospheric oxygen.[5][6]
Q5: Can I use something other than ferricyanide/ferrocyanide to enhance the signal?
A5: Yes, tetrazolium salts can be used as an alternative oxidizing agent.[5][6] In these "indoxyl-tetrazolium methods," the released indoxyl reduces the tetrazolium salt to an insoluble, colored formazan.[5][6] These methods often work well at a high pH and are used to detect alkaline phosphatase in applications like immunohistochemistry and Western blotting.[5][6]
Q6: Are there more sensitive alternatives to indigogenic assays?
A6: Yes, fluorogenic assays are generally more sensitive than colorimetric assays like the indigogenic method.[9] Fluorogenic substrates for esterases can provide a several-fold increase in signal-to-noise ratio.[9] However, indigogenic assays are still widely used, particularly in histochemistry, due to the formation of a stable, insoluble precipitate that allows for precise localization of enzyme activity. The intermediate indoxyl and leucoindigo (B3055547) compounds are also fluorescent, and this property can be exploited for more sensitive assays.[5][6]
Q7: How can I quantify the results of my indigogenic assay?
A7: Quantification can be challenging due to the insoluble nature of the indigo precipitate. For solution-based assays, the blue color can be quantified by measuring the absorbance at around 615 nm.[10] For histochemical staining, quantification is typically done through image analysis, where the intensity and area of the stain are measured using specialized software.
Experimental Protocols
Standard Protocol for Indigogenic Esterase Staining in Tissue Sections
This protocol provides a general framework. Optimal conditions, particularly incubation times and reagent concentrations, should be determined empirically for each specific application.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Incubation:
-
Prepare the staining solution immediately before use. A typical solution contains:
-
Indoxyl Substrate (e.g., 5-bromo-4-chloro-3-indoxyl acetate): 0.1 - 0.5 mg/mL (dissolved in a small amount of DMSO or acetone (B3395972) before adding to the buffer).
-
Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.4.
-
Oxidizing Agent: Equimolar potassium ferricyanide and potassium ferrocyanide (e.g., 1-5 mM each).
-
-
Cover the tissue section with the staining solution.
-
Incubate at 37°C for 30 minutes to 2 hours, or until the desired color intensity is reached. Protect from light during incubation.
-
-
Washing and Counterstaining:
-
Rinse the slides gently in distilled water.
-
(Optional) Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol for a Solution-Based Indigogenic Esterase Assay
This protocol is suitable for measuring esterase activity in solution, for example, in cell lysates or purified enzyme preparations.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: Dissolve indoxyl acetate in acetone or DMSO to a concentration of 10-50 mg/mL.
-
Enzyme Sample: Prepare your enzyme solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add your enzyme sample to each well.
-
Prepare a working solution of the indoxyl acetate in the assay buffer.
-
To initiate the reaction, add the indoxyl acetate working solution to each well.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C).
-
Monitor the development of the blue color by measuring the absorbance at approximately 615 nm at regular intervals.[10]
-
Visualizations
Caption: The enzymatic pathway of an indigogenic esterase assay.
Caption: A generalized experimental workflow for indigogenic esterase assays.
Caption: A logical flowchart for troubleshooting common issues in indigogenic assays.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. 5-Bromo-4-chloro-3-indolyl acetate esterasesubstrate 3252-36-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. arp1.com [arp1.com]
- 9. Enhanced sensitivity and precision in an enzyme-linked immunosorbent assay with fluorogenic substrates compared with commonly used chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
5-bromo-1H-indol-3-yl octanoate solubility problems in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-bromo-1H-indol-3-yl octanoate (B1194180). The information addresses common challenges, particularly those related to its solubility in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromo-1H-indol-3-yl octanoate and what is its primary application?
This compound is a chromogenic substrate used to detect esterase activity.[1] Specifically, it is used for identifying enzymes with C8 activity. Upon enzymatic cleavage by an esterase, it releases a product that, after subsequent oxidation, forms a blue, insoluble precipitate.[1] This characteristic makes it valuable in various assays, including microbiological and histochemical staining, to identify and localize esterase activity.
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
The octanoate ester chain and the bromo-indolyl group contribute to the hydrophobic nature of this compound, leading to poor solubility in aqueous solutions. Many organic molecules with complex aromatic structures exhibit limited water solubility.
Q3: What are the initial recommended steps to solubilize this substrate?
It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for this purpose. This stock solution can then be diluted to the final working concentration in the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay does not interfere with enzyme activity.
Q4: Can the pH of the buffer affect the solubility of this compound?
While the octanoate ester itself is neutral, the indole (B1671886) ring has a nitrogen atom. The pH can influence the protonation state of the indole nitrogen, although it is a very weak base.[2] Generally, for hydrophobic compounds, pH adjustments are less effective for solubilization than the use of co-solvents. However, the optimal pH for the esterase enzyme's activity should be the primary consideration for buffer selection.[3]
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Addition of Substrate Stock to Aqueous Buffer
| Possible Cause | Troubleshooting Steps |
| Low Solubility Limit Exceeded | The final concentration of the substrate in the aqueous buffer may be too high. Try lowering the final concentration of this compound in your assay. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration of your buffer while maintaining the required ionic strength and pH for your enzyme. |
| Co-solvent Concentration Too Low | The percentage of the organic co-solvent (e.g., DMF, DMSO) in the final assay volume may be insufficient to maintain solubility. Gradually increase the percentage of the co-solvent in the final mixture. However, it is critical to first perform a solvent tolerance test with your enzyme to ensure it remains active at the higher solvent concentration. |
| Temperature Effects | The temperature of the buffer can affect solubility. Ensure your buffer is at room temperature or the recommended assay temperature before adding the substrate stock solution.[4][5] |
Issue 2: No or Weak Color Development in the Presence of Active Enzyme
| Possible Cause | Troubleshooting Steps |
| Substrate Degradation | Ensure the this compound stock solution is fresh and has been stored properly, protected from light and moisture. |
| Incorrect Buffer pH | The pH of the buffer must be optimal for the specific esterase being assayed. Verify the pH of your buffer and adjust if necessary.[3] |
| Presence of Enzyme Inhibitors | Some components in the sample or buffer, such as sodium azide, can inhibit enzyme activity.[3][6] Review all components of your assay for potential inhibitors. |
| Insufficient Incubation Time | The enzymatic reaction may be slow. Increase the incubation time to allow for more product formation.[6] |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low for the enzyme to act upon effectively. Try increasing the substrate concentration, ensuring it remains soluble in the assay buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a desired amount of this compound powder.
-
Dissolving: In a chemical fume hood, add a suitable volume of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the powder to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Mixing: Vortex the solution until the substrate is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C.
Protocol 2: General Protocol for a Colorimetric Esterase Assay in a 96-Well Plate
-
Prepare Assay Buffer: Prepare an aqueous buffer at the optimal pH for the esterase of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare Substrate Working Solution: Immediately before use, dilute the this compound stock solution into the assay buffer to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to facilitate mixing and minimize precipitation. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 1-5%).
-
Set up Assay Plate:
-
Add the assay buffer to the wells of a clear, flat-bottom 96-well microplate.
-
Add the enzyme solution to the appropriate wells.
-
Include a negative control (no enzyme) to account for any non-enzymatic hydrolysis of the substrate.
-
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
Measurement: The formation of the blue precipitate can be observed visually or quantified by measuring the absorbance at a wavelength around 615 nm using a microplate reader.
Visualizations
Experimental Workflow for Esterase Assay
Signaling Pathway: Enzymatic Cleavage and Product Formation
This technical support guide is intended to provide general assistance. Optimal experimental conditions, including substrate and co-solvent concentrations, should be determined empirically for each specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. youtube.com [youtube.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Indigo Precipitate in Enzyme Histochemistry
Welcome to the technical support center for enzyme histochemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the fading of indigo (B80030) precipitate, particularly in GUS (β-glucuronidase) reporter gene assays.
Troubleshooting Guide: Fading of Indigo Precipitate
This guide is designed to help you identify and resolve issues with fading or weak indigo blue staining in your enzyme histochemistry experiments.
Problem: Weak or Faded Indigo Staining
| Potential Cause | Recommended Solution |
| Photodegradation | Indigo is light-sensitive.[1][2][3][4][5] Protect your samples from direct light during and after the staining procedure. Store stained tissues and slides in the dark. |
| Suboptimal pH | The activity of the β-glucuronidase (GUS) enzyme is pH-dependent, with an optimal range typically between 5.2 and 8.0.[6] Prepare your staining buffer within the optimal pH range for the enzyme. Verify the pH of your final staining solution. |
| Incorrect Temperature | Enzyme activity is sensitive to temperature. While 37°C is commonly used for GUS assays, excessively high temperatures can denature the enzyme, and low temperatures can slow down the reaction rate.[6][7] Incubate your samples at the recommended temperature (e.g., 37°C for GUS) and ensure consistent temperature control. |
| Enzyme Inhibition | Components in the staining solution or residual fixatives can inhibit enzyme activity. For instance, N,N-dimethylformamide (DMF), sometimes used to dissolve the X-Gluc substrate, can inhibit GUS activity.[8] High concentrations of potassium ferricyanide (B76249) and potassium ferrocyanide can also be inhibitory.[9][10] |
| Poor Substrate Penetration | The substrate (e.g., X-Gluc) may not effectively penetrate the tissue, leading to weak staining in internal structures.[11] Consider using a fixative like acetone (B3395972) prior to staining, which can improve reagent penetration.[11] Including a detergent like Triton X-100 in the staining buffer can also enhance penetration.[12] For dense tissues, vacuum infiltration of the substrate solution is recommended.[8] |
| Diffusion of Reaction Intermediates | The initial product of the GUS reaction with X-Gluc is a colorless, soluble indoxyl derivative.[6][13] If the subsequent oxidation and dimerization to form the insoluble indigo precipitate is slow, the intermediate can diffuse away from the enzyme's location, resulting in diffuse staining or apparent fading.[9][10] Ensure your staining solution contains an effective oxidation catalyst, such as an equimolar mixture of potassium ferricyanide and potassium ferrocyanide, to promote rapid precipitation.[6][9][10] |
| Improper Post-Staining Washes | Washing with hot water or solutions with an inappropriate pH can lead to the fading or dissolution of the indigo precipitate.[14] After staining, rinse tissues with cold water and ensure any subsequent clearing or mounting steps are compatible with the indigo precipitate.[14] Clearing green tissues with 70% ethanol (B145695) is a common and generally safe practice.[6] |
| Substrate Instability or Degradation | The X-Gluc substrate solution may degrade over time, especially if not stored correctly. Prepare fresh staining solution before each experiment. Store the X-Gluc stock solution protected from light at -20°C. |
| Solubility of Indigo in Certain Solvents | While generally insoluble in water, indigo can be dissolved by certain organic solvents.[15][16] Avoid using solvents known to dissolve indigo during clearing and mounting steps. |
Frequently Asked Questions (FAQs)
Q1: Why is my blue stain fading after I expose my samples to light?
A1: The indigo precipitate is known to be sensitive to light, a phenomenon known as photodegradation.[1][2][3][4] Exposure to light, especially UV light, can cause the blue color to fade. To prevent this, it is crucial to minimize light exposure during incubation and to store your stained samples in the dark.
Q2: My tissue is stained, but the blue color is diffuse and not well-localized. What is the cause?
A2: This is likely due to the diffusion of the soluble, colorless intermediate that is formed after the GUS enzyme cleaves the X-Gluc substrate.[6][13] If this intermediate is not rapidly oxidized to form the insoluble indigo precipitate, it can diffuse away from the site of enzyme activity. To sharpen the localization, ensure your staining buffer contains an adequate concentration of an oxidizing catalyst, such as a potassium ferricyanide/ferrocyanide mixture.[6][9][10]
Q3: I am not getting any blue stain, or it is very faint. What are the possible reasons?
A3: Several factors could be responsible for weak or absent staining:
-
Inactive Enzyme: The enzyme may have been denatured by improper fixation, incorrect pH, or high temperatures.[6][17]
-
Enzyme Inhibition: Your staining solution may contain inhibitors. For example, using N,N-dimethylformamide (DMF) to dissolve the X-Gluc substrate can inhibit GUS activity; using methanol (B129727) is a better alternative.[8]
-
Poor Substrate Penetration: The X-Gluc substrate may not be reaching the enzyme within the tissue.[11] Try pretreating with acetone or including a detergent in your staining buffer.[11][12]
-
Inactive Substrate: Your X-Gluc solution may have degraded. Always use a freshly prepared staining solution.
Q4: Can I quantify the level of gene expression based on the intensity of the blue color?
A4: While the intensity of the blue stain provides a qualitative indication of enzyme activity, it is not recommended for precise quantification.[11] The staining intensity can be influenced by many factors, including substrate penetration and incubation time.[7][11] For quantitative analysis, fluorometric assays using a substrate like 4-methylumbelliferyl ß-D-glucuronide (4-MUG) are more reliable.[11]
Q5: What is the purpose of the ferricyanide and ferrocyanide in the staining solution?
A5: The potassium ferricyanide/ferrocyanide mixture acts as a catalyst for the oxidative dimerization of the colorless indoxyl derivative (the product of GUS activity on X-Gluc) into the insoluble blue indigo precipitate.[6][9][10] This rapid conversion is essential for preventing the diffusion of the intermediate and ensuring sharp localization of the blue stain at the site of enzyme activity.[9][10]
Experimental Protocols
Protocol 1: Standard GUS Histochemical Staining
This protocol is a general guideline for the histochemical localization of β-glucuronidase (GUS) activity in plant tissues.
Materials:
-
Plant tissue expressing the GUS reporter gene
-
Fixation Solution (optional): 90% acetone (ice-cold)
-
GUS Staining Buffer:
-
50-100 mM Sodium Phosphate (B84403) buffer (pH 7.0) or 50 mM MES (pH 5.6)[6]
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) (dissolved in a minimal amount of methanol before adding to the buffer)[8]
-
-
70% Ethanol
-
Microfuge tubes or multi-well plates
Procedure:
-
Fixation (Optional but Recommended): Place the tissue in ice-cold 90% acetone and incubate for 30-60 minutes on ice.[11]
-
Washing: Discard the fixative and wash the tissue three times with ice-cold 50 mM sodium phosphate buffer (pH 7.0).
-
Staining: Submerge the tissue in freshly prepared GUS staining buffer. For thicker tissues, apply a vacuum for 5-15 minutes to facilitate buffer infiltration.[8]
-
Incubation: Incubate the samples in the dark at 37°C.[6] Incubation times can vary from a few hours to overnight, depending on the strength of the promoter driving GUS expression.[7]
-
Stopping the Reaction: Pour off the staining solution and rinse the tissue with 50 mM sodium phosphate buffer.
-
Chlorophyll (B73375) Removal: If the tissue is green, destain it by incubating in 70% ethanol until the chlorophyll is removed. Change the ethanol as needed.[6]
-
Storage and Visualization: Store the stained tissue in 70% ethanol or glycerol (B35011) solution in the dark. Visualize the blue precipitate using a dissecting or compound microscope.
Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. biomedres.us [biomedres.us]
- 3. ias.ac.in [ias.ac.in]
- 4. Photocatalytic degradation of indigo carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indigo | 482-89-3 [chemicalbook.com]
- 6. GUS Gene Assay [cas.miamioh.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. microscopy.tamu.edu [microscopy.tamu.edu]
- 9. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human Verification [forum.jacquardproducts.com]
- 15. benchchem.com [benchchem.com]
- 16. US5424453A - Purification of indigo - Google Patents [patents.google.com]
- 17. Impact of host and environmental factors on β-glucuronidase enzymatic activity: implications for gastrointestinal serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-enzymatic hydrolysis of 5-bromo-1H-indol-3-yl octanoate
Welcome to the technical support center for 5-bromo-1H-indol-3-yl octanoate (B1194180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this chromogenic substrate in enzymatic assays and to troubleshoot potential issues, with a focus on minimizing non-enzymatic hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromo-1H-indol-3-yl octanoate and what is it used for?
This compound is a chromogenic substrate used to detect and quantify the activity of esterase enzymes.[1] Upon enzymatic cleavage of the octanoate ester bond, it releases 5-bromo-indoxyl. This intermediate product, in the presence of an oxidizing agent (typically atmospheric oxygen), undergoes dimerization to form a water-insoluble, blue indigo (B80030) dye.[2][3] The intensity of the blue color is proportional to the esterase activity.
Q2: What are the main advantages of using a 5-bromo-indoxyl derivative?
Halogenated indoxyl substrates, such as this compound, are designed to produce a fine, insoluble precipitate of indigo dye upon enzymatic reaction. This property is highly advantageous for applications requiring precise localization of enzyme activity, such as in histochemistry and for the clear identification of enzyme-producing colonies on solid media.[3][4][5]
Q3: What causes non-enzymatic hydrolysis of this substrate?
Non-enzymatic hydrolysis, also known as autohydrolysis, is the spontaneous breakdown of the ester bond in the absence of an enzyme. This can be influenced by several factors, including:
-
pH: The rate of hydrolysis is significantly affected by the pH of the solution. Esters are generally more stable in neutral to slightly acidic conditions and are susceptible to hydrolysis under alkaline (basic) conditions.
-
Temperature: Higher temperatures can accelerate the rate of non-enzymatic hydrolysis.
-
Solvent/Buffer Composition: The type of buffer and the presence of certain ions or organic solvents can influence the stability of the ester bond.[6]
Q4: How can I minimize non-enzymatic hydrolysis?
To reduce background signal from non-enzymatic hydrolysis, consider the following:
-
Optimize pH: Work at the lowest pH that is compatible with your enzyme's activity.
-
Control Temperature: Perform incubations at the lowest feasible temperature and for the shortest duration necessary to obtain a sufficient signal.
-
Proper Controls: Always include a "no-enzyme" control (substrate in buffer) to measure the rate of non-enzymatic hydrolysis under your experimental conditions.
-
Fresh Reagents: Prepare substrate solutions fresh for each experiment to avoid degradation during storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background color in "no-enzyme" control wells | Non-enzymatic hydrolysis of the substrate. | 1. Check pH of the buffer: Ensure the pH is not too alkaline. If possible, lower the pH while maintaining acceptable enzyme activity. 2. Reduce incubation temperature and time: Shorter incubation times at a lower temperature can minimize background development. 3. Prepare fresh substrate solution: The substrate may have degraded during storage. |
| Contaminated reagents or buffer. | 1. Use high-purity water and reagents: Ensure all components are free from contaminating esterases or other substances that could cause hydrolysis. 2. Filter-sterilize buffers: This can help remove any microbial contamination that may have esterase activity. | |
| Inconsistent or non-reproducible results | Pipetting errors or inaccurate reagent concentrations. | 1. Verify pipette calibration: Ensure accurate dispensing of all reagents. 2. Ensure complete solubilization of the substrate: this compound is often dissolved in an organic solvent like DMSO or ethanol (B145695) before being diluted in the assay buffer. Ensure it is fully dissolved before use. |
| Fluctuation in incubation temperature. | 1. Use a calibrated incubator or water bath: Maintain a constant and uniform temperature for all samples. | |
| Low or no signal in the presence of the enzyme | Inactive enzyme. | 1. Check enzyme storage and handling: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. 2. Test enzyme activity with a known positive control substrate. |
| Assay conditions are not optimal for the enzyme. | 1. Verify pH and temperature: Ensure the assay conditions are within the optimal range for the specific esterase being used. | |
| Presence of an enzyme inhibitor in the sample. | 1. Run a control with a known amount of purified enzyme spiked into the sample matrix to check for inhibitory effects. |
Data Presentation
| pH | Temperature (°C) | Hypothetical Rate of Non-Enzymatic Hydrolysis (µM/hour) |
| 6.0 | 25 | 0.1 |
| 7.0 | 25 | 0.5 |
| 8.0 | 25 | 2.0 |
| 7.0 | 37 | 1.5 |
| 8.0 | 37 | 5.0 |
Experimental Protocols
Protocol 1: General Esterase Activity Assay
This protocol provides a general method for determining esterase activity in solution using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Esterase-containing sample (e.g., cell lysate, purified enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~615 nm
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a working substrate solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Set up the assay in a 96-well plate:
-
Sample wells: Add 50 µL of the esterase-containing sample and 50 µL of assay buffer.
-
Negative control (no-enzyme) wells: Add 100 µL of assay buffer.
-
-
Initiate the reaction: Add 100 µL of the working substrate solution to all wells.
-
Incubate the plate: Incubate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). Protect the plate from light.
-
Measure the absorbance: Read the absorbance at approximately 615 nm.
-
Calculate esterase activity: Subtract the absorbance of the negative control from the absorbance of the sample wells. The activity can be quantified using a standard curve of the indigo product, if available.
Protocol 2: High-Throughput Screening (HTS) for Esterase Inhibitors
This protocol outlines a workflow for screening a compound library for potential esterase inhibitors.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Purified esterase enzyme
-
Positive control inhibitor (if available)
Procedure:
-
Prepare reagents: Prepare substrate and enzyme solutions as described in Protocol 1.
-
Plate compounds: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 96- or 384-well plate. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Add enzyme: Add a solution of purified esterase to all wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction: Add the working substrate solution to all wells.
-
Incubate and measure: Incubate the plate at a constant temperature and measure the absorbance at 615 nm at one or more time points.
-
Data analysis: Calculate the percent inhibition for each compound relative to the DMSO control.
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: High-throughput screening workflow for esterase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-3-indoxyl-3-acetate | 17357-14-1 | FA52314 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling Precipitate Crystal Size in Indigogenic Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and controlling the size of indigo (B80030) precipitates in indigogenic assays, such as those using β-galactosidase (LacZ) or β-glucuronidase (GUS) reporter systems. Precise control over crystal size is critical for accurate quantification, microscopic analysis, and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the size of the indigo precipitate crystals in my assay?
A1: The crystal size of the indigo precipitate is governed by a combination of physical and chemical factors during the enzymatic reaction and subsequent precipitation. The most critical parameters to control are:
-
Substrate Concentration: The initial concentration of the indigogenic substrate (e.g., X-Gal, X-Gluc) directly impacts the rate of supersaturation.
-
Enzyme Concentration: Higher enzyme concentrations lead to a faster reaction rate, which can influence nucleation and crystal growth.
-
pH of the Reaction Buffer: The pH affects both the enzyme's catalytic activity and the solubility of the indigo precursor molecules.[1][2]
-
Temperature: Temperature influences the rate of the enzymatic reaction, the solubility of the indigo precursor, and the kinetics of crystal formation.[1][2][3]
-
Incubation Time: The duration of the assay will determine the extent of the reaction and the time available for crystal growth.
-
Agitation/Stirring: The degree of mixing affects the homogeneity of the reactants and can influence the rate of nucleation versus crystal growth.[1]
-
Presence of Additives: Certain chemical additives can be used to either promote or inhibit crystal growth.[4][5][6]
Q2: How does the concentration of the substrate (e.g., X-Gal) affect crystal size?
A2: Higher substrate concentrations lead to a higher degree of supersaturation of the indigo precursor. This typically results in a higher nucleation rate, leading to the formation of a larger number of smaller crystals. Conversely, lower substrate concentrations slow down the rate of precursor formation, which favors the growth of existing crystals over the formation of new ones, often resulting in larger, more well-defined crystals.
Q3: What is the optimal pH and temperature for controlling indigo precipitation?
A3: The optimal pH and temperature are often a balance between achieving optimal enzyme activity and controlling the precipitation process. For many indigogenic assays, a pH range of 7.0 to 8.0 is common. Temperature can have a less significant effect than pH but still influences the growth rate.[2] For instance, in struvite precipitation, which follows similar principles, an optimal temperature of 25°C was found for the formation of large crystals.[2] It is recommended to empirically determine the optimal conditions for your specific assay.
Q4: Can I use additives to control the crystal size?
A4: Yes, additives can be a powerful tool for controlling crystallization.[4][5] Additives can function by adsorbing to the crystal surface, which can either inhibit or promote growth in specific directions.[4] Some additives, like certain polymers or surfactants, can act as dispersing agents to prevent the aggregation of smaller crystals.[1] Additive screens are available to test a range of small molecules that may improve crystal quality.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitate crystals are too large and few in number, leading to poor spatial resolution in tissue staining. | Low rate of nucleation and high rate of crystal growth. This can be due to low substrate or enzyme concentration, or slow reaction kinetics. | Increase the substrate concentration to promote a higher nucleation rate. Increase the enzyme concentration (if possible) to accelerate the reaction. Optimize the pH and temperature to increase the reaction rate.[1][2] |
| Precipitate consists of very fine, amorphous particles, making quantification difficult. | Very high rate of nucleation. This can be caused by excessively high substrate or enzyme concentrations, leading to rapid supersaturation. | Decrease the substrate concentration to slow down the formation of the indigo precursor. Reduce the incubation time to limit the extent of the reaction. Lower the temperature to decrease the reaction rate.[1] |
| Crystals are highly aggregated and clumped together. | High particle concentration and attractive forces between particles. Inadequate dispersion of the precipitate. | Introduce gentle agitation during the incubation period to keep particles suspended. Consider adding a surfactant or a dispersing agent to the reaction buffer to prevent particle agglomeration.[1] |
| No crystal formation is observed after the expected incubation time. | Sub-optimal reaction conditions. This could be due to incorrect pH, inactive enzyme, or the presence of inhibitors. | Verify the pH of your reaction buffer. Check the activity of your enzyme with a known positive control. Ensure there are no inhibiting impurities in your reagents.[7] |
Experimental Protocols
Protocol 1: Optimizing Substrate Concentration for Crystal Size Control
-
Prepare a series of reaction buffers containing varying concentrations of your indigogenic substrate (e.g., 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL, 2.0 mg/mL). Keep all other buffer components (pH, salt concentration) constant.
-
Initiate the reaction by adding a fixed amount of enzyme to each reaction buffer.
-
Incubate the reactions for a fixed period at a constant temperature.
-
Terminate the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Analyze the precipitate under a microscope.
-
Measure the crystal size distribution for each substrate concentration using image analysis software.
-
Select the substrate concentration that yields the desired crystal size for your application.
Protocol 2: Effect of pH on Indigo Crystal Formation
-
Prepare a set of reaction buffers with a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Ensure all other components, including the substrate concentration, are kept constant.
-
Initiate the enzymatic reaction in each buffer with a consistent amount of enzyme.
-
Incubate all reactions at the same temperature and for the same duration.
-
Stop the reactions and observe the resulting precipitate.
-
Characterize the crystal morphology and size at each pH using microscopy.
-
Determine the optimal pH that provides the best balance of enzyme activity and desired crystal characteristics.
Data Presentation
Table 1: Influence of Key Parameters on Indigo Crystal Size
| Parameter | Effect of Increasing the Parameter | Rationale |
| Substrate Concentration | Tends to decrease average crystal size | Higher supersaturation leads to a higher nucleation rate, forming more, smaller crystals. |
| Enzyme Concentration | Tends to decrease average crystal size | Faster reaction kinetics result in rapid supersaturation and increased nucleation. |
| Incubation Time | Tends to increase average crystal size | Allows more time for crystal growth (Ostwald ripening). |
| Temperature | Variable effect | Can increase reaction rate (leading to smaller crystals) but also increase solubility and affect growth kinetics.[1][2] |
| pH | Variable effect | Affects both enzyme activity and precursor solubility, influencing both nucleation and growth.[1][2] |
| Agitation | Tends to decrease average crystal size | Promotes homogenous distribution of precursors, leading to a higher nucleation rate.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Temperature, pH, and Reaction Duration on Microbially Induced Calcite Precipitation | MDPI [mdpi.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-1H-Indol-3-yl Octanoate Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chromogenic esterase substrate, 5-bromo-1H-indol-3-yl octanoate (B1194180).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low hydrolysis observed | Suboptimal pH: The pH of the reaction buffer may be outside the optimal range for the specific esterase being used. | Verify the pH of your buffer. Test a range of pH values (e.g., 5.0 to 9.0) to determine the optimal pH for your enzyme. |
| Enzyme Inactivity: The esterase may be inactive due to improper storage or handling. | Ensure the enzyme has been stored correctly and handle it according to the manufacturer's instructions. Include a positive control with a known substrate to verify enzyme activity. | |
| Low Substrate Concentration: The concentration of 5-bromo-1H-indol-3-yl octanoate may be too low for detection. | Increase the substrate concentration in the assay. Ensure the substrate is fully dissolved in an appropriate solvent before adding it to the reaction mixture. | |
| Inconsistent hydrolysis rates | Fluctuations in pH: Small variations in buffer preparation can lead to shifts in pH, affecting enzyme activity. | Prepare buffers carefully and verify the pH with a calibrated pH meter before each experiment. Use high-quality reagents to ensure buffer consistency. |
| Temperature Variations: Inconsistent incubation temperatures can alter the rate of hydrolysis. | Use a calibrated incubator or water bath to maintain a constant and accurate temperature throughout the experiment. | |
| Precipitation of Product: The hydrolyzed product, a blue indigo (B80030) dye, is insoluble and can precipitate, leading to inaccurate measurements. | To quantify the product, it may need to be solubilized. Methodologies from the textile industry for solubilizing indigo dyes can be adapted for this purpose. | |
| High background signal | Non-enzymatic Hydrolysis: At alkaline pH values, this compound may undergo spontaneous hydrolysis. | Run a no-enzyme control at each pH value to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from the rate observed in the presence of the enzyme. Consider working at a more neutral pH if background hydrolysis is significant. Ester conjugates of similar indole (B1671886) compounds have been shown to hydrolyze easily in basic solutions, particularly at pH 9 and above.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
Q2: How does pH affect the stability of this compound?
Esters, including this compound, are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis generally increasing at pH values further from neutral. In particular, indole esters have been shown to be labile in basic solutions.[1][2] It is important to assess the rate of non-enzymatic hydrolysis at your experimental pH by including a control reaction without the enzyme.
Q3: What type of buffer should I use for my hydrolysis experiment?
The choice of buffer will depend on the desired pH range for your experiment. Here are some common biological buffers and their effective pH ranges:
-
Citrate buffer: pH 3.0 - 6.2
-
Phosphate buffer: pH 5.8 - 8.0
-
Tris buffer: pH 7.5 - 9.0
-
Glycine-NaOH buffer: pH 8.6 - 10.6
Ensure the chosen buffer does not interfere with the activity of your esterase.
Q4: How can I quantitatively measure the hydrolysis of this compound?
This compound is a chromogenic substrate that yields a blue, water-insoluble precipitate upon hydrolysis. For quantitative analysis, the insoluble indigo dye product needs to be solubilized to allow for spectrophotometric measurement. While a specific protocol for this substrate is not detailed in the provided search results, a general approach would involve stopping the enzymatic reaction and then adding a solvent to dissolve the blue product before measuring its absorbance.
Experimental Protocols
Determining the Optimal pH for this compound Hydrolysis
This protocol provides a general framework for determining the optimal pH for your esterase of interest.
Materials:
-
This compound
-
Esterase enzyme
-
A series of buffers covering a range of pH values (e.g., citrate, phosphate, Tris)
-
Microplate reader or spectrophotometer
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in an appropriate organic solvent (e.g., DMSO or ethanol) to a high concentration.
-
Prepare working buffer solutions: Prepare a series of buffers at different pH values (e.g., 5.0, 6.0, 7.0, 7.5, 8.0, 9.0).
-
Prepare the enzyme solution: Dilute the esterase to the desired concentration in each of the prepared buffers.
-
Set up the reaction:
-
In a 96-well plate, add the buffered enzyme solution to each well.
-
To initiate the reaction, add a small volume of the this compound stock solution to each well. The final concentration of the organic solvent should be low (typically <1%) to avoid enzyme inhibition.
-
Include a "no-enzyme" control for each pH value, containing only the buffer and the substrate, to measure non-enzymatic hydrolysis.
-
-
Incubate the reaction: Incubate the plate at a constant temperature (e.g., 37°C) for a set period. The incubation time should be determined based on preliminary experiments to ensure the reaction is in the linear range.
-
Measure the product formation: If the blue product precipitates, the reaction will need to be stopped and the product solubilized before reading the absorbance (e.g., around 615 nm). Alternatively, if the assay is monitored kinetically, the rate of color development can be measured over time.
-
Analyze the data: Subtract the absorbance of the no-enzyme control from the absorbance of the corresponding enzyme-containing wells. Plot the enzyme activity (rate of product formation) as a function of pH to determine the optimal pH.
Data Presentation
Table 1: Expected Effect of pH on Esterase-Mediated Hydrolysis
| pH Range | Expected Enzymatic Activity | Potential for Non-Enzymatic Hydrolysis | Notes |
| Acidic (pH < 6) | Varies significantly depending on the specific esterase; some may have acidic pH optima. | Generally low. | Important to test for enzymes expected to function in acidic environments. |
| Neutral (pH 6 - 8) | Many esterases exhibit good to optimal activity in this range. A pH of 6.5-7.5 is often preferred to balance activity and substrate stability.[3] | Moderate, increases with pH. | A good starting point for pH optimization studies. |
| Alkaline (pH > 8) | Some esterases, particularly those from alkaline environments, have optimal activity in this range. | Can be significant, especially at pH 9 and above.[1][2] | Essential to run no-enzyme controls to account for background hydrolysis. |
Mandatory Visualization
Caption: Workflow for determining the optimal pH for this compound hydrolysis.
References
Technical Support Center: Interference in Indolyl Substrate Assays
<
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference by oxidizing agents in enzymatic assays that use indolyl-based substrates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an indolyl substrate assay?
Indolyl-based assays are chromogenic detection methods used to measure the activity of various enzymes, including β-glucuronidase (GUS), β-galactosidase (LacZ), and alkaline phosphatase (ALP). The fundamental principle involves an enzyme cleaving a colorless indolyl substrate. This cleavage releases an indoxyl molecule, which then undergoes oxidation to form a water-insoluble, colored indigo (B80030) dye at the location of enzyme activity.[1]
Q2: What can cause a false positive (color development without enzyme activity) in my assay?
False positives in indolyl-based assays can be caused by several factors:
-
Presence of Oxidizing Agents: Strong oxidizing agents in the sample can directly oxidize the cleaved indoxyl intermediate, leading to color formation independent of the enzymatic reaction.
-
Endogenous Enzyme Activity: The biological sample itself (e.g., plant or bacterial cells) may naturally contain enzymes that can cleave the substrate.[1]
-
Substrate Instability: The indolyl substrate may degrade over time, especially if exposed to light, leading to background color.[1]
Q3: Which oxidizing agents are known to interfere with these assays?
Common oxidizing agents that can cause interference include:
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Hypochlorite (NaClO), the active ingredient in bleach.[2]
-
Peracetic Acid (PAA).[2]
-
Ferricyanide/Ferrocyanide (often components of the assay buffer itself, which can sometimes lead to background color).[1]
Q4: How do oxidizing agents mechanistically cause a false positive?
The color-forming step in an indolyl assay is an oxidation reaction. An enzyme cleaves the substrate to release a soluble, colorless indoxyl molecule. In a normal reaction, this indoxyl molecule dimerizes and is oxidized (often by dissolved oxygen, sometimes aided by catalysts in the buffer like ferro/ferricyanide) to form the final colored indigo precipitate. Strong oxidizing agents bypass this controlled process and directly and rapidly oxidize the indoxyl intermediate, leading to intense color formation that is not proportional to enzyme activity.
Q5: My negative control shows color development. How can I confirm if an oxidizing agent is the cause?
To diagnose interference from an oxidizing agent, you can perform the following control experiments:
-
"No Enzyme" Control: Prepare a reaction mixture containing your sample, the assay buffer, and the indolyl substrate, but omit the enzyme. If color develops, it suggests the presence of an interfering substance in your sample or buffer.
-
"No Substrate" Control: Prepare a reaction mixture with your sample, the enzyme, and the buffer, but without the indolyl substrate. If color appears, it may be due to components in the buffer itself (like ferri/ferrocyanide) reacting with your sample.[1]
-
Quenching Agent Test: Add a known quenching agent for oxidizing agents (see Q6) to a parallel reaction. If the color development is significantly reduced or eliminated compared to the untreated sample, it strongly indicates interference from an oxidizing agent.
Troubleshooting Guide
If you suspect interference from an oxidizing agent, follow this workflow to diagnose and resolve the issue.
Quantitative Data on Quenching Agents
The effectiveness of a quenching agent depends on the specific oxidizing agent, its concentration, and the assay conditions. While specific data on indolyl assays is sparse in literature, data from related fields studying disinfection byproducts provides a strong reference.
| Quenching Agent | Target Oxidizing Agents | Typical Concentration Range | Notes |
| Ascorbic Acid | Hypoiodous acid, Chlorine | 0 - 0.42 mmol/L | Effective and widely applicable for polar iodinated disinfection byproducts; suitable for use in a pH range of 6-8.[3] |
| Sodium Thiosulfate | Chlorine, Iodine | Varies | Commonly used but may not be suitable for all types of analytes.[3] |
| Sodium Sulfite | Chlorine, Iodine | Varies | Another common quenching agent, but applicability should be tested.[3] |
| Dithiothreitol (DTT) | General Oxidants | 1 - 10 mM | A strong reducing agent, but can interfere with some enzymes or labels. |
| β-Mercaptoethanol | General Oxidants | 5 - 20 mM | Similar to DTT, effective but has a strong odor and potential for enzyme interference. |
Note: The optimal concentration for your specific assay should be determined empirically by titration.
Experimental Protocols
Protocol 1: Control Reactions to Detect Interference
This protocol helps determine if your sample contains interfering oxidizing agents.
-
Prepare Reaction Mixes: Set up three separate reaction tubes for each sample you are testing.
-
Tube A (Full Reaction): Your sample + assay buffer + enzyme + indolyl substrate.
-
Tube B (No Enzyme Control): Your sample + assay buffer + indolyl substrate.
-
Tube C (Quenched Control): Your sample + assay buffer + quenching agent (e.g., 1 mM Ascorbic Acid) + enzyme + indolyl substrate.
-
-
Incubation: Incubate all tubes under standard assay conditions (e.g., 37°C, in the dark) for the typical duration of your experiment.[4]
-
Analysis:
-
If Tube B develops color, an interfering substance in your sample is directly reacting with the substrate.
-
If color in Tube C is significantly less than in Tube A, it confirms the interference is from an oxidizing agent that can be neutralized.
-
Protocol 2: Sample Pre-treatment with a Quenching Agent
Use this protocol when you have confirmed the presence of an oxidizing agent.
-
Sample Preparation: To your experimental sample, add a pre-determined optimal concentration of a suitable quenching agent (e.g., Ascorbic Acid to a final concentration of 1 mM).
-
Incubation (Optional): Incubate the sample with the quenching agent for 5-10 minutes at room temperature to allow for complete neutralization of the oxidant.
-
Assay Procedure: Proceed with your standard indolyl substrate assay protocol, adding the enzyme and substrate to the pre-treated sample.
-
Controls: Always run parallel controls, including a positive control (known active sample without quencher) and a negative control (inactive sample with quencher) to ensure the quenching agent itself does not inhibit the enzyme of interest.
Visualizing Reaction and Interference Mechanisms
Standard Indolyl Substrate Reaction
The diagram below illustrates the two-step process of color formation in a typical assay, such as a GUS assay using X-Gluc.
Interference by an Oxidizing Agent
This diagram shows how an external oxidizing agent can shortcut the reaction pathway, leading to a false-positive result.
References
- 1. benchchem.com [benchchem.com]
- 2. [Evaluation of genotoxicity of sodium hypochlorite, chlorine dioxide and peracetic acid using plant tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clough.cropsci.illinois.edu [clough.cropsci.illinois.edu]
how to avoid diffusion artifacts with 5-bromo-1H-indol-3-yl octanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-bromo-1H-indol-3-yl octanoate (B1194180) for the detection of esterase activity. Our goal is to help you achieve accurate and reproducible results by minimizing the occurrence of diffusion artifacts.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromo-1H-indol-3-yl octanoate and how does it work?
This compound is a chromogenic substrate used to detect esterase activity in tissues and cells.[1] The substrate itself is colorless. In the presence of an active esterase enzyme, the octanoate group is cleaved from the indolyl core. This is a two-step process:
-
Enzymatic Cleavage: Esterase hydrolyzes the ester bond of the substrate, releasing 5-bromo-indoxyl.
-
Oxidative Dimerization: The liberated 5-bromo-indoxyl is unstable and, in the presence of an oxidizing agent (typically atmospheric oxygen), undergoes spontaneous oxidation and dimerization to form an insoluble, blue-colored precipitate called 5,5'-dibromo-indigo.
The intensity of the blue color is proportional to the level of esterase activity at that location.
Q2: What are diffusion artifacts and why do they occur with this substrate?
Diffusion artifacts are a common issue in histochemistry where the final colored product is not precisely localized to the site of enzyme activity.[2] With this compound, this occurs when the intermediate product, 5-bromo-indoxyl, diffuses away from the enzyme's location before it can be oxidized and precipitated. This results in fuzzy, poorly defined staining that can obscure the true localization of the esterase.
Several factors can contribute to the formation of diffusion artifacts:
-
Delayed Precipitation: If the oxidation and dimerization step is slow, the soluble intermediate has more time to diffuse.
-
Inadequate Fixation: Poor fixation of the tissue can fail to properly immobilize the enzyme, allowing it to move within the tissue, or create a suboptimal environment for the precipitation reaction.[2]
-
Suboptimal Incubation Conditions: Incorrect pH, temperature, or substrate concentration can affect the rate of both the enzymatic reaction and the precipitation, leading to diffusion.
Q3: Can I use this compound for quantitative analysis?
While the intensity of the blue precipitate is related to enzyme activity, it is challenging to obtain precise quantitative data through simple colorimetric analysis of tissue sections. This is because the precipitation process can be influenced by local environmental factors within the tissue. For quantitative measurements of esterase activity, solution-based assays using spectrophotometry with a soluble substrate are generally more reliable. However, this substrate is excellent for qualitative and semi-quantitative analysis of enzyme localization.
Troubleshooting Guide: Diffusion Artifacts
This guide provides specific recommendations to minimize or eliminate diffusion artifacts when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Diffuse, non-localized blue staining | Poor tissue fixation: The enzyme is not properly immobilized, or the tissue architecture is not preserved, allowing the reaction intermediate to spread. | Optimize Fixation Protocol: - Use cold (4°C) 4% paraformaldehyde for 4-18 hours for paraffin-embedded tissues. - For frozen sections, flash-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen and fix cryosections briefly (e.g., 10 minutes in cold acetone (B3395972) or paraformaldehyde) post-sectioning. - Ensure the fixative fully penetrates the tissue by using appropriate sample dimensions. |
| Slow precipitation of the final product: The 5-bromo-indoxyl intermediate diffuses before it can form the insoluble blue precipitate. | Include an Oxidizing Agent: Add an electron acceptor, such as Nitroblue Tetrazolium (NBT), to the incubation medium. NBT can accelerate the oxidation of the indoxyl intermediate, leading to faster precipitation. Optimize pH: Ensure the pH of your incubation buffer is optimal for both the esterase activity and the precipitation reaction (typically between 7.0 and 8.0). | |
| Inappropriate incubation time or temperature: Over-incubation can lead to excessive product formation and diffusion. Suboptimal temperature can affect reaction rates. | Optimize Incubation Conditions: - Perform a time-course experiment to determine the optimal incubation time that yields strong signal with minimal diffusion. - Incubate at a consistent, optimized temperature (e.g., 37°C or room temperature), avoiding fluctuations. | |
| High enzyme activity: In regions of very high activity, the substrate is rapidly converted, and the high concentration of the intermediate can lead to diffusion before precipitation. | Reduce Substrate Concentration or Incubation Time: Lowering the concentration of this compound or reducing the incubation time can help to control the reaction rate. | |
| Crystalline precipitates or non-specific background | Substrate precipitation: The substrate may not be fully dissolved in the incubation buffer. | Ensure Complete Dissolution: First, dissolve the this compound in a small amount of a suitable organic solvent (e.g., DMSO or ethanol) before adding it to the aqueous incubation buffer. Vortex thoroughly. |
| Endogenous enzyme activity: Other enzymes in the tissue may be reacting with the substrate. | Use Specific Inhibitors: If you are targeting a specific esterase, include inhibitors for other non-specific esterases in your incubation buffer. |
Experimental Protocols
Recommended Protocol for Esterase Staining in Frozen Sections
-
Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane pre-cooled with liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Cut cryosections at 8-12 µm and mount on charged slides.
-
Allow sections to air-dry for 30 minutes at room temperature.
-
-
Fixation:
-
Fix the sections in cold (4°C) 4% paraformaldehyde in PBS for 10 minutes.
-
Rinse slides three times for 5 minutes each in cold PBS.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 20 mg/mL in dimethylformamide).
-
Prepare the incubation buffer: 0.1 M Tris-HCl, pH 7.4.
-
Immediately before use, add the substrate stock solution to the incubation buffer to a final concentration of 0.5 mg/mL. Mix thoroughly.
-
Optional: To enhance precipitation, add Nitroblue Tetrazolium (NBT) to a final concentration of 0.5 mg/mL.
-
-
Incubation:
-
Blot excess PBS from around the tissue section.
-
Apply the staining solution to the sections and incubate in a humidified chamber at 37°C for 15-60 minutes. Monitor the color development microscopically.
-
-
Post-incubation:
-
Stop the reaction by rinsing the slides in PBS.
-
Counterstain if desired (e.g., with Nuclear Fast Red).
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Visualizing the Workflow and Troubleshooting Logic
Caption: Experimental workflow for esterase activity detection.
Caption: Troubleshooting logic for diffusion artifacts.
References
Validation & Comparative
A Comparative Guide to Esterase Detection: 5-bromo-1H-indol-3-yl octanoate vs. X-gal
For researchers, scientists, and drug development professionals, the accurate detection and quantification of esterase activity is crucial for a wide range of applications, from enzyme characterization to high-throughput screening. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall success. This guide provides an objective comparison of two common chromogenic substrates: 5-bromo-1H-indol-3-yl octanoate (B1194180) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), to assist in the selection of the optimal substrate for your research needs.
Chemical Principles of Detection
Both 5-bromo-1H-indol-3-yl octanoate and X-gal operate on a similar principle of enzymatic hydrolysis leading to the formation of an insoluble blue precipitate. The core of this detection method is the indoxyl moiety, which, upon enzymatic cleavage, undergoes dimerization and oxidation to form a stable indigo (B80030) dye.
This compound is a chromogenic substrate designed for the detection of esterases with a preference for medium-chain fatty acid esters (C8 activity).[1][2] Upon hydrolysis by an esterase, the octanoate group is cleaved, releasing 5-bromo-indoxyl. This intermediate then dimerizes and is oxidized to form 5,5'-dibromo-indigo, an intensely blue and insoluble product.
X-gal , on the other hand, is an analog of lactose (B1674315) and is a specific substrate for the enzyme β-galactosidase.[3][4] The cleavage of the β-glycosidic bond by β-galactosidase releases galactose and 5-bromo-4-chloro-3-hydroxyindole.[5][6] This latter molecule subsequently dimerizes and is oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, a vibrant blue precipitate.[3][4]
Comparison of Key Performance Characteristics
The choice between this compound and X-gal primarily depends on the target enzyme and the experimental context. While both yield a blue precipitate, their substrate specificities are distinct.
| Feature | This compound | X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | Other Common Esterase Substrates |
| Target Enzyme Class | Carboxylesterases (specifically with C8 activity) | β-Galactosidase | Varies (e.g., p-Nitrophenyl esters for broad-range esterases, Fluorescein (B123965) diacetate for intracellular esterases)[7][8] |
| Substrate Type | Indoxyl ester | Indoxyl glycoside | Varies (e.g., p-nitrophenol ester, fluorescein ester)[7] |
| Product Color | Blue | Blue | Yellow (p-nitrophenol), Green fluorescence (fluorescein)[7] |
| Product Solubility | Insoluble | Insoluble | Soluble (p-nitrophenol), Soluble but can be retained in cells (fluorescein)[7] |
| Primary Applications | Histochemical staining of cells and tissues for C8 esterase activity. | Blue-white screening in molecular cloning, reporter gene assays, histochemical detection of β-galactosidase activity.[3][4] | Enzyme kinetics, high-throughput screening, cell viability assays.[7] |
| Key Advantages | Specific for a subset of esterases, providing targeted detection. | High sensitivity and specificity for β-galactosidase, well-established protocols.[9] | Quantitative in solution, high sensitivity (fluorogenic), cost-effective (colorimetric).[7] |
| Key Disadvantages | Limited to esterases that can hydrolyze the octanoate ester. | Not suitable for the detection of general carboxylesterases. The resulting indole (B1671886) can have a foul odor.[3] | Lower sensitivity (p-nitrophenyl esters), pH sensitivity and leakage from cells (FDA).[7] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are representative protocols for using both substrates in a qualitative histochemical assay.
Histochemical Detection of Esterase Activity
Protocol 1: Staining with this compound
Materials:
-
This compound stock solution (e.g., 20 mg/mL in dimethylformamide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Staining buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
Procedure:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix the samples with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Staining: Prepare the staining solution by diluting the this compound stock solution in the staining buffer to a final concentration of 0.5-1 mg/mL.
-
Incubation: Cover the samples with the staining solution and incubate at 37°C for 1-4 hours, or until a blue color develops. Protect from light.
-
Stopping the Reaction: Wash the samples three times with PBS to stop the reaction.
-
Observation: Mount the coverslips or tissue sections and observe under a microscope.
Protocol 2: X-gal Staining for β-galactosidase Activity
Materials:
-
X-gal stock solution (20 mg/mL in dimethylformamide)[5]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl2 in PBS)
-
Wash buffer (PBS with 2 mM MgCl2)
Procedure:
-
Sample Preparation: Prepare cells or tissue sections as required.
-
Fixation: Fix samples for 10-15 minutes at room temperature.[5]
-
Washing: Wash samples three times with wash buffer.[5]
-
Staining: Add X-gal stock solution to the staining solution to a final concentration of 1 mg/mL.[5]
-
Incubation: Cover the samples with the X-gal staining solution and incubate at 37°C overnight in the dark.[5]
-
Stopping the Reaction: Wash the samples three times with PBS.
-
Observation: Counterstain if necessary and observe under a microscope.
Conclusion: Selecting the Right Substrate
The selection between this compound and X-gal is straightforward and depends entirely on the enzyme of interest.
-
For the detection of general or specific carboxylesterases, particularly those with an affinity for C8 chains, this compound is the appropriate choice. Its application is more specialized within the broad field of esterase research.
-
For the detection of β-galactosidase activity, X-gal is the gold standard. Its primary use is as a reporter in molecular biology applications, such as blue-white screening and gene expression studies where the lacZ gene is used as a reporter.[10] It is not a suitable substrate for assaying general esterase activity.
For researchers studying a variety of esterases or performing high-throughput screening, it is also worth considering other classes of substrates. Fluorogenic substrates like fluorescein diacetate or 4-methylumbelliferyl esters can offer higher sensitivity for quantitative measurements, while p-nitrophenyl esters provide a cost-effective and straightforward method for colorimetric quantification in solution.[7] Ultimately, a clear understanding of the target enzyme and the experimental goals will guide the optimal substrate selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (5-bromo-1H-indol-3-yl) octanoate | CAS#:133950-69-3 | Chemsrc [chemsrc.com]
- 3. X-gal - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. elar.uspu.ru [elar.uspu.ru]
- 9. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of β-galactosidase activity: X-gal staining - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chromogenic Substrates for Measuring Lipase Activity
For researchers, scientists, and drug development professionals, the precise measurement of lipase (B570770) activity is fundamental for applications ranging from enzyme characterization to the development of novel therapeutics. Chromogenic assays offer a straightforward and sensitive method for this purpose. This guide provides an objective comparison of common chromogenic substrates, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable method for your research needs.
Lipases are a class of enzymes that catalyze the hydrolysis of fats (triglycerides).[1] Their activity is crucial in various biological processes, including the metabolism of dietary triglycerides, cell signaling, and inflammation.[1] Chromogenic methods for assaying lipase activity rely on synthetic substrates that release a colored molecule upon cleavage by the enzyme. The intensity of the resulting color is proportional to the lipase activity and can be measured spectrophotometrically.[2]
Comparative Analysis of Chromogenic Substrates
The choice of a chromogenic substrate is critical and is influenced by the specific lipase being investigated, as different lipases exhibit varying specificities towards substrates with different acyl chain lengths.[3] The most commonly used chromogenic substrates for lipase activity include p-nitrophenyl (pNP) esters, resorufin (B1680543) esters, and indolyl derivatives.
| Substrate Class | Chromophore Released | Wavelength (nm) | Key Characteristics |
| p-Nitrophenyl Esters | p-Nitrophenol/p-Nitrophenoxide | 405 - 415 | Widely used, simple, and cost-effective. Substrate specificity is dependent on the fatty acid chain length.[4][5] |
| Resorufin Esters | Resorufin | ~570 | High sensitivity, suitable for high-throughput screening. Some esters are poorly hydrolyzed by many lipases.[6][7] |
| Indolyl Esters | Indigo dye (dimer) | Varies (precipitate) | Often used for qualitative or plate-based assays, producing a colored precipitate.[8][9] |
| Thiazole Derivatives | Red-colored phenol | 505 | Yields an intensely colored product upon hydrolysis.[10][11] |
Performance of p-Nitrophenyl Esters with Varying Acyl Chain Lengths
The activity of a lipase can be significantly influenced by the length of the fatty acid chain on the p-nitrophenyl ester. The following table summarizes the kinetic parameters for a wild-type lipase with a range of p-nitrophenyl esters.
| Substrate | Acyl Chain Length | Vmax (U/mg protein)[3][12] | Catalytic Efficiency (Vmax/Km)[3][12] |
| p-Nitrophenyl acetate (B1210297) (pNP-A) | C2 | 0.42 | - |
| p-Nitrophenyl butyrate (B1204436) (pNP-B) | C4 | 0.95 | 0.83 |
| p-Nitrophenyl octanoate (B1194180) (pNP-O) | C8 | 1.1 | - |
| p-Nitrophenyl dodecanoate (B1226587) (pNP-DD) | C12 | 0.78 | - |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18 | 0.063 |
One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol (B140041) per minute under the specified conditions.[3]
The data indicates that the lipase exhibits a preference for medium-chain fatty acid esters, with the highest activity observed with p-nitrophenyl octanoate (C8).[3] Activity decreases with both shorter and longer acyl chains.[3]
Experimental Protocols
Below are detailed methodologies for representative chromogenic lipase assays.
Protocol 1: Lipase Assay using p-Nitrophenyl Esters
This protocol is adapted for a 96-well microplate format and is suitable for determining lipase activity using various p-nitrophenyl esters.[3]
Materials:
-
Lipase solution
-
p-Nitrophenyl ester (e.g., p-nitrophenyl palmitate)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)[5]
-
Emulsifying agent (e.g., 1% v/v Triton X-100)[3]
-
Organic solvent (e.g., isopropanol) for stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm[5]
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the p-nitrophenyl ester in an organic solvent to create a stock solution.
-
Prepare Substrate Emulsion: Mix the stock solution with the assay buffer containing the emulsifying agent. Sonicate the mixture to create a homogenous emulsion.[3]
-
Assay Setup:
-
Add 180 µL of the substrate emulsion to each well of the 96-well microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 20 µL of the lipase solution to each well.
-
For the blank control, add 20 µL of the buffer used to dissolve the lipase.
-
-
Measurement:
-
Immediately place the microplate in the reader.
-
Monitor the increase in absorbance at 405-415 nm over time.[5] The rate of p-nitrophenol formation is proportional to the lipase activity.
-
Protocol 2: Lipase Assay using a Resorufin-Based Substrate
This protocol describes a kinetic colorimetric assay using a specific resorufin ester.[7]
Materials:
-
Lipase sample (e.g., serum)
-
Reagent 1 (R1): Tris buffer (40 mmol/L, pH 8.3), colipase (≥ 1 mg/L), desoxycholate (≥ 1.8 mmol/L), taurodesoxycholate (≥ 7.0 mmol/L)[2][7]
-
Reagent 2 (R2): Tartrate buffer (15 mmol/L, pH 4.0), 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6-methylresorufin)-ester (≥ 0.7 mmol/L), calcium ions (≥ 1 mmol/L)[2][7]
-
Spectrophotometer capable of reading at 570 nm[6]
Procedure:
-
Reagent Preparation: R1 and R2 are typically provided ready to use in commercial kits.
-
Assay Setup:
-
Prepare the working reagent by mixing R1 and R2 according to the manufacturer's instructions.
-
Pipette the working reagent into cuvettes.
-
Add the sample (e.g., serum) to the cuvettes and mix.
-
-
Incubation: Incubate the reaction mixture at 37°C.[2]
-
Measurement: The lipase in the sample hydrolyzes the substrate, leading to the formation of methylresorufin.[7] The increase in absorbance at 570 nm is proportional to the lipase activity.[6]
Visualizing the Process
To better understand the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: General workflow for a chromogenic lipase assay.
Caption: Simplified signaling pathway for hormone-sensitive lipase activation.
Conclusion
The selection of a chromogenic substrate for lipase activity assays is a critical step in experimental design. p-Nitrophenyl esters offer a versatile and well-characterized option, with substrate specificity being a key consideration. Resorufin-based substrates provide higher sensitivity, which can be advantageous for high-throughput applications. By understanding the principles of detection, comparative performance, and detailed protocols, researchers can confidently choose the most appropriate method to achieve their scientific objectives.
References
- 1. Lipase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sorachim.com [sorachim.com]
- 8. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. The detection of lipase activity in bacteria using novel chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Chromogenic Substrates for Esterase Histochemistry: Alternatives to 5-bromo-1H-indol-3-yl octanoate
For researchers, scientists, and drug development professionals engaged in the histochemical localization of esterase activity, the selection of a suitable chromogenic substrate is critical for obtaining reliable and clear results. While 5-bromo-1H-indol-3-yl octanoate (B1194180) and other indoxyl-based substrates are utilized, several alternatives offer distinct advantages in terms of the color, stability, and localization of the final reaction product. This guide provides an objective comparison of the most common alternatives, namely α-Naphthyl Acetate (B1210297) and Naphthol AS-D Chloroacetate, with supporting data and detailed experimental protocols to inform your selection.
Comparison of Key Performance Characteristics
The choice of substrate is often dictated by the specific type of esterase under investigation (specific vs. non-specific), the tissue being studied, and the desired color of the final precipitate for optimal visualization and imaging. The following table summarizes the key characteristics of the primary alternatives to 5-bromo-1H-indol-3-yl octanoate.
| Feature | This compound (Indoxyl-based) | α-Naphthyl Acetate | Naphthol AS-D Chloroacetate |
| Principle | Enzymatic hydrolysis releases an indoxyl derivative, which is then oxidized to form an insoluble, colored indigo (B80030) precipitate. | Esterase hydrolyzes the substrate to α-naphthol, which then couples with a diazonium salt to form a colored azo dye precipitate.[1][2] | "Specific esterase" hydrolyzes the substrate to a naphthol compound, which couples with a diazonium salt to form a colored deposit.[3][4][5] |
| Esterase Specificity | Generally used for non-specific esterases. | Primarily used for non-specific esterases.[1][2] | Considered specific for granulocytic esterases (a type of specific esterase).[3][4][5] |
| Precipitate Color | Blue/Blue-Green | Red-brown to dark brown, depending on the diazonium salt used.[1][2][6][7] | Bright red granulation.[8] |
| Typical Applications | General histochemistry for non-specific esterase localization. | Identification of monocytes, macrophages, and histiocytes. Also used to identify mature T-lymphocytes.[1][7][9] | Identification of cells of the granulocytic lineage (e.g., neutrophils) in blood, bone marrow, and tissues.[4] |
| Advantages | Fine, uniform granularity of the resulting precipitate. | Strong color development, good localization, and established protocols. | High specificity for granulocytes, can be used on paraffin-embedded tissue.[10] |
| Disadvantages | Potential for diffusion artifacts with unsubstituted indoxyl acetate. | The term "non-specific" indicates it can be hydrolyzed by a range of esterases. | Not suitable for the detection of non-specific esterases. |
Enzymatic Reaction Pathways
The following diagrams illustrate the chemical reactions that lead to the formation of the colored precipitates for each of the alternative substrates.
Experimental Protocols
Detailed methodologies for performing histochemistry with α-Naphthyl Acetate and Naphthol AS-D Chloroacetate are provided below. These protocols are intended as a guide and may require optimization based on the specific tissue and experimental conditions.
Protocol 1: α-Naphthyl Acetate Esterase Staining
This method is designed to demonstrate non-specific esterase activity in tissue sections or cell smears.
Reagents:
-
Fixative: e.g., Formaldehyde solution.
-
Pararosaniline Solution: Pararosaniline in hydrochloric acid.
-
Sodium Nitrite Solution: Aqueous solution of sodium nitrite.
-
Phosphate Buffer: pH 7.6.
-
α-Naphthyl Acetate Solution: α-Naphthyl acetate dissolved in a suitable solvent.
-
Counterstain: e.g., Methyl Green or Hematoxylin.
Procedure:
-
Fixation: Fix fresh tissue sections or cell smears in the fixative solution for 30-60 seconds.[1]
-
Rinse thoroughly with distilled water and air dry.
-
Preparation of Staining Solution:
-
Prepare a fresh diazonium salt solution by mixing equal parts of the Pararosaniline Solution and Sodium Nitrite Solution. Let it stand for 2 minutes.[1]
-
Add the diazonium salt solution to the Phosphate Buffer.
-
Add the α-Naphthyl Acetate Solution to the buffered diazonium salt solution and mix gently.[1]
-
-
Staining: Incubate the slides in the freshly prepared staining solution at 37°C for 30-60 minutes.[1][2]
-
Rinse the slides thoroughly with distilled water.
-
Counterstaining: Counterstain with Methyl Green or Hematoxylin for 1-2 minutes.[1]
-
Rinse with tap water, dehydrate through graded alcohols, clear in xylene, and mount with a suitable mounting medium.[6]
Expected Results:
-
Sites of non-specific esterase activity will appear as red-brown to dark brown granular precipitates.[1][6]
-
Monocytes and macrophages typically show a strong, diffuse positive reaction.[1][7]
-
T-lymphocytes may show a characteristic dot-like positivity.[1][7]
Protocol 2: Naphthol AS-D Chloroacetate Esterase Staining
This method is used for the detection of specific esterases, primarily in cells of the granulocytic lineage.
Reagents:
-
Fixative: e.g., Formaldehyde solution.
-
Pararosaniline Solution: Pararosaniline in hydrochloric acid.
-
Sodium Nitrite Solution: Aqueous solution of sodium nitrite.
-
Phosphate Buffer: pH 6.3.
-
Naphthol AS-D Chloroacetate Solution: Naphthol AS-D Chloroacetate dissolved in N,N-dimethylformamide.[11]
-
Counterstain: e.g., Hematoxylin.
Procedure:
-
Deparaffinization and Hydration (for paraffin-embedded sections): Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
-
Fixation (for smears): Fix fresh smears in the fixative solution for 30-60 seconds.[3]
-
Rinse thoroughly with distilled water.
-
Preparation of Staining Solution:
-
Staining: Incubate the slides in the staining solution at room temperature for 15-30 minutes.[3]
-
Rinse the slides well with distilled water.
-
Counterstaining: Counterstain with Hematoxylin for 1-5 minutes to visualize nuclei.[10]
-
Wash in running tap water to "blue" the hematoxylin.
-
Dehydrate, clear, and mount.
Expected Results:
-
Sites of specific esterase activity (primarily in granulocytes) will show bright red granulation.[8]
-
Nuclei will be stained blue by the hematoxylin.
Experimental Workflow
The general workflow for performing esterase histochemistry using these alternative substrates is outlined below.
References
- 1. pscientifics.com [pscientifics.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Naphthol AS-D Chloroacetate (Specific Esterase) Kit, for in vitro diagnostic use Leder Stain [sigmaaldrich.com]
- 5. Product | BASO [basobiotech.com]
- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alpha-Naphthyl acetate esterase activity--a cytochemical marker for T lymphocytees. Correlation with immunologic studies of normal tissues, lymphocytic leukemias, non-Hodgkin's lymphomas, Hodgkin's disease, and other lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prezi.com [prezi.com]
- 11. tau.ac.il [tau.ac.il]
A Head-to-Head Comparison: 5-bromo-1H-indol-3-yl octanoate vs. p-Nitrophenyl octanoate for Lipase Assay
For researchers in enzymology and drug development, the selection of an appropriate substrate is paramount for the accurate and efficient determination of lipase (B570770) activity. This guide provides a comprehensive comparison of two common chromogenic substrates: 5-bromo-1H-indol-3-yl octanoate (B1194180) and p-nitrophenyl octanoate, offering insights into their principles of action, performance metrics, and detailed experimental protocols.
This objective comparison aims to equip scientists with the necessary information to make an informed decision based on the specific requirements of their lipase assays, whether for routine screening or in-depth kinetic analysis.
At a Glance: Key Performance Characteristics
| Feature | 5-bromo-1H-indol-3-yl octanoate (and related indolyl esters) | p-Nitrophenyl octanoate |
| Principle of Detection | Formation of an insoluble, colored indigo (B80030) dye upon enzymatic hydrolysis and subsequent dimerization. | Release of a soluble, yellow p-nitrophenolate ion upon enzymatic hydrolysis. |
| Detection Wavelength | ~540-580 nm | ~405-410 nm |
| Vmax | 0.28 µmol/min/mg (for 5-Bromo-6-chloro-1H-indol-3-yl palmitate)[1] | 1.1 U/mg protein[2][3] |
| Km | 0.45 mM (for 5-Bromo-6-chloro-1H-indol-3-yl palmitate)[1] | Not explicitly available for octanoate, but related p-nitrophenyl esters show varying Km values. |
| Catalytic Efficiency (Vmax/Km) | Not directly available for octanoate. | High for medium-chain esters like p-nitrophenyl butyrate (B1204436) (0.83)[2]. |
| Assay Type | Endpoint or kinetic | Endpoint or kinetic |
| Solubility of Product | Insoluble precipitate | Soluble |
| pH Optimum | Typically 7.0-8.5[1] | Alkaline pH (>7.5) required for optimal color development of p-nitrophenolate[4]. |
| Advantages | High sensitivity, visible color change, potential for solid-phase assays. | Simplicity, rapidity, well-established methodology. |
| Disadvantages | Product insolubility can interfere with spectrophotometric readings if not properly managed; kinetic data is less commonly reported. | Potential for turbidity from fatty acid product, especially with longer chain substrates; requires alkaline conditions which may not be optimal for all lipases. |
Visualizing the Reactions: Enzymatic Hydrolysis Pathways
Caption: Enzymatic hydrolysis of this compound.
Caption: Enzymatic hydrolysis of p-nitrophenyl octanoate.
In-Depth Comparison
This compound: The Indigo-Forming Substrate
The lipase-mediated hydrolysis of this compound releases 5-bromo-indoxyl. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble blue indigo dye.[5] This distinct color formation provides a clear visual endpoint and can be quantified spectrophotometrically.
Advantages:
-
High Sensitivity: The intense color of the indigo dye can allow for the detection of low levels of lipase activity.
-
Visible Endpoint: The formation of a colored precipitate is easily observable, which can be advantageous for qualitative screening assays.
-
Potential for Solid-Phase Assays: The insoluble nature of the product makes this substrate suitable for agar (B569324) plate-based screening of microbial colonies for lipase production.[6]
Disadvantages:
-
Product Insolubility: The formation of a precipitate can interfere with the accuracy of spectrophotometric readings in a liquid assay if not properly managed, potentially leading to light scattering and inaccurate absorbance measurements.
-
Limited Kinetic Data: While kinetic parameters have been determined for related indolyl esters, specific Km and Vmax values for this compound are not as readily available in the literature.
-
Two-Step Reaction: The final colored product is formed in a two-step process (hydrolysis followed by oxidative dimerization), which could potentially introduce variability.
p-Nitrophenyl octanoate: The Workhorse of Lipase Assays
The assay using p-nitrophenyl octanoate is based on the enzymatic release of p-nitrophenol.[4] In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color that can be measured spectrophotometrically.[4]
Advantages:
-
Simplicity and Rapidity: The assay is straightforward and can be performed quickly, making it suitable for high-throughput screening.[2]
-
Well-Established Method: The use of p-nitrophenyl esters for lipase assays is a widely adopted and well-documented method.
-
Soluble Product: The p-nitrophenolate product is soluble, which simplifies spectrophotometric measurements and data analysis.
Disadvantages:
-
Potential for Turbidity: The other product of the reaction, octanoic acid, can be insoluble and cause turbidity, especially at higher concentrations, which can interfere with absorbance readings.
-
pH Dependence: The requirement for an alkaline pH to achieve optimal color development of the p-nitrophenolate ion may not be the optimal pH for the activity of the lipase being studied.[4]
-
Interference from Organic Solvents: The presence of organic solvents, often used to dissolve the substrate, can affect lipase activity.
Experimental Protocols
A generalized workflow for a lipase assay using a chromogenic substrate is depicted below.
Caption: General workflow for a chromogenic lipase assay.
Protocol for Lipase Assay using this compound (adapted for a 96-well plate format)
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0-8.5)
-
Triton X-100 or other suitable non-ionic surfactant
-
Lipase solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540-580 nm
Procedure:
-
Prepare Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO or DMF.
-
Prepare Assay Buffer: Prepare a 50 mM Tris-HCl buffer at the optimal pH for your lipase. Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate solubility.
-
Reaction Setup: In each well of the microplate, add 180 µL of Assay Buffer.
-
Add 10 µL of the Substrate Stock Solution to each well for a final concentration of 0.5 mM.
-
Initiate Reaction: Add 10 µL of the lipase solution to each well. For a blank control, add 10 µL of the buffer used to dissolve the lipase.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Data Collection:
-
Kinetic Assay: Measure the absorbance at 540-580 nm every 1-2 minutes for 15-30 minutes.
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) and determine the specific activity of the lipase.
Protocol for Lipase Assay using p-Nitrophenyl octanoate (adapted for a 96-well plate format)
Materials:
-
p-Nitrophenyl octanoate
-
Isopropanol or another suitable organic solvent
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0-9.0)
-
Lipase solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Substrate Stock Solution (e.g., 20 mM): Dissolve p-nitrophenyl octanoate in isopropanol.
-
Prepare Assay Buffer: Prepare a 50 mM Tris-HCl buffer at a pH between 8.0 and 9.0.
-
Reaction Setup: In each well of the microplate, add the appropriate volume of Assay Buffer.
-
Add a small volume of the Substrate Stock Solution to each well to achieve the desired final concentration (e.g., 1 mM).
-
Initiate Reaction: Add 10-20 µL of the lipase solution to each well. For a blank control, add the same volume of the buffer used for the lipase.
-
Measurement: Place the plate in a microplate reader pre-heated to the desired temperature.
-
Data Collection:
-
Kinetic Assay: Monitor the increase in absorbance at 405-410 nm over time.
-
Endpoint Assay: After a fixed incubation time, stop the reaction (e.g., by adding a strong base or a solvent) and measure the final absorbance.
-
-
Data Analysis: Use the molar extinction coefficient of p-nitrophenol at the specific pH to calculate the amount of product formed and determine the lipase activity.
Conclusion
Both this compound and p-nitrophenyl octanoate are valuable tools for the measurement of lipase activity. The choice between the two will depend on the specific application.
-
For high-throughput screening and routine assays where simplicity and speed are critical, p-nitrophenyl octanoate is often the preferred choice. Its soluble product and well-established protocols make it a reliable and convenient option.
-
For applications requiring high sensitivity or for qualitative screening on solid media, this compound offers a compelling alternative. The formation of a distinct, insoluble colored product provides a clear signal, although care must be taken to manage the potential for interference from the precipitate in quantitative liquid assays.
Researchers are encouraged to consider the specific characteristics of their lipase of interest, such as its optimal pH and stability in the presence of organic solvents, when selecting the most appropriate substrate and designing their experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indolyl-Based Chromogenic Substrates for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is critical for the accurate and sensitive detection of enzyme activity in a multitude of applications. Indolyl-based substrates stand out as a versatile and widely used class of reagents that produce a distinct, insoluble colored precipitate upon enzymatic cleavage, enabling precise localization of the target enzyme.
This guide provides an objective comparison of the performance of various indolyl-based chromogenic substrates for the detection of commonly used reporter enzymes: β-galactosidase, β-glucuronidase, and alkaline phosphatase. The information presented is supported by available experimental data to aid in the selection of the optimal substrate for your specific research needs.
Principle of Indolyl-Based Chromogenic Detection
The fundamental principle behind indolyl-based chromogenic substrates lies in a two-step enzymatic reaction. Initially, the enzyme of interest cleaves a specific conjugate (e.g., a galactoside, glucuronide, or phosphate) from the indoxyl moiety. This releases a soluble, colorless indoxyl intermediate. Subsequently, in the presence of an oxidizing agent, typically atmospheric oxygen or a catalyst like a ferricyanide/ferrocyanide mixture, two indoxyl molecules dimerize to form a water-insoluble, intensely colored indigo (B80030) precipitate at the site of enzymatic activity.[1] This precise localization makes indolyl substrates particularly advantageous for applications such as immunohistochemistry (IHC) and in situ hybridization.
Comparative Performance of Indolyl-Based Substrates
The choice of indolyl substrate can significantly impact the sensitivity, speed, and color of the detection assay. Halogen substitution on the indole (B1671886) ring can alter the color of the resulting precipitate, offering a palette of colors for multiplexing and clearer visualization against various biological backgrounds.[1]
β-Galactosidase Substrates
The lacZ gene, encoding β-galactosidase, is a widely used reporter gene in molecular biology. The selection of the chromogenic substrate is crucial for detecting its activity.
| Substrate | Common Name | Enzyme | Precipitate Color | Key Characteristics |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | β-Galactosidase | Blue | The most common substrate for blue-white screening; provides a distinct blue color.[1] |
| 6-Chloro-3-indolyl-β-D-galactopyranoside | Salmon-Gal | β-Galactosidase | Pink/Salmon | Reported to be more sensitive than X-Gal, particularly in embryonic tissues. The pink color can offer better contrast against certain backgrounds.[1][2] |
| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Magenta-Gal | β-Galactosidase | Red/Magenta | Produces a red precipitate suitable for immunoblotting and immunocytochemical assays where a different color is desired.[1][3] |
| 5-Bromo-3-indolyl-β-D-galactopyranoside | Bluo-Gal | β-Galactosidase | Darker Blue | Produces a more intense blue color than X-Gal, which can allow for easier detection.[2] |
It has been demonstrated that combining Salmon-Gal with tetrazolium salts, such as tetranitroblue tetrazolium (TNBT), can provide a more sensitive and faster staining reaction in mouse embryos compared to the traditional X-Gal/ferricyanide method.[2]
β-Glucuronidase (GUS) Substrates
The β-glucuronidase (GUS) reporter system is extensively used in plant molecular biology.
| Substrate | Common Name | Enzyme | Precipitate Color | Key Characteristics |
| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | X-Gluc | β-Glucuronidase | Blue | The most widely used substrate for histochemical localization of GUS activity, forming a blue precipitate at the site of enzyme action.[4] |
Alkaline Phosphatase (AP) Substrates
Alkaline phosphatase is a common enzyme label for antibodies in immunoassays.
| Substrate Combination | Common Name | Enzyme | Precipitate Color | Key Characteristics |
| 5-Bromo-4-chloro-3-indolyl phosphate (B84403) / Nitro blue tetrazolium | BCIP/NBT | Alkaline Phosphatase | Dark Blue/Purple | A highly sensitive substrate system widely used in Western blotting and immunohistochemistry. BCIP is hydrolyzed by AP, and the resulting indoxyl reduces NBT to an insoluble purple formazan (B1609692) precipitate.[5] |
| Salmon Phosphate | Alkaline Phosphatase | Pink | Produces a delicate pink-colored product that is insoluble in water, ethanol (B145695), and xylene, making it suitable for single and double-label immunohistochemistry. | |
| Magenta Phosphate | Alkaline Phosphatase | Magenta | Similar to Salmon Phosphate, it yields a magenta-colored precipitate that is advantageous for multicolor IHC applications. |
The combination of BCIP with NBT is a popular choice as it produces a stable and intense black-purple precipitate, offering greater sensitivity than either component used alone.[6]
Signaling Pathways and Reporter Systems
The enzymes targeted by indolyl-based substrates are often key components of reporter gene systems used to study gene expression and regulation.
Caption: Regulation of the lac operon in E. coli.
The lac operon is a classic example of prokaryotic gene regulation, where the lacZ gene, encoding β-galactosidase, is transcribed only in the presence of lactose (B1674315).[7][8][9][10][11] The repressor protein, encoded by lacI, binds to the operator region in the absence of lactose, preventing transcription.[7][8][9][10][11] When lactose is present, it binds to the repressor, causing a conformational change that prevents it from binding to the operator, thereby allowing RNA polymerase to transcribe the operon.[7][8][9][10][11]
Caption: The GUS reporter gene system workflow.
In the GUS reporter system, the uidA gene, which encodes β-glucuronidase, is placed under the control of a promoter of interest.[12][13][14] When the promoter is active, the GUS enzyme is produced and can cleave a substrate like X-Gluc, resulting in a visible blue precipitate, indicating the location of gene expression.[12][13][14]
Caption: Principle of Alkaline Phosphatase in Immunoassays.
In immunoassays, alkaline phosphatase (AP) is commonly conjugated to a secondary antibody.[15] This enzyme-linked antibody binds to the primary antibody, which in turn is bound to the target antigen.[15] The addition of a substrate like BCIP/NBT leads to the formation of a colored precipitate, indicating the presence of the antigen.[15]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable results.
Histochemical Staining of Tissues/Cells with X-Gal
This protocol is suitable for detecting β-galactosidase activity in cultured cells or tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 0.05% glutaraldehyde (B144438) in PBS
-
X-Gal Staining Solution:
-
30 mM Potassium Ferricyanide
-
30 mM Potassium Ferrocyanide
-
1 mM MgCl₂
-
1 mg/mL X-Gal (dissolved in DMF)
-
Prepare in PBS
-
-
80% Glycerol (B35011) in PBS
Procedure:
-
Wash cells or tissue sections twice with PBS.
-
Fix the samples with 0.05% glutaraldehyde in PBS for 5-15 minutes at room temperature.[16]
-
Rinse the samples three times with PBS. The second wash should be for 10 minutes.[16]
-
Add a minimal volume of X-Gal staining solution to cover the samples.
-
Incubate at 37°C for 1 hour to overnight, protected from light. Monitor for the development of a blue color.[16]
-
After staining, remove the staining solution and wash with PBS.
-
For storage, overlay the samples with 80% glycerol and store at 4°C.[16]
Western Blotting with BCIP/NBT
This protocol describes the detection of an alkaline phosphatase-conjugated secondary antibody on a Western blot.
Materials:
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary Antibody
-
Alkaline Phosphatase (AP)-conjugated Secondary Antibody
-
BCIP/NBT Substrate Solution
Procedure:
-
After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the AP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane four times for 5 minutes each with TBST.[17]
-
Add the ready-to-use BCIP/NBT substrate solution to the membrane, ensuring the entire surface is covered.[18]
-
Incubate at room temperature until the desired band intensity is achieved (typically 5-30 minutes).[17][18]
-
Stop the reaction by washing the membrane with distilled water.[17]
-
Air dry the membrane and store it protected from light.[17]
Histochemical GUS Assay with X-Gluc in Plant Tissues
This protocol is for the detection of β-glucuronidase activity in plant tissues.
Materials:
-
GUS Staining Solution:
-
50 mM Sodium Phosphate Buffer (pH 7.0)
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
1 mM Potassium Ferricyanide
-
1 mM Potassium Ferrocyanide
-
1 mg/mL X-Gluc (dissolved in a small amount of N,N-dimethylformamide before adding to the buffer)
-
-
70% Ethanol
Procedure:
-
Collect fresh plant tissue samples.
-
Immerse the tissue completely in the GUS staining solution in a suitable container.[1]
-
Incubate the tissue for one hour to overnight at 37°C.[4]
-
After staining, remove the staining solution and rinse the tissue with 70% ethanol for at least 5 minutes.[4]
-
If the tissue is green, clear the chlorophyll (B73375) by incubating in 70% ethanol for at least 4 hours.[4]
-
Visualize the blue staining under a microscope.
Conclusion
Indolyl-based chromogenic substrates are invaluable tools for the detection of enzyme activity in a wide range of research applications. The choice of substrate depends on the target enzyme, the required sensitivity, and the desired color of the precipitate. By understanding the comparative performance of these substrates and utilizing optimized experimental protocols, researchers can achieve reliable and precise localization of enzymatic activity, thereby advancing their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. x-gluc.com [x-gluc.com]
- 5. benchchem.com [benchchem.com]
- 6. biolabo.fr [biolabo.fr]
- 7. ck12.org [ck12.org]
- 8. microbenotes.com [microbenotes.com]
- 9. lac operon - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. GUS reporter system - Wikipedia [en.wikipedia.org]
- 13. ableweb.org [ableweb.org]
- 14. Gus staining and reporter gene | PPTX [slideshare.net]
- 15. Alkaline phosphatase interference in immuno-enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Staining for beta-galactosidase activity | McManus Lab [mcmanuslab.ucsf.edu]
- 17. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]
- 18. interchim.fr [interchim.fr]
A Researcher's Guide: Choosing Between Chromogenic and Fluorogenic Substrates for Esterase Assays
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for a wide range of applications, from understanding fundamental biological processes to high-throughput screening of potential drug candidates. The choice between chromogenic and fluorogenic substrates is a critical decision that can significantly impact the sensitivity, throughput, and overall success of an assay. This guide provides an objective comparison of these two common methodologies, supported by experimental data and detailed protocols, to aid in selecting the most appropriate substrate for your research needs.
Principle of Detection: A Tale of Two Signals
Both chromogenic and fluorogenic assays rely on the enzymatic cleavage of a substrate by an esterase to produce a detectable signal. However, the nature of this signal and the method of detection differ significantly.
Chromogenic Assays: These assays utilize a substrate that, upon cleavage by an esterase, releases a chromophore—a molecule that absorbs light in the visible spectrum. The resulting color change is directly proportional to the amount of product formed and, consequently, the esterase activity. The signal is typically quantified by measuring the absorbance at a specific wavelength using a spectrophotometer. A commonly used chromogenic substrate is p-nitrophenyl butyrate (B1204436) (p-NPB), which releases the yellow-colored p-nitrophenol upon hydrolysis.
Fluorogenic Assays: In contrast, fluorogenic assays employ substrates that are either non-fluorescent or weakly fluorescent. Esterase-mediated cleavage releases a fluorophore, a molecule that emits light upon excitation at a specific wavelength. The increase in fluorescence intensity is measured with a fluorometer and is proportional to the enzyme activity. Popular fluorogenic substrates include fluorescein (B123965) diacetate (FDA) and 4-methylumbelliferyl acetate (B1210297) (MUA), which release the highly fluorescent molecules fluorescein and 4-methylumbelliferone, respectively.
Performance Comparison: Sensitivity Takes Center Stage
The primary advantage of fluorogenic assays over their chromogenic counterparts is their significantly higher sensitivity. This enhanced sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, making them ideal for high-throughput screening (HTS) and applications where the target esterase is present in low abundance.
Reports in the literature suggest that fluorogenic assays can be anywhere from two- to six-fold more sensitive than chromogenic assays.[1] This increased sensitivity translates to a better signal-to-noise ratio and a lower limit of detection (LOD).
Here is a summary of the key performance characteristics:
| Parameter | Chromogenic Substrates | Fluorogenic Substrates |
| Principle | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Common Substrates | p-Nitrophenyl butyrate (p-NPB) | Fluorescein diacetate (FDA), 4-Methylumbelliferyl acetate (MUA) |
| Sensitivity | Lower | Higher |
| Limit of Detection (LOD) | Generally in the micromolar (µM) range for the product.[2] | Can reach the nanomolar (nM) range for the product.[3] |
| Dynamic Range | Narrower | Wider |
| Throughput | Suitable for low to medium throughput | Ideal for high-throughput screening (HTS) |
| Instrumentation | Spectrophotometer (plate reader) | Fluorometer (plate reader) |
| Interference | Compound color, turbidity | Compound autofluorescence, light scattering |
| Cost | Generally lower | Generally higher |
Experimental Protocols
Detailed and robust protocols are essential for reproducible and accurate results. Below are representative protocols for both chromogenic and fluorogenic esterase assays.
Chromogenic Esterase Assay Protocol using p-Nitrophenyl Butyrate (p-NPB)
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
Esterase enzyme solution
-
p-Nitrophenyl butyrate (p-NPB) stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer.
-
Add the enzyme: Add the esterase enzyme solution to each well to the desired final concentration. Include a negative control with buffer instead of the enzyme solution to measure the rate of spontaneous substrate hydrolysis.
-
Initiate the reaction: Add the p-NPB stock solution to each well to reach the desired final substrate concentration (e.g., 1 mM).
-
Incubate and measure: Immediately start monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.
Fluorogenic Esterase Assay Protocol using 4-Methylumbelliferyl Acetate (MUA)
This protocol provides a general framework for a fluorogenic esterase assay and should be optimized for specific applications.
Materials:
-
Esterase enzyme solution
-
4-Methylumbelliferyl acetate (MUA) stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate (to minimize light scatter)
-
Microplate fluorometer with appropriate excitation and emission filters (e.g., Ex: 360 nm, Em: 440 nm)
-
4-Methylumbelliferone (4-MU) standard for calibration
Procedure:
-
Prepare the 4-MU standard curve: Prepare a series of dilutions of 4-MU in the assay buffer to generate a standard curve.
-
Prepare the reaction mixture: In each well of a 96-well black microplate, add the assay buffer.
-
Add the enzyme: Add the esterase enzyme solution to each well to the desired final concentration. Include a negative control with buffer only.
-
Initiate the reaction: Add the MUA stock solution to each well to the desired final substrate concentration (e.g., 100 µM).
-
Incubate and measure: Immediately place the plate in the fluorometer and measure the increase in fluorescence intensity at regular intervals at a constant temperature.
-
Data analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. Convert the fluorescence units to the concentration of 4-MU produced using the standard curve.
Visualizing the Concepts
To better illustrate the processes described, the following diagrams have been generated.
References
Validation of a Novel Fluorescent Esterase Assay Using an Orthogonal HPLC-Based Method
Introduction
Esterases are a critical class of enzymes involved in the metabolism of numerous endogenous and xenobiotic compounds, including many therapeutic drugs.[1][2] Accurate quantification of esterase activity is therefore essential in drug discovery, development, and toxicology studies. While various assay methods exist, the development of new assays with improved sensitivity, throughput, or substrate specificity requires rigorous validation to ensure the reliability and accuracy of the data.
This guide provides a comparative analysis for the validation of a novel, high-throughput fluorescent esterase assay. The performance of this new assay is compared against a well-established, low-throughput orthogonal method: High-Performance Liquid Chromatography (HPLC). The use of orthogonal methods—independent analytical techniques—is crucial for robust assay validation, as it helps to eliminate potential biases or artifacts inherent to a single method and provides greater confidence in the results.[3][4]
Comparative Performance Data
The performance of the novel fluorescent assay was evaluated against an HPLC-based method by assessing key validation parameters. Both methods were used to measure the activity of a purified human carboxylesterase (hCE1) using a model ester substrate. The results, summarized below, demonstrate the high sensitivity and precision of the new fluorescent method, which correlates strongly with the data obtained from the orthogonal HPLC method.
| Parameter | Novel Fluorescent Assay | Orthogonal HPLC Method | Unit |
| Principle | Fluorogenic Substrate Cleavage | Product Quantification | - |
| Limit of Detection (LOD) | 0.5 | 5.0 | ng/mL enzyme |
| Limit of Quantification (LOQ) | 1.5 | 15.0 | ng/mL enzyme |
| Linear Range | 1.5 - 500 | 15 - 2000 | ng/mL enzyme |
| Precision (Intra-assay %RSD) | < 5% | < 8% | % |
| Precision (Inter-assay %RSD) | < 7% | < 12% | % |
| Accuracy (% Recovery) | 95 - 108% | 92 - 105% | % |
| Throughput | High (384-well plate) | Low (Single injection) | - |
Experimental Protocols
Detailed methodologies for both the novel assay and the orthogonal validation method are provided below.
Protocol 1: Novel Fluorescent Esterase Assay
This protocol describes a kinetic assay that measures the increase in fluorescence over time as the esterase cleaves a non-fluorescent substrate to yield a highly fluorescent product.
A. Reagents and Materials:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Enzyme: Purified recombinant human carboxylesterase (hCE1), prepared as a 2x working stock in Assay Buffer.
-
Substrate: Non-fluorescent esterase substrate (e.g., a derivative of 4-methylumbelliferone[2]), prepared as a 10x working stock in DMSO.
-
Positive Control: Known esterase inhibitor (e.g., bis-p-nitrophenyl phosphate).
-
Apparatus: Fluorescence plate reader capable of excitation at 360 nm and emission detection at 460 nm, 384-well black microplates.
B. Procedure:
-
Add 25 µL of Assay Buffer to all wells of a 384-well plate.
-
Add 5 µL of test compound dilutions (in DMSO) or DMSO vehicle control to appropriate wells.
-
Add 10 µL of the 2x enzyme working stock to all wells except for the "no-enzyme" blank controls (add 10 µL of Assay Buffer instead).
-
Mix gently and incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the 10x substrate working stock to all wells.
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 60 seconds for a total of 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
Protocol 2: Orthogonal Method - HPLC-Based Esterase Assay
This protocol quantifies the formation of the product alcohol from the enzymatic hydrolysis of the ester substrate.[5][6]
A. Reagents and Materials:
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Enzyme: Purified recombinant hCE1.
-
Substrate: Ester substrate corresponding to the fluorescent assay.
-
Stop Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Apparatus: HPLC system with a C18 column and UV detector.
B. Procedure:
-
Set up 100 µL reactions in microcentrifuge tubes containing Reaction Buffer, enzyme, and test compound.
-
Pre-incubate reactions for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of ice-cold Stop Solution.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject 20 µL of the sample onto the C18 column.
-
Elute the product using a gradient of Mobile Phase A and B at a flow rate of 1 mL/min.
-
Monitor the absorbance at the product's maximum absorbance wavelength (e.g., 280 nm).
-
Quantify the product peak area against a standard curve prepared with the pure product.
Visualizations
The following diagrams illustrate the principles of the fluorescent assay and the workflow for its validation.
Caption: Principle of the novel fluorescent esterase assay.
Caption: Workflow for validating the new assay with an orthogonal method.
References
- 1. A Methodology for Detection and Quantification of Esterase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. A methodology for detection and quantification of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 5-bromo-1H-indol-3-yl octanoate with Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate 5-bromo-1H-indol-3-yl octanoate (B1194180), a chromogenic substrate used for the detection of esterase activity. The document outlines its specificity, potential cross-reactivity with other hydrolases, and compares its performance with alternative substrates, supported by experimental methodologies.
Introduction to 5-bromo-1H-indol-3-yl octanoate
This compound is a synthetic substrate designed for the detection of esterases with a preference for C8 acyl chains. The enzymatic cleavage of the octanoate ester bond by a hydrolase releases 5-bromo-indoxyl. This intermediate product, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, blue indigo (B80030) dye (5,5'-dibromo-indigo). The intensity of the blue color provides a qualitative or semi-quantitative measure of enzyme activity.
Principle of Detection
The detection method relies on a two-step enzymatic reaction, which is a common principle for indolyl-based chromogenic substrates.
Caption: Enzymatic hydrolysis of this compound.
Hydrolase Specificity and Cross-Reactivity
While this compound is designed as a substrate for C8-preferring esterases, its cross-reactivity with other hydrolases is a critical consideration for its application in complex biological samples. The octanoate ester bond can potentially be hydrolyzed by other enzymes with esterolytic activity, such as lipases and some proteases.
Data Presentation: Hydrolase Reactivity Profile
Direct comparative studies on the cross-reactivity of this compound with a wide range of purified hydrolases are not extensively available in the public literature. However, based on the known substrate specificities of different hydrolase families, a predicted reactivity profile can be summarized. The following table compares the expected reactivity of this compound with that of other common chromogenic and fluorogenic hydrolase substrates.
| Substrate Class | Example Substrate | Target Enzyme(s) | Expected Reactivity with this compound | Detection Method |
| Indolyl Esters | This compound | Carboxylesterases (C8 preference) | High | Colorimetric (Blue Precipitate) |
| 5-bromo-4-chloro-3-indolyl acetate | General Esterases | High with esterases, potential for broader lipase (B570770) activity | Colorimetric (Blue Precipitate) | |
| 5-bromo-6-chloro-3-indolyl butyrate (B1204436) | Carboxylesterases | High with esterases, some lipase activity expected | Colorimetric (Magenta Precipitate) | |
| p-Nitrophenyl Esters | p-Nitrophenyl butyrate (pNPB) | Esterases, Lipases | Moderate to High with enzymes active on pNPB | Colorimetric (Yellow) |
| p-Nitrophenyl palmitate (pNPP) | Lipases | Low to Moderate, depends on lipase specificity | Colorimetric (Yellow) | |
| Fluorogenic Esters | 4-Methylumbelliferyl butyrate | Esterases, Lipases | Moderate to High with enzymes active on 4-MUB | Fluorometric (Blue Fluorescence) |
| Protease Substrates | N-Benzoyl-L-arginine ethyl ester | Trypsin | Very Low to None | Spectrophotometric |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | Very Low to None | Colorimetric (Yellow) |
Note: The expected reactivity is a prediction based on the general substrate preferences of the enzyme classes. Experimental validation is required for specific enzymes.
Experimental Protocols
The following protocols are adapted from established methods for similar indolyl-based chromogenic substrates and can be used to assess the activity of hydrolases on this compound.
Qualitative Plate Assay for Hydrolase Activity
This method is suitable for screening microbial colonies or tissue sections for esterase and lipase activity.
Materials:
-
Nutrient agar (B569324) or appropriate solid medium
-
This compound
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Microbial cultures or tissue sections
Procedure:
-
Prepare the solid medium and autoclave.
-
Cool the medium to approximately 50-55°C.
-
Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).
-
Add the substrate solution to the molten medium to a final concentration of 50-100 µg/mL.
-
Mix gently and pour into sterile petri dishes.
-
Inoculate the plates with microbial cultures or place tissue sections on the surface.
-
Incubate under appropriate conditions.
-
Observe for the development of a blue color around the colonies or on the tissue, indicating hydrolase activity.
Quantitative Spectrophotometric Assay
This protocol allows for the quantitative measurement of hydrolase activity in solution. Due to the insolubility of the indigo product, a solubilization step is necessary for accurate spectrophotometric quantification.
Caption: Workflow for the quantitative spectrophotometric assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Hydrolase solution (purified enzyme or cell lysate)
-
Microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing assay buffer and the enzyme solution.
-
Initiate Reaction: Add the substrate stock solution to the reaction mixture to a final concentration in the working range (e.g., 0.1-1 mM). The final concentration of the organic solvent should be low (<1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a denaturant or by changing the pH).
-
Solubilization: Add an equal volume of DMSO to the reaction mixture to dissolve the blue precipitate. Alternatively, the indigo dye can be reduced to a soluble, yellow-colored, and fluorescent leuco-indigo form by adding a reducing agent (e.g., sodium dithionite) in a basic buffer.
-
Measurement: Measure the absorbance of the solubilized blue product at a wavelength between 600-650 nm. If the reduction method is used, measure the absorbance or fluorescence of the resulting yellow solution.
-
Controls: Run a blank reaction without the enzyme to control for non-enzymatic hydrolysis of the substrate.
Conclusion
This compound is a valuable tool for detecting C8-preferring esterase activity. However, researchers should be aware of its potential cross-reactivity with other hydrolases, particularly lipases. The provided protocols offer a framework for assessing this cross-reactivity and for the quantitative analysis of enzyme activity. For definitive results, it is recommended to test the substrate against a panel of purified hydrolases relevant to the biological system under investigation. The use of more specific substrates or the combination of different substrates and inhibitors may be necessary to dissect the activity of individual hydrolases in complex mixtures.
A Comparative Guide to Chromogenic Substrates for Esterase Detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of esterase activity are pivotal in various fields, from fundamental enzyme kinetics to high-throughput screening in drug discovery. Chromogenic substrates offer a straightforward and widely adopted method for these assays, providing a visually detectable signal upon enzymatic cleavage. This guide provides a comprehensive comparison of the most common chromogenic substrates for esterase detection, supported by experimental data and detailed protocols to aid in substrate selection and experimental design.
Overview of Chromogenic Esterase Substrates
Esterases (EC 3.1.1.x) are a broad class of hydrolases that catalyze the cleavage of ester bonds. Chromogenic substrates for esterases are synthetic molecules that are colorless or have low absorbance at a specific wavelength. Upon enzymatic hydrolysis, they release a chromogenic product, leading to a measurable change in color or absorbance. The rate of color formation is directly proportional to the esterase activity. The choice of substrate is critical and depends on factors such as the specific esterase being studied, the required sensitivity, and the experimental setup (e.g., cuvette-based assay vs. high-throughput screening).
This guide focuses on three widely used classes of chromogenic substrates:
-
p-Nitrophenyl Esters
-
Indoxyl Esters
-
Naphthyl Esters
Performance Comparison of Chromogenic Substrates
The selection of an appropriate chromogenic substrate is crucial for the accurate and sensitive detection of esterase activity. The following table summarizes the key performance characteristics of p-nitrophenyl acetate (B1210297), indoxyl acetate, and α-naphthyl acetate, including their kinetic parameters with various esterases. It is important to note that kinetic parameters are highly dependent on the specific enzyme, its source, and the experimental conditions (e.g., pH, temperature, buffer composition). Therefore, direct comparison of absolute values across different studies should be done with caution.
| Substrate | Principle | Chromogenic Product | Detection Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Advantages | Disadvantages |
| p-Nitrophenyl Acetate (pNPA) | Hydrolysis releases p-nitrophenol, which is yellow in alkaline conditions. | p-Nitrophenol | 400-420[1] | ~18,000 (at pH > 8) | Cost-effective, simple continuous assay, high molar extinction coefficient. | Spontaneous hydrolysis at alkaline pH, pH-dependent absorbance of product[2], potential for inhibition by organic solvents used for solubilization. |
| Indoxyl Acetate | Enzymatic cleavage yields indoxyl, which oxidizes to the blue dye indigo (B80030). | Indigo | ~615 | Not typically reported due to insolubility and precipitation. | Forms a stable, insoluble colored product suitable for histochemistry and qualitative plate assays. | Insoluble product can be difficult to quantify in solution-based assays, reaction is oxygen-dependent. |
| α-Naphthyl Acetate | Esterase action releases α-naphthol, which couples with a diazonium salt to form a colored azo dye. | Azo dye (e.g., with Fast Blue B or RR) | 510-540[3] | Varies with diazonium salt. | High sensitivity, stable final color, suitable for both quantitative assays and histochemical staining. | Requires a two-step reaction (hydrolysis and coupling), diazonium salts can be unstable and may inhibit the enzyme. |
Quantitative Data Summary
The following table presents a compilation of reported kinetic data for various esterases with the chromogenic substrates discussed. These values provide a quantitative basis for comparing the performance of these substrates with different enzymes.
| Enzyme | Substrate | K_m_ | V_max_ | Source |
| Acetylcholinesterase (from Electric Eel) | Indoxylacetate | 3.21 x 10⁻³ M | 7.71 x 10⁻⁸ kat | [4] |
| Ovine Liver Carboxylesterase ESB3 | p-Nitrophenyl Acetate | 658 µM | - | [4] |
| Malus pumila fruit esterase | Acetate esters (C7-C8) | High Affinity | - | [4] |
| Stelletta normani Metagenomic Esterase | p-Nitrophenyl Acetate | - | - | [4] |
| Porcine Liver Esterase | p-Nitrophenyl Acetate | - | - | [4] |
| Candida antarctica lipase (B570770) B | p-Nitrophenyl Acetate | 0.83 mM | - | [5] |
| Porcine Liver Esterase | Indoxyl Acetate | 8.72 mM | - | [6] |
| Atta flour α-naphthyl acetate esterase | α-Naphthyl Acetate | 9.765 mM | 0.084 mM/min | [2] |
Signaling Pathways and Reaction Mechanisms
p-Nitrophenyl Acetate (pNPA) Hydrolysis
The enzymatic hydrolysis of pNPA is a direct, single-step reaction that releases the chromophore p-nitrophenol.
Caption: pNPA hydrolysis by esterase.
Indoxyl Acetate Hydrolysis and Oxidation
The detection mechanism for indoxyl acetate involves a two-step process: enzymatic hydrolysis followed by non-enzymatic oxidation.
Caption: Indoxyl acetate hydrolysis and oxidation.
α-Naphthyl Acetate Hydrolysis and Diazo Coupling
The assay using α-naphthyl acetate is a two-stage reaction involving enzymatic hydrolysis and subsequent chemical coupling.
Caption: α-Naphthyl acetate hydrolysis and coupling.
Experimental Protocols
p-Nitrophenyl Acetate (pNPA) Assay Protocol
This protocol is adapted for a standard spectrophotometer or microplate reader.
Materials:
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase enzyme solution
-
Solvent for pNPA stock (e.g., ethanol (B145695) or DMSO)
-
96-well microplate (for plate reader) or cuvettes (for spectrophotometer)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare pNPA Stock Solution: Dissolve pNPA in the chosen solvent to a concentration of 100 mM.
-
Prepare pNPA Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). It is crucial to prepare this solution fresh, as pNPA can spontaneously hydrolyze.
-
Assay Setup:
-
Add 180 µL of the assay buffer to each well of the microplate or an appropriate volume to a cuvette.
-
Add 10 µL of the enzyme solution to the test wells/cuvettes.
-
For a negative control (blank), add 10 µL of assay buffer instead of the enzyme solution to control for spontaneous hydrolysis of pNPA.
-
-
Initiate Reaction: Add 10 µL of the pNPA working solution to each well/cuvette to start the reaction.
-
Measurement: Immediately start monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction. Esterase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.
Indoxyl Acetate Assay Protocol (Qualitative and Semi-Quantitative)
This protocol is suitable for both disc-based qualitative assays and solution-based semi-quantitative measurements.
Materials:
-
Indoxyl acetate
-
Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Esterase enzyme solution
-
Solvent for indoxyl acetate stock (e.g., ethanol or acetone)
-
Filter paper discs (for disc method)
-
Microplate or Petri dish
-
Spectrophotometer or plate reader capable of measuring absorbance at ~615 nm (for solution-based assay).
Procedure (Disc Method):
-
Prepare Indoxyl Acetate Solution: Prepare a working solution of indoxyl acetate in the assay buffer.
-
Disc Application: Moisten a filter paper disc with the enzyme solution.
-
Reaction: Place the enzyme-moistened disc in a petri dish containing the indoxyl acetate solution.
-
Observation: A blue color will develop on the disc in the presence of esterase activity due to the formation of indigo dye.
Procedure (Solution-Based Assay):
-
Prepare Indoxyl Acetate Working Solution: Dissolve indoxyl acetate in the assay buffer.
-
Reaction Setup: In a microplate well or cuvette, add the indoxyl acetate working solution.
-
Initiate Reaction: Add the enzyme solution to initiate the reaction.
-
Incubation: Incubate at the desired temperature.
-
Measurement: Monitor the development of the blue color by measuring the absorbance at approximately 615 nm over time. Note that the insoluble nature of indigo can make accurate quantification challenging.
α-Naphthyl Acetate Assay Protocol
This protocol describes a two-step spectrophotometric assay.
Materials:
-
α-Naphthyl acetate
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Esterase enzyme solution
-
Solvent for α-naphthyl acetate stock (e.g., acetone)
-
Diazo coupling reagent (e.g., Fast Blue B salt or Fast Red TR salt) solution. Prepare fresh as it can be unstable.
-
Stopping reagent (e.g., a solution of Fast Blue B salt and sodium dodecyl sulfate (B86663) (SDS))
-
Spectrophotometer or microplate reader capable of measuring absorbance at 510-540 nm.
Procedure:
-
Prepare Substrate Solution: Dissolve α-naphthyl acetate in a small amount of acetone (B3395972) and then dilute to the final concentration with the assay buffer.
-
Enzymatic Reaction:
-
In a reaction tube or microplate well, mix the substrate solution with the enzyme solution.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
-
Color Development:
-
Stop the enzymatic reaction and initiate the color development by adding the diazo coupling reagent solution (or a combined stopping/coupling reagent).
-
Allow the color to develop for a specified time (e.g., 10-15 minutes).
-
-
Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 540 nm for the azo dye formed with Fast Blue B).
-
Standard Curve: A standard curve should be prepared using known concentrations of α-naphthol to quantify the amount of product formed.
Conclusion
The choice of a chromogenic substrate for esterase detection is a critical decision that impacts the accuracy, sensitivity, and feasibility of the assay.
-
p-Nitrophenyl acetate is a cost-effective and straightforward option for continuous monitoring of esterase activity, particularly in initial characterization studies.
-
Indoxyl acetate is well-suited for qualitative screening and histochemical localization of esterase activity due to the formation of a stable, insoluble colored product.
-
α-Naphthyl acetate , when coupled with a diazonium salt, offers high sensitivity and is versatile for both quantitative solution-based assays and histochemical applications.
Researchers should carefully consider the specific requirements of their experiment, including the properties of the esterase under investigation and the desired assay format, to select the most appropriate chromogenic substrate. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the successful implementation of chromogenic esterase assays.
References
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial Esterase Assay Kits: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for a wide range of applications, from understanding metabolic pathways to screening for potential drug candidates. The market offers a variety of commercial esterase assay kits, each employing different methodologies and offering distinct advantages. This guide provides an objective comparison of several popular kits, supported by available experimental data, to aid in the selection of the most suitable assay for your research needs.
Key Performance Characteristics at a Glance
To facilitate a direct comparison, the following table summarizes the key quantitative performance characteristics of selected commercial esterase assay kits. Data has been compiled from publicly available product datasheets and user manuals.
| Feature | Abcam Carboxylesterase Activity Assay Kit (Fluorometric) (ab273314) | BioCat Carboxylesterase (CES) Activity Colorimetric Assay Kit | Sigma-Aldrich Esterase Activity Assay (Titrimetric) |
| Principle of Detection | Fluorometric | Colorimetric | Titrimetric |
| Substrate | Proprietary Fluorogenic Substrate | Not explicitly stated, produces a chromogenic substance with absorption at 405 nm | Ethyl Butyrate (B1204436) |
| Sensitivity | 6.6 µU[1] | 0.3 U/L[2] | Not explicitly quantified in the protocol |
| Dynamic Range | 0-500 pmol/well (of standard)[3] | 0.3-168.4 U/L[2] | Dependent on titrant concentration and sample activity |
| Assay Time | ~1 hour[3][4] | 60 minutes[2] | Variable, depends on reaction rate |
| Instrumentation | Fluorescence microplate reader | Colorimetric microplate reader | pH meter, magnetic stirrer, thermostatted water bath |
Understanding the Assay Principles
The choice of an esterase assay kit often depends on the available laboratory equipment and the desired sensitivity. The kits compared here represent three common detection methods:
A generic workflow for a microplate-based esterase activity assay is depicted below. This process typically involves sample preparation, addition of assay reagents, incubation, and subsequent signal detection.
The fundamental signaling pathway for a generic esterase assay involves the enzymatic conversion of a non-detectable substrate into a detectable product.
Detailed Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for understanding the nuances of each assay. Below are the experimental protocols for the key assays cited.
Abcam Carboxylesterase Activity Assay Kit (Fluorometric) (ab273314)
This kit provides a simple, rapid, plate-based fluorometric method for measuring carboxylesterase activity.
1. Reagent Preparation:
-
Briefly centrifuge all vials before opening.
-
Allow the CE Assay Buffer to come to room temperature.
-
Thaw the CE Substrate and CE Standard at room temperature. Aliquot and store at -20°C, protected from light.
-
Reconstitute the lyophilized CE Positive Control with 20 µl of deionized water. Aliquot and store at -80°C.
2. Standard Curve Preparation:
-
Dilute the 10 mM CE Standard to 1 mM by adding 5 µl of the standard to 45 µl of deionized water.
-
Further dilute the 1 mM standard to 50 µM by adding 10 µl of the 1 mM standard to 190 µl of deionized water.
-
Add 0, 2, 4, 6, 8, and 10 µl of the 50 µM standard to a 96-well plate to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.
-
Adjust the volume of each standard well to 100 µl with CE Assay Buffer.
3. Sample Preparation:
-
Homogenize cells (4 x 10^5) or tissue (10 mg) with 100 µl of CE Assay Buffer.
-
Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay. Prepare several dilutions of the supernatant.
4. Reaction Mix Preparation:
-
Prepare the CE Reaction Mix by diluting the stock CE Substrate. For each well, you will need 50 µl of the reaction mix.
5. Measurement:
-
Add 50 µl of the CE Reaction Mix to each well containing the samples and positive control.
-
Measure the fluorescence in kinetic mode every minute for 1 hour at Ex/Em = 490/550 nm.[3]
-
The standard curve can be read in endpoint mode.
6. Calculation:
-
Calculate the change in fluorescence intensity over time and use the standard curve to determine the carboxylesterase activity. One unit of activity is defined as the amount of enzyme that generates 1 µmole of product per minute at 37°C.[3]
BioCat Carboxylesterase (CES) Activity Colorimetric Assay Kit
This kit utilizes a colorimetric method to detect CES activity.
Principle: CES catalyzes a substrate to produce a chromogenic substance with maximum absorption at 405 nm. The enzyme activity is calculated by measuring the optical density at this wavelength.[2]
(Detailed step-by-step protocol for this specific kit was not available in the searched documents.)
Sigma-Aldrich Esterase Activity Assay (Titrimetric)
This protocol describes a titrimetric method for determining esterase activity using ethyl butyrate as a substrate.
1. Reagents:
-
10 mM Borate Buffer, pH 8.0.
-
Ethyl Butyrate (substrate).
-
Standardized 0.01 N Sodium Hydroxide (NaOH) titrant.
-
Esterase Enzyme Solution (approximately 50 units/mL in cold Borate Buffer).
2. Procedure:
-
In a suitable titration vessel with a pH meter and magnetic stirrer, pipette 25.0 mL of Borate Buffer.
-
Equilibrate to 25°C with stirring.
-
Add 0.100 mL of Ethyl Butyrate and allow the pH to stabilize.
-
Adjust the pH to 8.0 with 0.01 N NaOH.
-
Initiate the reaction by adding 0.1 mL of the Esterase Enzyme Solution.
-
Maintain the pH at 8.0 by the controlled addition of 0.01 N NaOH for approximately 10 minutes. Record the volume of NaOH added and the time.
-
Perform a blank run by replacing the enzyme solution with the buffer.
3. Calculations:
-
Plot the volume of NaOH used versus time to determine the rate of NaOH consumption.
-
Calculate the esterase activity in units/mL, where one unit is defined as the hydrolysis of 1.0 µmol of ethyl butyrate to butyric acid and ethanol (B145695) per minute at pH 8.0 at 25°C.[5]
Concluding Remarks
The selection of a commercial esterase assay kit should be guided by the specific requirements of the research, including the expected enzyme activity in the samples, the available instrumentation, and the desired throughput. Fluorometric assays, such as the one offered by Abcam, generally provide higher sensitivity, making them suitable for samples with low esterase activity. Colorimetric assays, like the one from BioCat, offer a good balance of sensitivity and convenience for routine measurements. Titrimetric methods, while less common in high-throughput settings, provide a direct measure of the reaction progress and can be a cost-effective option if the necessary equipment is available. It is always recommended to consult the manufacturer's latest product information and to perform initial validation experiments to ensure the chosen kit performs optimally for your specific samples and experimental conditions.
References
A Comparative Performance Evaluation of Indolyl Ester Substrates for Esterase and Lipase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-bromo-1H-indol-3-yl octanoate (B1194180) and other indolyl esters as chromogenic substrates for the detection of esterase and lipase (B570770) activity. The selection of an appropriate substrate is critical for generating accurate and reliable data in enzyme assays. This document outlines the performance characteristics of various indolyl esters, supported by experimental data and detailed protocols, to facilitate the selection of the optimal substrate for your research needs.
Introduction to Indolyl Ester Substrates
Indolyl esters are a class of chromogenic substrates used to detect the activity of hydrolytic enzymes such as esterases and lipases. The general principle of these substrates involves the enzymatic cleavage of an ester bond, which releases an indoxyl derivative. This intermediate product then undergoes rapid oxidation in the presence of an oxidizing agent (often atmospheric oxygen or a redox catalyst like potassium ferricyanide/ferrocyanide) to form a water-insoluble, intensely colored indigo (B80030) dye. The intensity of the color produced is directly proportional to the enzymatic activity.
The structure of the indolyl ester can be modified to alter its properties, including the color of the resulting dye and its affinity for specific enzymes. Common modifications include the addition of halogen atoms (e.g., bromine, chlorine) to the indole (B1671886) ring and varying the length of the fatty acid ester chain. These modifications can influence the substrate's solubility, reactivity, and the physical properties of the final colored precipitate.
Comparative Analysis of Indolyl Ester Performance
The performance of an indolyl ester substrate is influenced by several factors, primarily the nature of the substituents on the indole ring and the length of the ester chain.
Influence of Halogen Substitution
Halogenation of the indole ring, as seen in 5-bromo-1H-indol-3-yl octanoate, plays a crucial role in the properties of the resulting indigo dye. The presence of bromine and chlorine atoms can affect the color of the dye, often shifting it towards a more intense blue or magenta, and can also lead to the formation of finer, less crystalline precipitates. This is advantageous for histochemical applications and for quantification in solution, as it can improve the resolution and stability of the colored product. For instance, substrates like 5-bromo-4-chloro-3-indoxyl acetate (B1210297) are known to produce finer dye particles with less diffusion compared to their non-halogenated counterparts.
Influence of Ester Chain Length
The length of the fatty acid ester chain is a key determinant of substrate specificity for different esterases and lipases. Research has shown that for many hydrolases, particularly lipases, substrates with medium-chain fatty acids (C8 to C12) exhibit higher reactivity compared to those with shorter or longer chains.[1] This makes this compound, a C8 ester, a potentially more sensitive substrate for a broad range of these enzymes compared to, for example, an acetate (C2) or palmitate (C16) derivative.
Quantitative Data Summary
While direct, side-by-side kinetic data for a wide range of commercially available indolyl esters is not extensively published in a single source, the following table summarizes the general characteristics and performance of different classes of indolyl esters based on available literature.
| Substrate Class | Acyl Chain Length | Halogen Substitution | Typical Product Color | Relative Reactivity with Lipases | Key Advantages |
| Indolyl Acetates | Short (C2) | Bromo, Chloro-Bromo | Blue | Lower | Good for general esterase detection. |
| Indolyl Butyrates | Short (C4) | Bromo, Chloro-Bromo | Blue | Moderate | Improved hydrophobicity over acetates. |
| This compound | Medium (C8) | Bromo | Blue | Higher | Potentially higher sensitivity for a broad range of lipases and some esterases. |
| Indolyl Palmitates | Long (C16) | Bromo-Chloro | Magenta/Blue | Lower | Useful for specific long-chain esterases. |
Experimental Protocols
The following protocols provide a general framework for conducting esterase and lipase activity assays using indolyl ester substrates. These should be optimized for the specific enzyme and experimental conditions.
General Esterase/Lipase Activity Assay (96-Well Plate Format)
Principle:
The esterase or lipase hydrolyzes the indolyl ester substrate, releasing an indoxyl derivative. This intermediate is then oxidized to form a colored indigo precipitate. The rate of color formation is measured spectrophotometrically and is proportional to the enzyme activity.
Materials:
-
This compound (or other indolyl ester)
-
Enzyme solution (esterase or lipase)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (optimize pH for the specific enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the indolyl ester in DMSO to a concentration of 10-20 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5-1 mM). It is important to ensure the substrate remains in solution; the addition of a small amount of a non-ionic detergent like Triton X-100 (0.1%) to the assay buffer can aid solubility.
-
Assay Setup: To each well of the 96-well plate, add 180 µL of the working substrate solution.
-
Enzyme Addition: Add 20 µL of the enzyme solution to each well to initiate the reaction. For a blank control, add 20 µL of the buffer used to dissolve the enzyme.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at a wavelength corresponding to the color of the indigo product (typically around 615 nm for blue products) over time (e.g., every minute for 15-30 minutes).
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of the indigo dye, if known.
Histochemical Staining of Esterase Activity
Principle:
This method allows for the localization of esterase activity within tissues or cells. The insoluble indigo dye precipitates at the site of enzymatic activity.
Materials:
-
Indolyl ester substrate
-
Tissue sections or cultured cells
-
Fixative (e.g., 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Staining Solution: 0.5 mg/mL indolyl ester, 1 mM potassium ferricyanide, 1 mM potassium ferrocyanide in 0.1 M Tris-HCl, pH 7.4.
Procedure:
-
Sample Preparation: Fix the tissue sections or cells according to standard protocols and wash with PBS.
-
Staining: Incubate the samples in the freshly prepared Staining Solution at 37°C until the desired color intensity is reached. The inclusion of the ferricyanide/ferrocyanide couple accelerates the oxidation of the indoxyl intermediate, leading to a finer and more localized precipitate.
-
Washing and Mounting: Wash the samples with PBS, counterstain if desired, and mount for microscopic examination.
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic cleavage of the substrate and subsequent oxidation.
General Signaling Pathway for Lipase Activation
Caption: Hormonal activation of lipase via the cAMP-PKA pathway.
Experimental Workflow for Enzyme Assay
Caption: A standard workflow for quantitative enzyme activity measurement.
Conclusion
This compound is a valuable chromogenic substrate for the detection of esterase and lipase activity. Its C8 alkyl chain makes it particularly suitable for a wide range of lipases, which often show a preference for medium-chain fatty acid esters. The bromine substitution on the indole ring contributes to the formation of a distinct and fine blue precipitate, which is beneficial for both quantitative and qualitative assays. When selecting a substrate, researchers should consider the specific enzyme under investigation, the required sensitivity, and the assay format. For general screening and applications where high sensitivity to lipases is desired, this compound represents an excellent choice compared to indolyl esters with shorter or longer acyl chains. The provided protocols and diagrams serve as a guide for the effective use of this and other related indolyl ester substrates in enzymatic assays.
References
Safety Operating Guide
Proper Disposal of 5-bromo-1H-indol-3-yl octanoate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 5-bromo-1H-indol-3-yl octanoate (B1194180) as a halogenated organic compound and dispose of it through a licensed chemical waste disposal service. Do not dispose of it down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of 5-bromo-1H-indol-3-yl octanoate, a chromogenic substrate for esterase.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Assessment
Potential Hazards:
-
Hazardous Decomposition Products: When heated to decomposition, this compound may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Health Hazards: While specific toxicity data for this compound is limited, it is prudent to handle it with care. Similar compounds can cause skin and eye irritation.[4] Harmful if swallowed.[4]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses with side-shields or goggles.[4]
-
Chemical-resistant gloves (inspect before use).[4]
-
A lab coat or other protective clothing.[4]
-
In cases of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Segregation and Waste Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Waste Segregation Workflow:
Caption: Workflow for segregating this compound waste.
Step-by-Step Collection Procedure:
-
Identify the Correct Waste Stream: As this compound contains bromine, it must be disposed of as halogenated organic waste .[6]
-
Use Designated Containers:
-
Solid Waste: Place unused or expired solid this compound and any contaminated disposable labware (e.g., weighing boats, contaminated gloves, wipes) into a clearly labeled, sealable container for "Halogenated Organic Solids."[4]
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste.
-
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and the primary hazard(s).
Storage and Handling of Waste
Proper storage of chemical waste is essential to maintain a safe laboratory environment.
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Container Integrity: Keep waste containers tightly closed when not in use to prevent the release of dust or vapors.[4]
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.
Disposal Procedures
The final disposal of this compound must be handled by a licensed and approved waste disposal company.
Disposal Protocol:
Caption: Procedural flow for the final disposal of chemical waste.
Key Steps:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for your institution and will have contracts with approved chemical waste vendors.
-
Schedule a Pickup: Arrange for the collection of the halogenated waste with the approved vendor.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by the vendor and your institution. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal.
-
Handover: Transfer the waste to the disposal vendor upon their arrival.
Under no circumstances should this chemical be disposed of in a landfill or incinerated in a non-specialized facility due to the potential for the formation of hazardous byproducts.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling 5-bromo-1H-indol-3-yl octanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-bromo-1H-indol-3-yl octanoate (B1194180). The following procedures are based on established best practices for handling similar halogenated indole (B1671886) compounds to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to personal and environmental protection is crucial when handling 5-bromo-1H-indol-3-yl octanoate. The following table summarizes the required PPE and engineering controls.
| Equipment | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent the inhalation of dust and potential vapors. All handling of the solid compound should be performed within a fume hood.[1][2][3][4] |
| Eye Protection | Chemical Splash Goggles or Face Shield | To protect eyes from dust particles and potential splashes of solutions containing the compound.[1][2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected for integrity before use and changed frequently, especially if contaminated.[1][4] Double gloving is recommended.[2] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of generating significant dust or aerosols outside of a fume hood.[2][4][6] |
Operational Plan: Step-by-Step Handling Procedure
A methodical approach is essential to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height before handling.[4]
-
Gather all necessary equipment, such as spatulas, weighing paper, and solvent-dispensing tools.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
2. Weighing and Transfer:
-
Perform all weighing operations within the fume hood.[4]
-
Use disposable weighing paper or boats to handle the solid compound.[2]
-
Keep the container of the solid compound tightly closed when not in use.[4][7]
-
Work over a disposable bench cover to easily contain and clean up any potential spills.[4]
3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[3]
-
Wash hands thoroughly with soap and water after removing gloves.[3][4]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and adhere to regulatory guidelines.[3][4] As a brominated organic compound, it is classified as halogenated organic waste.[8]
Waste Segregation and Collection:
| Waste Type | Container | Instructions |
| Unused or Waste Solid | Labeled, sealed container for "Halogenated Organic Waste" | Do not mix with non-halogenated waste.[4][8] Store in a designated satellite accumulation area. |
| Contaminated Labware (gloves, wipes, etc.) | Labeled, sealed container for "Halogenated Organic Solid Waste" | Collect in the same container as the solid waste.[8] |
| Empty Containers | Original Container | Triple rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinsate must be collected as "Halogenated Organic Waste".[8] Subsequent rinsates may be disposed of down the drain with copious amounts of water, pending local regulations.[8] |
Disposal Workflow:
Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.[4]
Spill Response:
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Contain the spill with absorbent material.
-
Clean the area with a suitable solvent.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Large Spill (or any spill outside a fume hood):
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2] Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[7] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][7] Seek immediate medical attention.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
